molecular formula C18H32O4 B139384 13-Hpode CAS No. 23017-93-8

13-Hpode

Cat. No.: B139384
CAS No.: 23017-93-8
M. Wt: 312.4 g/mol
InChI Key: JDSRHVWSAMTSSN-BSZOFBHHSA-N
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Description

13-Hydroperoxyoctadecadienoic acid (13-HPODE) is a primary hydroperoxide produced from the oxidation of linoleic acid by lipoxygenase enzymes such as ALOX15 . As a major lipid peroxide, it is a central compound in the study of oxidative stress and its downstream biological effects. Research indicates that this compound is rapidly decomposed within cells into reactive and often cytotoxic secondary products, including genotoxic aldehydes like 4-hydroxy-2-nonenal (4-HNE) and reactive oxygen species (ROS), which can cause damage to biomembranes, proteins, and DNA . In research settings, this compound is widely used to model cellular responses to dietary lipid peroxides and to investigate their implications in gut pathologies, including inflammatory bowel disease (IBD) and colorectal cancer . Studies using intestinal epithelial models have shown that this compound alters transcriptomic profiles, enhancing pathways related to lipid metabolism, PPAR signaling, and detoxification, while suppressing mitochondrial function and oxidative phosphorylation . Furthermore, this compound has been shown to modulate the expression of endothelial cell adhesion molecules, suggesting a role in the initiation of inflammatory processes and atherogenesis . It can induce the expression of ICAM-1 and has complex, time-dependent modulatory effects on cytokine signaling . The compound's ability to influence key cellular processes such as proliferation, differentiation, and inflammation makes it a valuable tool for probing the mechanisms of lipid peroxidation in disease development and progression . This product is intended for research purposes only and is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(9Z,11E)-13-hydroperoxyoctadeca-9,11-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h7,9,12,15,17,21H,2-6,8,10-11,13-14,16H2,1H3,(H,19,20)/b9-7-,15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSRHVWSAMTSSN-BSZOFBHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(/C=C/C=C\CCCCCCCC(=O)O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101266533
Record name 13-Hydroperoxy-9-cis-11-trans-octadecadienoic acid
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Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23017-93-8
Record name 13-Hydroperoxy-9Z,11E-octadecadienoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13-Hydroperoxy-9,11-octadecadienoic acid
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Record name 13-Hydroperoxy-9-cis-11-trans-octadecadienoic acid
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Record name 13-HYDROPEROXY-9,11-OCTADECADIENOIC ACID, (9Z,11E)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Biological Significance of 13-Hydroperoxyoctadecadienoic Acid (13-HpODE): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroperoxyoctadecadienoic acid (13-HpODE) is a primary oxidation product of linoleic acid, the most abundant polyunsaturated fatty acid in the human diet.[1] Formed both enzymatically by lipoxygenases and non-enzymatically through the action of reactive oxygen species, this compound is a highly reactive and biologically active lipid hydroperoxide implicated in a myriad of physiological and pathological processes.[2][3] This technical guide provides a comprehensive overview of the biological significance of this compound, with a focus on its molecular mechanisms of action, its role in key signaling pathways, and its implications in various disease states, including inflammation, cancer, and atherosclerosis. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field.

Introduction

Linoleic acid, an essential omega-6 fatty acid, is a crucial component of cellular membranes and a precursor for various signaling molecules. Its oxidation leads to the formation of a variety of products, with this compound being one of the most prominent.[1] The presence of a hydroperoxide group makes this compound a potent oxidizing agent, capable of initiating further lipid peroxidation and reacting with other biomolecules, thereby modulating cellular function.[3] Its role as a signaling molecule is increasingly recognized, influencing gene expression, cell proliferation, and inflammatory responses.[4][5] This guide delves into the multifaceted biological activities of this compound, providing a technical foundation for professionals in research and drug development.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₈H₃₂O₄[6]
Molecular Weight 312.4 g/mol [6]
Appearance Solid
Solubility Soluble in ethanol, DMF, and DMSO[7]
λmax 234 nm[7]

Biological Activities and Cellular Effects

This compound exerts a wide range of biological effects, primarily driven by its ability to induce oxidative stress and modulate key signaling pathways.

Induction of Oxidative Stress

As a lipid hydroperoxide, this compound is a key mediator of oxidative stress. It can directly oxidize cellular components and participate in radical chain reactions, leading to widespread cellular damage.[8] This oxidative pressure triggers cellular defense mechanisms, including the upregulation of antioxidant enzymes.[9]

Modulation of Gene Expression

Exposure of cells to this compound leads to significant alterations in gene expression profiles. Studies using intestinal epithelial Caco-2 cells have demonstrated that treatment with 100 µM this compound for 24 hours results in the differential expression of thousands of genes.[4]

Cell LineTreatmentNumber of DEGsUpregulated GenesDownregulated GenesReference
Differentiated Caco-2100 µM this compound (24h)3094Not specifiedNot specified[4]
Poorly-differentiated Caco-2100 µM this compound (24h)664833453303[10]

These changes in gene expression affect a wide array of cellular processes, including metabolism, cell cycle regulation, and inflammation.[8]

Effects on Cell Viability and Apoptosis

The impact of this compound on cell viability is dose-dependent. While high concentrations can be cytotoxic, lower, sub-cytotoxic levels can induce mitogenic changes.[8] In some cancer cell lines, its reduced form, 13-HODE, has been shown to induce apoptosis. For instance, in MCF-7 and MDA-MB-231 breast cancer cells, 13(S)-HODE inhibited cell growth in a dose- and time-dependent manner, with IC50 values of 76.3 µM and 80.23 µM, respectively, after 48 hours.[11]

Role in Signaling Pathways

This compound is a potent modulator of several key intracellular signaling pathways, contributing to its diverse biological effects.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

This compound is a known activator of PPARs, a family of nuclear receptors that play a critical role in lipid metabolism and inflammation.[10][12] Treatment of Caco-2 cells with this compound enhances PPAR signaling, leading to the upregulation of genes involved in fatty acid uptake and metabolism, such as CPT1A, PLIN2, and FABP1.[10][13]

PPAR_Signaling This compound This compound PPAR PPAR This compound->PPAR activates PPRE PPRE PPAR->PPRE RXR RXR RXR->PPRE Target Genes Target Genes PPRE->Target Genes upregulates Lipid Metabolism Lipid Metabolism Target Genes->Lipid Metabolism Inflammation Inflammation Target Genes->Inflammation

This compound activates PPAR signaling.
Nuclear Factor-κB (NF-κB) Signaling

This compound can activate the NF-κB signaling pathway, a central regulator of inflammation.[5] This activation is mediated through the production of reactive oxygen species and the subsequent activation of protein kinase C (PKC).[5][14] Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, such as vascular cell adhesion molecule-1 (VCAM-1).[5]

NFkB_Signaling This compound This compound ROS ROS This compound->ROS PKC PKC ROS->PKC activates IκB IκB PKC->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes activates transcription

This compound activates the NF-κB pathway.
Epidermal Growth Factor (EGF) Receptor Signaling

This compound has been shown to augment EGF receptor (EGFR) signaling.[1] It enhances the EGF-dependent phosphorylation of the EGFR and the protein tyrosine phosphatase SHP-2, leading to their increased association.[1] This modulation of EGFR signaling can impact cell growth and proliferation.[15]

Experimental Protocols

Preparation of this compound

A standard method for preparing this compound in the laboratory involves the enzymatic oxidation of linoleic acid.[9][10]

  • Substrate Preparation: Prepare a solution of linoleic acid (e.g., 200 µM) in phosphate-buffered saline (PBS).

  • Enzymatic Oxidation: Add soybean lipoxygenase (e.g., 10 units) to the linoleic acid solution.

  • Monitoring Formation: Monitor the formation of this compound spectrophotometrically by measuring the increase in absorbance at 234 nm.

  • Quantification: Determine the concentration of the lipid hydroperoxide using a suitable assay, such as the leucomethylene blue (LMB) assay.

  • Sterilization and Use: Filter-sterilize the freshly prepared this compound solution before use in cell culture experiments to minimize contamination.

Cell Culture and Treatment

The Caco-2 human intestinal epithelial cell line is a widely used model to study the effects of this compound.[8][10]

  • Cell Seeding: Seed Caco-2 cells in appropriate culture vessels (e.g., 6-well plates).

  • Differentiation: For studies on differentiated intestinal cells, culture the cells for 13-17 days post-confluence.[16]

  • Starvation: Prior to treatment, starve the cells in a serum-free medium for 3 hours.

  • Treatment: Treat the cells with the desired concentration of this compound (e.g., 100 µM) in a serum-free medium for the specified duration (e.g., 24 hours). Include a vehicle control (e.g., PBS).

  • Harvesting: After incubation, wash the cells with PBS and harvest them for downstream analysis (e.g., RNA extraction).

Caco2_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Downstream Analysis Seed_Cells Seed Caco-2 Cells Differentiate Differentiate (14 days) Seed_Cells->Differentiate Starve Starve (3h) Differentiate->Starve Add_13HpODE Add this compound (100 µM) Starve->Add_13HpODE Incubate Incubate (24h) Add_13HpODE->Incubate Harvest Harvest Cells Incubate->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction RNA_Seq RNA-Seq RNA_Extraction->RNA_Seq qRT_PCR qRT-PCR RNA_Extraction->qRT_PCR

Experimental workflow for Caco-2 cells.
RNA Sequencing (RNA-seq) Analysis

RNA-seq is a powerful technique to obtain a global view of the transcriptomic changes induced by this compound.

  • RNA Extraction: Isolate total RNA from this compound-treated and control cells using a suitable method (e.g., TRIzol reagent).

  • Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

  • Library Preparation: Prepare sequencing libraries from the total RNA. This typically involves poly(A) selection or rRNA depletion, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly up- or downregulated in response to this compound treatment.

    • Pathway and Gene Ontology Analysis: Perform functional enrichment analysis to identify the biological pathways and processes affected by the differentially expressed genes.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to validate the results of RNA-seq and to quantify the expression of specific genes of interest.[8][10]

  • cDNA Synthesis: Reverse transcribe an equal amount of total RNA from each sample into complementary DNA (cDNA).

  • Primer Design: Design and validate primers specific to the target genes and a reference (housekeeping) gene (e.g., GAPDH).

  • PCR Reaction: Set up the qRT-PCR reaction using a suitable master mix (e.g., SYBR Green), primers, and cDNA.

  • Thermal Cycling: Perform the PCR reaction in a real-time PCR instrument. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Calculate the relative gene expression using a method such as the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Conclusion

This compound is a biologically potent lipid hydroperoxide that plays a significant role in a variety of cellular processes. Its ability to induce oxidative stress and modulate key signaling pathways, such as PPAR and NF-κB, underlies its involvement in both physiological and pathological conditions. The detailed experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers and professionals in drug development, facilitating further investigation into the complex biology of this compound and its potential as a therapeutic target. A deeper understanding of its mechanisms of action will be crucial for developing novel strategies to combat diseases associated with oxidative stress and inflammation.

References

An In-depth Technical Guide to the Formation of 13-Hydroperoxyoctadecadienoic Acid (13-HpODE) from Linoleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Linoleic acid, an essential omega-6 polyunsaturated fatty acid, is a primary substrate for oxidation, leading to the formation of various bioactive lipid mediators. Among the initial products are hydroperoxides, with 13-hydroperoxyoctadecadienoic acid (13-HpODE) being a key intermediate in several physiological and pathological signaling pathways. Its formation can occur through highly specific enzymatic reactions or non-specific free radical-mediated autoxidation. Understanding the precise mechanisms of this compound synthesis is critical for developing therapeutic strategies targeting pathways involved in inflammation, oxidative stress, and cell signaling. This guide provides a detailed technical overview of the core enzymatic and non-enzymatic mechanisms of this compound formation, presents quantitative data, outlines key experimental protocols, and visualizes the involved pathways.

Chapter 1: Enzymatic Formation of this compound

The enzymatic conversion of linoleic acid to this compound is a regio- and stereospecific process primarily catalyzed by lipoxygenase (LOX) enzymes, with potential contributions from cytochrome P450 (CYP) enzymes.

Lipoxygenase (LOX) Pathway

Lipoxygenases are a family of non-heme iron-containing dioxygenases that catalyze the hydroperoxidation of polyunsaturated fatty acids.[1] In humans, 15-lipoxygenase-1 (15-LOX-1) is the primary enzyme responsible for converting linoleic acid into 13(S)-HpODE.[2][3]

The catalytic mechanism proceeds through four main steps:

  • Hydrogen Abstraction: The reaction initiates with the abstraction of a hydrogen atom from the C-11 bis-allylic methylene group of linoleic acid by the ferric iron (Fe³⁺) in the active site of the enzyme. This reduces the iron to its ferrous state (Fe²⁺).[4]

  • Radical Delocalization: The resulting carbon-centered radical delocalizes across a five-carbon system, forming a conjugated pentadienyl radical.[4][5]

  • Dioxygen Insertion: Molecular oxygen adds antarafacially to the C-13 position of the pentadienyl radical, forming a peroxyl radical.[1][4] The specificity of 15-LOX directs the oxygen to the C-13 position.

  • Reduction and Protonation: The peroxyl radical is reduced by the Fe²⁺ in the enzyme's active site, regenerating the Fe³⁺ catalyst. Subsequent protonation yields the final product, 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE).[4]

LOX_Pathway LA Linoleic Acid (18:2n-6) H_Abstraction 1. Pro-S H-Abstraction (C-11) LA->H_Abstraction Radical Pentadienyl Radical (Delocalized C9-C13) H_Abstraction->Radical Enzyme 15-Lipoxygenase (Fe³⁺ → Fe²⁺ → Fe³⁺) H_Abstraction->Enzyme O2_Insertion 2. O₂ Insertion (Antarafacial) Radical->O2_Insertion Peroxyl 13-Peroxyl Radical O2_Insertion->Peroxyl Reduction 3. Reduction & Protonation Peroxyl->Reduction HpODE 13(S)-HpODE Reduction->HpODE Reduction->Enzyme

Figure 1: Enzymatic formation of 13(S)-HpODE by 15-Lipoxygenase.
Cytochrome P450 (CYP) Pathway

Cytochrome P450 enzymes are heme-containing monooxygenases that can also metabolize linoleic acid.[6][7] While the direct formation of this compound is less prominent than the LOX pathway, CYPs (such as CYP2J2, CYP2C8, and CYP2C9) primarily catalyze the epoxidation of the double bonds to form epoxyoctadecenoic acids (EpOMEs), namely 9,10-EpOME and 12,13-EpOME.[8] These epoxides can be further metabolized by soluble epoxide hydrolase (sEH) to their corresponding diols, 9,10-DiHOME and 12,13-DiHOME.[8][9] Although not a direct route to this compound, this pathway generates other oxidized linoleic acid metabolites (OLAMs) that exist alongside HpODEs and are relevant in similar biological contexts.[6]

CYP_Pathway CYP-Mediated Linoleic Acid Metabolism LA Linoleic Acid CYP CYP Monooxygenases (e.g., CYP2C, CYP2J) LA->CYP EpOME_1 12,13-EpOME (Isoleukotoxin) CYP->EpOME_1 EpOME_2 9,10-EpOME (Leukotoxin) CYP->EpOME_2 sEH Soluble Epoxide Hydrolase (sEH) EpOME_1->sEH EpOME_2->sEH DiHOME_1 12,13-DiHOME sEH->DiHOME_1 DiHOME_2 9,10-DiHOME sEH->DiHOME_2

Figure 2: Cytochrome P450 pathway for linoleic acid metabolism.

Chapter 2: Non-Enzymatic Formation of this compound (Autoxidation)

In addition to enzymatic catalysis, this compound can be formed non-enzymatically through a free-radical-mediated chain reaction known as autoxidation or lipid peroxidation.[10] This process is non-specific and typically yields a racemic mixture of hydroperoxide isomers, including 9-HpODE, this compound, and to a lesser extent, 11-HpODE.[4][5]

The mechanism consists of three phases:

  • Initiation: A reactive oxygen species (ROS), such as the hydroxyl radical (•OH), abstracts a hydrogen atom from the C-11 position of linoleic acid, forming a carbon-centered lipid radical (L•).[10]

  • Propagation: The lipid radical rapidly reacts with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen atom from another linoleic acid molecule, propagating the chain reaction and forming a lipid hydroperoxide (LOOH) and a new lipid radical.[5][10]

  • Termination: The chain reaction is terminated when two radical species react with each other to form a non-radical product.

Autoxidation_Pathway cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination LA Linoleic Acid (LH) L_radical Lipid Radical (L•) LA->L_radical ROS Initiator (e.g., •OH) ROS->LA H Abstraction L_radical_prop Lipid Radical (L•) O2 O₂ LOO_radical Peroxyl Radical (LOO•) O2->LOO_radical LH2 Linoleic Acid (LH) LOO_radical->LH2 H Abstraction LOOH Lipid Hydroperoxide (LOOH) (Mix of 9-HpODE, this compound) LH2->LOOH L_radical2 Lipid Radical (L•) LH2->L_radical2 rad1 Radical L_radical_prop->O2 non_rad Non-Radical Product rad1->non_rad rad2 Radical rad2->non_rad Experimental_Workflow start Start: Biological Sample or Enzymatic Reaction acidify 1. Acidify to Stop Reaction (e.g., pH 3.0) start->acidify extract 2. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) acidify->extract dry 3. Evaporate Solvent (under Nitrogen) extract->dry reconstitute 4. Reconstitute in Mobile Phase dry->reconstitute hplc 5. RP-HPLC Analysis reconstitute->hplc detect UV Detection at 234 nm hplc->detect quantify 6. Peak Integration & Quantification hplc->quantify end End: Concentration of this compound quantify->end

References

The Role of 15-Lipoxygenase in the Production of 13-Hydroperoxyoctadecadienoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the stereospecific peroxidation of polyunsaturated fatty acids (PUFAs), initiating the synthesis of a wide array of bioactive lipid mediators.[1][2][3] Among these, 15-lipoxygenase (15-LOX) plays a critical role in cellular signaling, inflammation, and a specialized form of cell death known as ferroptosis, primarily through its action on linoleic acid (LA). Human 15-LOX-1 preferentially metabolizes linoleic acid to produce 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HpODE).[4] This hydroperoxide is a labile intermediate that can be rapidly reduced to its more stable hydroxy derivative, 13-hydroxyoctadecadienoic acid (13-HODE), or participate directly in lipid peroxidation cascades.[5][6] The production of this compound is a tightly regulated process, controlled at the pre-translational, translational, and post-translational levels.[7] This guide provides an in-depth examination of the enzymatic mechanism of 15-LOX, its regulation, the downstream signaling pathways of its product this compound, and detailed experimental protocols for its study.

15-Lipoxygenase: Enzymatic Activity and Specificity

15-Lipoxygenase-1 (encoded by the ALOX15 gene) is a key enzyme in the metabolism of ω-6 polyunsaturated fatty acids.[4][5] While it can metabolize various PUFAs, human 15-LOX-1 shows a preference for linoleic acid over arachidonic acid (AA).[4]

Catalytic Mechanism

The conversion of linoleic acid to this compound by 15-LOX involves a four-step catalytic cycle centered on a non-heme iron atom at the active site.[5][8]

  • Enzyme Activation: The catalytic cycle is initiated when the ferrous (Fe²⁺) iron at the active site is oxidized to its ferric (Fe³⁺) state by trace amounts of pre-existing lipid hydroperoxides.[7][8]

  • Hydrogen Abstraction: The activated ferric enzyme abstracts a hydrogen atom from the C-11 bis-allylic methylene group of linoleic acid.[8]

  • Radical Rearrangement and Oxygen Insertion: This creates a carbon-centered radical that rearranges, followed by the stereospecific insertion of molecular oxygen (O₂) at the C-13 position.[5][8]

  • Product Formation and Enzyme Regeneration: The resulting peroxyl radical is reduced to a hydroperoxide anion, and the enzyme's iron is reduced back to its ferrous (Fe²⁺) state, ready for the next catalytic cycle.[8] The final product is 13(S)-hydroperoxyoctadecadienoic acid (this compound).

G cluster_cycle 15-LOX Catalytic Cycle E_Fe3 15-LOX (Fe³⁺) Active Enzyme Complex1 [E(Fe³⁺) • LH] E_Fe3->Complex1 Binds Substrate E_Fe2 15-LOX (Fe²⁺) Inactive Enzyme E_Fe2->E_Fe3 Activation by ROOH E_Fe2->E_Fe3 Product 13(S)-HpODE (LOOH) E_Fe2->Product Substrate Linoleic Acid (LH) Substrate->Complex1 Complex2 [E(Fe²⁺) • L•] Complex1->Complex2 H⁺ Abstraction (-H⁺, -e⁻) Complex3 [E(Fe²⁺) • LOO•] Complex2->Complex3 + O₂ Insertion Complex3->E_Fe2 Product Release (+H⁺, +e⁻)

Catalytic cycle of 15-LOX in this compound production.
Substrate and Product Specificity

While human 15-LOX-1 preferentially produces this compound from linoleic acid, it also oxygenates other PUFAs.[4] When acting on arachidonic acid, it primarily forms 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) with smaller amounts of 12(S)-HpETE.[4][8] It is important to note that orthologs in other species may have different specificities; for instance, the murine enzyme is often referred to as 12/15-lipoxygenase due to its dual positional specificity with arachidonic acid.[8]

SubstrateMajor Product(s)Minor Product(s)Reference
Linoleic Acid (C18:2, ω-6)13(S)-HpODE9(S)-HpODE (by non-human orthologs)[4][5]
Arachidonic Acid (C20:4, ω-6)15(S)-HpETE12(S)-HpETE (ratio ~4-9 to 1)[4]
Eicosapentaenoic Acid (EPA, C20:5, ω-3)15(S)-HpEPE12(S)-HpEPE[5]
Docosahexaenoic Acid (DHA, C22:6, ω-3)17(S)-HpDHA-[4]

Regulation of 15-Lipoxygenase Activity

The activity and expression of 15-LOX are meticulously controlled at multiple levels to ensure that the production of potent lipid mediators like this compound is appropriate for the cell's physiological state.[7]

  • Pre-translational Regulation: The expression of the ALOX15 gene is inducible. In human macrophages, for example, its expression is strongly upregulated by Th2 cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[2][9]

  • Translational Regulation: In immature red blood cells, the translation of 15-LOX mRNA is blocked by the binding of regulatory proteins (hnRNP K and hnRNP E1) to a specific element in the 3'-untranslated region. The breakdown of these proteins during cell maturation allows translation to proceed.[7]

  • Post-translational Regulation:

    • Calcium-Dependent Translocation: For maximal activity, 15-LOX requires translocation from the cytosol to cellular membranes, a process often induced by a rise in intracellular calcium.[7]

    • Product Activation/Allosteric Regulation: The enzyme's activity can be modulated by its own products. Small amounts of hydroperoxides like this compound and 15-HpETE are essential activators.[1][7] Conversely, other lipid mediators can act as allosteric modulators, influencing substrate selectivity.[10]

    • Suicide Inactivation: During the catalytic process, 15-LOX can undergo irreversible self-inactivation, which serves as a mechanism to down-regulate its own activity.[7]

G cluster_reg Regulation of 15-LOX Cytokines IL-4, IL-13 Gene ALOX15 Gene Cytokines->Gene Transcription mRNA 15-LOX mRNA Gene->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation Protein_Inactive Inactive 15-LOX (Cytosol) Ribosome->Protein_Inactive Protein_Active Active 15-LOX (Membrane) Protein_Inactive->Protein_Active Translocation Inactivation Suicide Inactivation Protein_Active->Inactivation Self-inactivation Regulatory_Proteins hnRNP K, E1 Regulatory_Proteins->mRNA Inhibition Calcium ↑ [Ca²⁺] Calcium->Protein_Inactive Products This compound 15-HpETE Products->Protein_Active Activation

Multi-level regulation of 15-LOX activity and expression.

Subcellular Localization and Function

The location of 15-LOX within the cell is critical to its function. It is generally found in the cytoplasm.[11][12] However, upon activation, it can translocate to intracellular membranes, including the plasma membrane.[9] This translocation is crucial because it positions the enzyme to act on esterified fatty acids within membrane phospholipids, not just free fatty acids.

The protein phosphatidylethanolamine-binding protein 1 (PEBP1) has been identified as a key scaffolding protein.[2][9] PEBP1 can form a complex with 15-LOX, which redirects the enzyme's activity away from free arachidonic acid and toward membrane-bound arachidonyl-phosphatidylethanolamine (AA-PE).[2][9] This mechanism is vital for generating oxidized phospholipids that play roles in ferroptosis and the recognition of apoptotic cells.

This compound: Downstream Pathways and Biological Roles

This compound is a highly reactive molecule that serves as a precursor to other signaling molecules and can directly influence cellular processes.

Reduction to 13-HODE

Cellular glutathione peroxidases (GPXs) rapidly reduce the hydroperoxy group of this compound to a more stable hydroxyl group, forming 13-hydroxyoctadecadienoic acid (13-HODE).[4][6] Both this compound and 13-HODE possess distinct biological activities.

Signaling Pathways
  • PPAR Signaling: Both oxidized and unoxidized linoleic acid can act as ligands for peroxisome proliferator-activated receptor (PPAR) signaling pathways.[13][14] Treatment of intestinal epithelial cells with this compound leads to the upregulation of PPAR target genes involved in fatty acid metabolism and lipid homeostasis.[13][14]

  • Ferroptosis: Ferroptosis is an iron-dependent form of regulated cell death driven by the accumulation of lipid peroxides.[5][15] 15-LOX is a key enzyme in this process.[15] By producing this compound from linoleic acid esterified in membrane lipids, 15-LOX generates the initial lipid peroxides that can propagate and lead to membrane damage and cell death.[15] Inhibition or silencing of ALOX15 can protect cells from ferroptosis induced by compounds like erastin and RSL3.[15]

  • Inflammation and Cell Adhesion: this compound and 13-HODE can modulate inflammatory responses. In human umbilical vein endothelial cells (HUVEC), both molecules can induce the expression of Intercellular Adhesion Molecule 1 (ICAM-1).[16] However, their effects can be complex; pre-treatment with this compound can inhibit subsequent cytokine-induced expression of other adhesion molecules, while 13-HODE does not show this inhibitory effect.[16]

G cluster_pathway Downstream Pathways of this compound LOX 15-LOX HpODE 13(S)-HpODE LOX->HpODE Oxygenation LA Linoleic Acid LA->LOX GPX Glutathione Peroxidases (GPX) HpODE->GPX PPAR PPAR Signaling HpODE->PPAR Activation Ferroptosis Ferroptosis HpODE->Ferroptosis Initiation of Lipid Peroxidation Inflammation Inflammation (ICAM-1 Expression) HpODE->Inflammation Modulation HODE 13(S)-HODE HODE->PPAR Activation HODE->Inflammation Induction GPX->HODE Reduction

Signaling pathways influenced by this compound and 13-HODE.

Experimental Protocols

Protocol: 15-Lipoxygenase Activity Assay (Spectrophotometric)

This protocol is based on the principle that the formation of a conjugated diene system in this compound from linoleic acid results in a strong increase in absorbance at 234 nm.[17][18]

Materials:

  • Soybean 15-Lipoxygenase (e.g., Sigma-Aldrich) as a standard or for inhibitor screening.[17]

  • Linoleic acid (substrate).

  • 0.2 M Borate buffer, pH 9.0.

  • Enzyme solution (e.g., cell lysate or purified enzyme).

  • UV-Vis Spectrophotometer and quartz cuvettes.

Procedure:

  • Reagent Preparation:

    • Borate Buffer (0.2 M, pH 9.0): Prepare from boric acid and sodium hydroxide.

    • Substrate Solution (250 µM): Mix 10 µL linoleic acid with 30 µL ethanol. Add 120 mL of 0.2 M borate buffer. Prepare fresh daily.[17]

    • Enzyme Solution: Prepare the cell/tissue lysate in a suitable buffer or dissolve purified enzyme in 0.2 M borate buffer. The final concentration in the assay should be determined empirically (e.g., aiming for an absorbance increase of ~0.4 AU/min).[17] Keep on ice.

  • Assay Measurement:

    • Set the spectrophotometer to read absorbance at 234 nm.

    • To a quartz cuvette, add 500 µL of the enzyme solution (or buffer for blank).

    • To initiate the reaction, rapidly add 500 µL of the 250 µM substrate solution. The final substrate concentration will be 125 µM.[17]

    • Immediately mix by inversion and start recording the absorbance at 234 nm every 30 seconds for 5 minutes.

  • Calculation of Activity:

    • Determine the rate of reaction (ΔAbs/min) from the linear portion of the curve.

    • Calculate enzyme activity using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for conjugated dienes like this compound is approximately 25,000 M⁻¹cm⁻¹.

    • One unit of activity is often defined as the amount of enzyme that forms 1.0 µmol of hydroperoxide per minute.

G cluster_workflow Workflow: 15-LOX Activity Assay start Start prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) start->prep_reagents setup_spectro Set Spectrophotometer (λ = 234 nm) prep_reagents->setup_spectro add_enzyme Add 500 µL Enzyme Solution to Cuvette setup_spectro->add_enzyme add_substrate Add 500 µL Substrate Solution (Initiate Reaction) add_enzyme->add_substrate measure Record Absorbance (Every 30s for 5 min) add_substrate->measure analyze Calculate Rate (ΔAbs/min) measure->analyze end End analyze->end

Experimental workflow for the spectrophotometric 15-LOX assay.
Protocol: Measurement of 13-HODE by HPLC

This protocol describes a non-radiometric method for the separation and quantification of 13-HODE from biological samples.[19] this compound is typically reduced to 13-HODE prior to analysis for stability.

Materials:

  • HPLC system with a UV detector.

  • Normal-phase silica column.

  • Solvents: Hexane, isopropanol, acetonitrile, acetic acid (all HPLC grade).

  • Biological sample (cells, tissue).

  • Lipid extraction solvents (e.g., chloroform/methanol).

  • Reducing agent (e.g., sodium borohydride or triphenylphosphine) to convert this compound to 13-HODE.

Procedure:

  • Lipid Extraction:

    • Homogenize the tissue or lyse the cells.

    • Extract total lipids using a standard method like Bligh-Dyer (chloroform:methanol:water).

    • Evaporate the organic solvent under a stream of nitrogen.

  • Reduction and Saponification (Optional but Recommended):

    • Resuspend the lipid extract in methanol and add a reducing agent (e.g., sodium borohydride) to quantitatively convert any this compound to 13-HODE.

    • If analyzing total fatty acids (free and esterified), perform saponification (e.g., using KOH in methanol) to release fatty acids from complex lipids.

  • Sample Cleanup:

    • Use solid-phase extraction (SPE) to partially purify the fatty acid fraction.

    • Re-dissolve the final extract in the mobile phase for injection.

  • HPLC Analysis:

    • Column: Normal-phase silica column.

    • Mobile Phase: An isocratic system of hexane:isopropanol:acetonitrile:acetic acid (e.g., 800:8:30:1, v/v/v/v).[19]

    • Flow Rate: e.g., 1.0 mL/min.

    • Detection: UV detector set to 235 nm (the absorbance maximum for the conjugated diene in 13-HODE).[19]

    • Quantification: Compare the peak area of the sample to a standard curve generated with authentic 13-HODE standard. The detection limit can be as low as 0.5 ng per injection.[19]

Conclusion

15-Lipoxygenase is the central enzyme responsible for the production of this compound from linoleic acid, a reaction of significant biological consequence. This process is not merely a step in fatty acid metabolism but a critical control point for initiating signaling cascades involved in inflammation, cell proliferation, and iron-dependent cell death. The intricate regulation of 15-LOX at transcriptional, translational, and post-translational levels underscores the importance of controlling the output of potent mediators like this compound. As our understanding of the roles of 15-LOX and this compound in pathologies such as cancer, inflammatory diseases, and neurodegeneration deepens, this pathway presents an increasingly compelling target for the development of novel therapeutic interventions. The methodologies outlined in this guide provide a foundation for researchers to further explore and harness the potential of modulating this crucial enzymatic axis.

References

13-Hydroperoxyoctadecadienoic Acid (13-HpOde) Signaling Pathways in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-hydroperoxyoctadecadienoic acid (13-HpOde) is a bioactive lipid metabolite derived from the oxidation of linoleic acid, primarily through the action of 15-lipoxygenase (15-LO). Emerging evidence has highlighted its complex and often contradictory role in cancer biology. This technical guide provides a comprehensive overview of the core signaling pathways of this compound in cancer cells, with a focus on its pro-apoptotic and pro-survival functions. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades to aid in research and drug development efforts targeting this pathway.

Core Signaling Pathways of this compound in Cancer

The signaling cascades initiated by this compound are multifaceted and context-dependent, influencing cell fate through various mechanisms. The most well-characterized pathway involves the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), leading to apoptosis. However, this compound can also influence other cellular processes that may contribute to a tumorigenic environment.

The IL-13/15-LO/PPARγ-Mediated Apoptotic Pathway

A significant body of research has elucidated a pro-apoptotic signaling axis initiated by the cytokine Interleukin-13 (IL-13) in several cancer cell types, including lung, colorectal, and glioblastoma.[1][2] This pathway culminates in the production of this compound and the subsequent induction of apoptosis.

The key steps in this pathway are:

  • IL-13 Stimulation: The pathway is initiated by the binding of IL-13 to its receptor on the cancer cell surface.

  • 15-Lipoxygenase (15-LO) Activation: IL-13 signaling leads to the activation of 15-LO, the enzyme responsible for the conversion of linoleic acid to 13(S)-HpOde.

  • 13(S)-HpOde as a Signaling Mediator: 13(S)-HpOde acts as a critical intracellular signaling molecule.

  • PPARγ Activation: 13(S)-HpOde is a natural ligand and activator of PPARγ, a nuclear receptor that functions as a transcription factor.[3]

  • Monoamine Oxidase A (MAO-A) Upregulation: Activated PPARγ induces the expression of MAO-A.

  • Reactive Oxygen Species (ROS) Production: Increased MAO-A activity leads to the generation of intracellular ROS.[2]

  • p53 and p21 Induction: The accumulation of ROS triggers the upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[2][4]

  • Apoptosis and Cell Cycle Arrest: The induction of p53 and p21 ultimately leads to cell cycle arrest and apoptosis.[2][4]

This pathway highlights 13(S)-HpOde as a potential endogenous anti-cancer agent.[2]

IL-13_Mediated_Apoptotic_Pathway IL13 IL-13 IL13R IL-13 Receptor IL13->IL13R Binds LO15 15-LO IL13R->LO15 Activates HpODE13 13(S)-HpOde LO15->HpODE13 Produces LA Linoleic Acid LA->LO15 PPARg PPARγ HpODE13->PPARg Activates MAOA MAO-A PPARg->MAOA Induces Expression ROS ROS MAOA->ROS Generates p53 p53 ROS->p53 Induces p21 p21 p53->p21 Induces Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis p21->Apoptosis

Diagram 1: IL-13-mediated apoptotic pathway involving this compound.
Dual Role of this compound: Apoptosis vs. Pro-Tumorigenic Environment

While the PPARγ-mediated pathway points to a clear anti-cancer role for this compound, other studies suggest a more complex, dual function. In some cellular contexts, such as in poorly-differentiated Caco-2 colon cancer cells, this compound treatment can induce the expression of genes associated with detoxification and metabolism, including those involved in glycogen and amino acid metabolism.[5] While this can be a protective response to oxidative stress, the upregulation of these pathways can also create a metabolic environment that supports tumor cell survival and proliferation.[5]

This duality suggests that the ultimate effect of this compound on cancer cells may depend on a variety of factors, including:

  • Cellular Context: The specific type of cancer cell and its differentiation state.

  • Concentration of this compound: Different concentrations may trigger distinct signaling pathways.

  • The Tumor Microenvironment: The presence of other signaling molecules and growth factors.

Dual_Role_of_13HpOde cluster_pro_apoptotic Pro-Apoptotic Effects cluster_pro_tumorigenic Pro-Tumorigenic Environment PPARg_activation PPARγ Activation ROS_production ROS Production PPARg_activation->ROS_production p53_p21_induction p53/p21 Induction ROS_production->p53_p21_induction Apoptosis_node Apoptosis p53_p21_induction->Apoptosis_node Detox_metabolism Upregulation of Detoxification & Metabolism Genes Glycogen_amino_acid Increased Glycogen & Amino Acid Metabolism Detox_metabolism->Glycogen_amino_acid Cell_survival Enhanced Cell Survival Glycogen_amino_acid->Cell_survival HpODE13 This compound HpODE13->PPARg_activation HpODE13->Detox_metabolism

Diagram 2: The dual role of this compound in cancer cells.

Quantitative Data on this compound and its Metabolites in Cancer Cells

The following tables summarize key quantitative data from studies on the effects of this compound and its downstream metabolite, 13-S-hydroxyoctadecadienoic acid (13-S-HODE), on cancer cells. It is important to note that direct IC50 values for the unstable this compound are not widely reported, with most studies focusing on the more stable 13-S-HODE.

Compound Cell Line Assay Parameter Value Reference
13-S-HODEMCF-7 (Breast Cancer)MTT AssayIC50 (48h)76.3 µM[6]
13-S-HODEMDA-MB-231 (Breast Cancer)MTT AssayIC50 (48h)80.23 µM[6]

Table 1: Cytotoxicity of 13-S-HODE in Breast Cancer Cell Lines

Compound Cell Line Concentration Time Effect Value Reference
13-S-HODEMCF-7100 µM48h% Cell Viability Reduction53.25%[5]
13-S-HODEMCF-7100 µM72h% Cell Viability Reduction62.5%[5]
13-S-HODEMDA-MB-231100 µM48h% Cell Viability Reduction57.75%[5]
13-S-HODEMDA-MB-231100 µM72h% Cell Viability Reduction62.25%[5]

Table 2: Effect of 13-S-HODE on Breast Cancer Cell Viability

Compound Cell Line Treatment Differentially Expressed Genes (DEGs) Upregulated Downregulated Reference
This compoundCaco-2 (Colon Cancer)100 µM for 24h664833453303[7]

Table 3: Gene Expression Changes Induced by this compound in Caco-2 Cells

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound signaling in cancer cells.

Preparation of this compound

Objective: To synthesize this compound from linoleic acid for use in cell culture experiments.

Materials:

  • Linoleic acid

  • Soybean lipoxidase (lipoxygenase)

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Sterile filter (0.22 µm)

Protocol:

  • Prepare a solution of linoleic acid (e.g., 200 µM) in PBS.

  • Add soybean lipoxidase (e.g., 10 units) to the linoleic acid solution.

  • Monitor the formation of conjugated dienes by scanning the absorbance spectrophotometrically at 234 nm, using PBS as a reference.

  • The reaction is complete when the absorbance at 234 nm plateaus.

  • Filter-sterilize the freshly prepared this compound solution using a 0.22 µm filter to minimize contamination.

  • Use the this compound solution immediately for cell culture experiments to reduce spontaneous decomposition.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Complete culture medium

  • This compound solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of freshly prepared this compound for the desired time periods (e.g., 24, 48, 72 hours). Include untreated control wells.

  • After the incubation period, add MTT solution to each well (to a final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the expression levels of target genes in the this compound signaling pathway.

Materials:

  • This compound treated and untreated cancer cells

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • qRT-PCR instrument

  • Primers for target genes (p53, p21, MAO-A, PPARγ) and a housekeeping gene (e.g., GAPDH)

Primer Sequences:

Gene Forward Primer (5' - 3') Reverse Primer (5' - 3')
Human p53AGGTGGACCTGGAGACTCTCAGTCCTCTTGGAGAAGATCAGCCG
Human p21CGAGAACGGTGGAACTTTGACCAGGGCTCAGGTAGACCTTG
Human MAO-ACTGATCGACTTGCTAAGCTACATGCACTGGATGTAAAGCTTC
Human PPARγAGCCTGCGAAAGCCTTTTGGTGGGCTTCACATTCAGCAAACCTGG

Protocol:

  • Isolate total RNA from this compound treated and untreated cells using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Set up the qRT-PCR reaction by mixing the cDNA template, forward and reverse primers for the target gene, and SYBR Green qPCR Master Mix.

  • Run the qRT-PCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis Cell_Seeding Seed Cancer Cells Treatment Treat with this compound Cell_Seeding->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Cytometry Annexin V/PI Staining (Apoptosis) Treatment->Flow_Cytometry RNA_Extraction RNA Extraction Treatment->RNA_Extraction qRT_PCR qRT-PCR (Gene Expression) RNA_Extraction->qRT_PCR RNA_Seq RNA Sequencing (Transcriptome Analysis) RNA_Extraction->RNA_Seq

References

An In-depth Technical Guide to the Downstream Metabolites of 13-Hydroperoxyoctadecadienoic Acid (13-HpODE) Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroperoxyoctadecadienoic acid (13-HpODE), a primary product of linoleic acid peroxidation, is a critical bioactive lipid mediator implicated in a myriad of physiological and pathological processes. Its metabolism gives rise to a diverse array of downstream signaling molecules that modulate cellular functions, including inflammation, cell proliferation, and programmed cell death. This technical guide provides a comprehensive overview of the downstream metabolic pathways of this compound, detailing the key enzymatic and non-enzymatic transformations. It summarizes quantitative data on metabolite formation, provides detailed experimental protocols for their analysis, and visualizes the intricate signaling networks they govern. This document is intended to serve as a valuable resource for researchers and professionals in the fields of lipidomics, cell biology, and drug development.

Introduction

Linoleic acid, an essential omega-6 polyunsaturated fatty acid, is a major component of cellular membranes and a precursor to a variety of signaling molecules. Under conditions of oxidative stress or through enzymatic action by lipoxygenases (LOXs), linoleic acid is converted to hydroperoxy derivatives, with 13-hydroperoxyoctadecadienoic acid (this compound) being a prominent product.[1] The subsequent metabolism of this compound is a crucial determinant of its biological effects, leading to the generation of a cascade of downstream metabolites with distinct chemical properties and biological activities. Understanding these metabolic pathways is paramount for elucidating the role of lipid peroxidation in health and disease, and for identifying potential therapeutic targets.

Downstream Metabolic Pathways of this compound

The metabolism of this compound proceeds through several key enzymatic and non-enzymatic routes, resulting in a variety of oxidized lipid species.

Reduction to 13-Hydroxyoctadecadienoic Acid (13-HODE)

The most prominent metabolic fate of this compound is its rapid reduction to the more stable corresponding hydroxy fatty acid, 13-hydroxyoctadecadienoic acid (13-HODE).[1] This conversion is primarily catalyzed by peroxidases, including glutathione peroxidases (GPXs).[2]

Formation of 13-Oxooctadecadienoic Acid (13-oxo-ODE)

13-HODE can be further oxidized to 13-oxooctadecadienoic acid (13-oxo-ODE) by the action of NAD+-dependent 13-HODE dehydrogenase.[1][3] This metabolite is a reactive α,β-unsaturated ketone and is implicated in various signaling events.

Epoxy and Diol Derivatives

This compound can be converted to epoxy and diol derivatives. For instance, it can be transformed into 12(13)-epoxy-11-hydroxy-9Z-octadecenoic acid and 9-hydroxy-12(13)-epoxy-10E-octadecenoic acid.[4]

Decomposition to Aldehydes

This compound can decompose, particularly in the presence of metal ions, to form reactive aldehydes such as 4-hydroxy-2-nonenal (4-HNE).[5]

Signaling Pathways Modulated by this compound Metabolites

The downstream metabolites of this compound are not merely byproducts of lipid peroxidation but are active signaling molecules that influence critical cellular processes.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

13-HODE is a known endogenous ligand for peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and cell differentiation.[6][7][8] Activation of PPARs by 13-HODE can lead to the transcriptional regulation of target genes.[4][5][9]

Ferroptosis

This compound and its downstream metabolites are critically involved in the regulation of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[10][11] The accumulation of lipid hydroperoxides, including this compound, can overwhelm the reductive capacity of glutathione peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides, thereby triggering ferroptotic cell death.[12][13]

Quantitative Data on this compound Metabolite Levels

The following table summarizes representative quantitative data on the levels of this compound and its downstream metabolites in biological samples.

MetaboliteBiological MatrixConcentration (nmol/L)Experimental ConditionReference
9-HODERat Plasma57.8 ± 18.7Baseline[14]
13-HODERat Plasma123.2 ± 31.1Baseline[14]
9-oxoODERat Plasma218.1 ± 53.7Baseline[14]
13-oxoODERat Plasma57.8 ± 19.2Baseline[14]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound metabolism.

Cell Culture and Treatment with this compound

Cell Line: Caco-2 cells (human colorectal adenocarcinoma)

Protocol:

  • Cell Culture: Caco-2 cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% sodium pyruvate.[15] Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. The medium is changed every 2 days.[15]

  • Cell Seeding: For experiments, cells are seeded in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes).

  • Starvation: Prior to treatment, cells are starved in serum-free medium for 3 hours.[16]

  • This compound Treatment: A stock solution of this compound is prepared. Cells are then treated with the desired concentration of this compound (e.g., 100 µM) in serum-free medium for a specified duration (e.g., 24 hours).[3][16] Control cells are treated with the vehicle used to dissolve this compound.[16]

Lipid Peroxidation Assay (TBARS Assay)

This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.

Materials:

  • Trichloroacetic acid (TCA) solution (20% w/v)

  • Thiobarbituric acid (TBA) solution (0.67% w/v)

  • Butylated hydroxytoluene (BHT)

  • Phosphate buffered saline (PBS)

  • Spectrophotometer

Protocol:

  • Sample Preparation: After treatment, cells are washed with ice-cold PBS and lysed in a suitable buffer containing BHT to prevent further oxidation.[6] Tissue samples are homogenized in ice-cold buffer with BHT.[7]

  • Protein Quantification: Determine the protein concentration of the lysate for normalization.

  • TBARS Reaction:

    • To 100 µL of sample, add 100 µL of 20% TCA.

    • Vortex and incubate on ice for 15 minutes.

    • Centrifuge at 1,500 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and add 200 µL of 0.67% TBA.

    • Incubate at 95°C for 60 minutes.

    • Cool the samples on ice for 10 minutes.

  • Measurement: Read the absorbance of the resulting pink chromogen at 532 nm.[10][17] A standard curve using a known concentration of MDA is used for quantification.[7]

Quantitative Analysis of this compound Metabolites by LC-MS/MS

Protocol:

  • Sample Preparation:

    • To 200 µL of plasma or cell lysate, add an internal standard mixture.

    • Perform liquid-liquid extraction using a suitable solvent system (e.g., hexane/isopropanol).

    • Evaporate the organic phase to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.[12][18]

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase C18 column. The mobile phase typically consists of a gradient of water and acetonitrile or methanol containing a small amount of formic acid to improve ionization.[18]

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each metabolite.[18][19]

  • Quantification: Generate calibration curves for each analyte using authentic standards. The concentration of metabolites in the samples is calculated based on the peak area ratios of the analyte to the internal standard.[14]

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Protocol:

  • RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., TRIzol) according to the manufacturer's instructions.[16]

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.[20]

  • qPCR Reaction:

    • Prepare a reaction mixture containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green or TaqMan master mix.[21][22]

    • Perform the qPCR reaction in a real-time PCR system with a typical cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[21][23]

  • Data Analysis: Determine the cycle threshold (Ct) values. Normalize the expression of the target gene to a stable housekeeping gene (e.g., GAPDH). Calculate the relative gene expression using the ΔΔCt method.[24]

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Caption: Metabolic fate of this compound and its role in signaling.

Ferroptosis_Pathway HpODE This compound L_OOH Lipid Peroxides (PUFA-PL-OOH) HpODE->L_OOH PUFA_PL PUFA-Phospholipids PUFA_PL->L_OOH Lipid Peroxidation GPX4 GPX4 L_OOH->GPX4 Ferroptosis Ferroptosis L_OOH->Ferroptosis Accumulation leads to GSSG GSSG GPX4->GSSG L_OH Non-toxic Lipid Alcohols GPX4->L_OH Reduction GPX4->Ferroptosis Inhibition prevents GSH GSH GSH->GPX4 Iron Iron (Fe2+) Iron->L_OOH Catalyzes LC_MS_Workflow Sample Biological Sample (Plasma, Cell Lysate) Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Evaporation & Reconstitution Extraction->Derivatization LC Liquid Chromatography (Separation) Derivatization->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data qRT_PCR_Workflow Cells Cells Treated with This compound RNA_Extraction Total RNA Extraction Cells->RNA_Extraction cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR cDNA_Synthesis->qPCR Analysis Relative Gene Expression Analysis qPCR->Analysis

References

Physiological Concentrations of 13-HpODE in Plasma: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological concentrations of 13-hydroperoxyoctadecadienoic acid (13-HpODE) in human plasma. It includes a summary of reported concentrations, detailed experimental protocols for measurement, and an exploration of the key signaling pathways involving this lipid hydroperoxide.

Quantitative Data on this compound Plasma Concentrations

The quantification of this compound in plasma is essential for understanding its role in health and disease. Due to its reactive nature, this compound is often measured alongside its more stable reduced form, 13-hydroxyoctadecadienoic acid (13-HODE). The table below summarizes available quantitative data for this compound in human plasma.

ConditionAnalyte(s)ConcentrationMatrixMeasurement MethodReference
Healthy Adults (Baseline)This compound427 ± 47 pg/mLPlasmaLC-MS/MS[1]
Healthy Adults (Post-Electric Field Exposure)This compound486 ± 50 pg/mLPlasmaLC-MS/MS[1]
Rheumatoid Arthritis9-HODE and 13-HODEElevated (20-50 fold)Low-Density LipoproteinsNot Specified[2]
Atherosclerosis9-HODE and 13-HODEElevatedLow-Density LipoproteinsNot Specified[3][4][5]
Alzheimer's DiseaseHODEs (general)ElevatedPlasma and ErythrocytesNot Specified[6]

Note: While direct quantitative data for this compound in many disease states is limited, the levels of its downstream product, 13-HODE, are consistently reported to be elevated in inflammatory and cardiovascular conditions. Given that this compound is the direct precursor to 13-HODE, it is highly probable that this compound concentrations are also increased in these pathologies.

Experimental Protocols for this compound Measurement in Plasma

The accurate measurement of this compound in plasma requires robust and sensitive analytical methods, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard.

Sample Preparation

Proper sample handling and preparation are critical to prevent the artificial generation or degradation of this compound.

  • Blood Collection and Plasma Separation:

    • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

    • Immediately place the tubes on ice to minimize enzymatic activity.

    • Centrifuge the blood at a low speed (e.g., 1500 x g) for 15 minutes at 4°C to separate the plasma.

    • Carefully collect the plasma supernatant and store it at -80°C until analysis.

  • Lipid Extraction:

    • Protein Precipitation: To a known volume of plasma (e.g., 100 µL), add a threefold volume of ice-cold methanol to precipitate proteins. Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Solid-Phase Extraction (SPE): The supernatant from the protein precipitation step can be further purified using a C18 SPE cartridge.

      • Condition the cartridge with methanol followed by water.

      • Load the supernatant onto the cartridge.

      • Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.

      • Elute the lipids, including this compound, with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

    • Dry the eluted sample under a gentle stream of nitrogen gas.

LC-MS/MS Analysis
  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent, such as a mixture of methanol and water.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of lipid metabolites.

    • Mobile Phase: A gradient elution is commonly employed using two mobile phases:

      • Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve ionization.

      • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic compounds like this compound.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used for the detection of this compound.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification. The precursor ion for this compound is m/z 311.2, which corresponds to the [M-H]⁻ ion. The product ions for fragmentation can be selected for quantification (e.g., m/z 113.1).

Quantification
  • Internal Standard: A deuterated internal standard, such as this compound-d4, should be added to the plasma sample before extraction to correct for sample loss during preparation and for matrix effects during ionization.

  • Standard Curve: A standard curve is generated by analyzing known concentrations of a purified this compound standard with the internal standard. The concentration of this compound in the plasma sample is then determined by comparing its peak area ratio to the internal standard against the standard curve.

Signaling Pathways and Experimental Workflows

This compound is a bioactive lipid that can modulate several key signaling pathways involved in inflammation and oxidative stress.

Signaling Pathways

13-HpODE_Signaling_Pathways cluster_0 Cellular Stress cluster_1 Pro-inflammatory Signaling cluster_2 PPARγ Signaling Modulation Linoleic_Acid Linoleic_Acid 15-LOX 15-LOX Linoleic_Acid->15-LOX Oxidation This compound This compound 15-LOX->this compound NF-kB_Activation NF-kB_Activation This compound->NF-kB_Activation MAPK_Activation MAPK_Activation This compound->MAPK_Activation PPARg PPARg This compound->PPARg Activation Inflammatory_Gene_Expression Inflammatory_Gene_Expression NF-kB_Activation->Inflammatory_Gene_Expression ERK1_2 ERK1_2 MAPK_Activation->ERK1_2 p38 p38 MAPK_Activation->p38 JNK JNK MAPK_Activation->JNK Gene_Expression_Regulation Gene_Expression_Regulation PPARg->Gene_Expression_Regulation

Caption: Signaling pathways modulated by this compound.

This diagram illustrates that this compound, formed from the oxidation of linoleic acid by 15-lipoxygenase (15-LOX), can activate pro-inflammatory pathways such as NF-κB and MAP kinases (ERK1/2, p38, and JNK), leading to the expression of inflammatory genes. Additionally, this compound can act as a signaling molecule to activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.

Experimental Workflow

13-HpODE_Measurement_Workflow Start Start: Plasma Sample Protein_Precipitation 1. Protein Precipitation (e.g., with cold methanol) Start->Protein_Precipitation Centrifugation 2. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection 3. Supernatant Collection Centrifugation->Supernatant_Collection Solid_Phase_Extraction 4. Solid-Phase Extraction (SPE) (C18 cartridge) Supernatant_Collection->Solid_Phase_Extraction Drying 5. Drying under Nitrogen Solid_Phase_Extraction->Drying Reconstitution 6. Reconstitution Drying->Reconstitution LC_MS_MS_Analysis 7. LC-MS/MS Analysis (ESI-, MRM) Reconstitution->LC_MS_MS_Analysis Data_Analysis 8. Data Analysis and Quantification LC_MS_MS_Analysis->Data_Analysis End End: This compound Concentration Data_Analysis->End

Caption: Experimental workflow for this compound measurement in plasma.

This flowchart outlines the key steps in the analytical workflow for quantifying this compound in plasma samples, from initial sample preparation to final data analysis. Each step is crucial for obtaining accurate and reproducible results.

References

13-Hydroperoxyoctadecadienoic Acid (13-HpODE): A Core Mediator in Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a critical pathogenic factor in a multitude of diseases, including cardiovascular, neurodegenerative, and inflammatory disorders.[1] Within the complex milieu of oxidative damage, lipid peroxidation stands out as a central process, generating a cascade of reactive molecules that propagate cellular injury. Among these, 13-hydroperoxyoctadecadienoic acid (13-HpODE), a primary oxidation product of the essential fatty acid linoleic acid, has emerged as a key molecule that not only serves as a biomarker of oxidative stress but also actively participates in cellular signaling and pathological processes.[2][3] This technical guide provides a comprehensive overview of the formation, signaling pathways, and experimental analysis of this compound in the context of oxidative stress, tailored for researchers and professionals in drug development.

Biochemical Formation of this compound

Linoleic acid, the most abundant polyunsaturated fatty acid (PUFA) in the Western diet and cellular membranes, is highly susceptible to oxidation.[4] Its peroxidation leads to the formation of this compound through two primary routes:

  • Enzymatic Oxidation: The enzyme 15-lipoxygenase (15-LOX) catalyzes the specific insertion of molecular oxygen into linoleic acid to produce 13(S)-HpODE.[5] This pathway is crucial in various physiological and pathological inflammatory responses.

  • Non-Enzymatic Oxidation: In conditions of high oxidative stress, ROS (e.g., free radicals, singlet oxygen) can directly attack linoleic acid, leading to the formation of a racemic mixture of this compound isomers.[3][6]

Once formed, this compound is a relatively unstable intermediate. It can be rapidly reduced to its more stable alcohol form, 13-hydroxyoctadecadienoic acid (13-HODE), by cellular peroxidases like glutathione peroxidase 4 (GPX4).[7][8] Alternatively, it can decompose, particularly in the presence of metal ions, to form highly reactive and cytotoxic aldehydes, such as 4-hydroxy-2-nonenal (HNE), which propagate further cellular damage.[2][6]

cluster_formation Formation of this compound cluster_pathways cluster_metabolism Metabolism & Decomposition LA Linoleic Acid Enzymatic Enzymatic Pathway (15-Lipoxygenase) LA->Enzymatic NonEnzymatic Non-Enzymatic Pathway (Reactive Oxygen Species) LA->NonEnzymatic HpODE This compound HODE 13-HODE HpODE->HODE Reduction Aldehydes Reactive Aldehydes (e.g., 4-HNE) HpODE->Aldehydes Decomposition Enzymatic->HpODE NonEnzymatic->HpODE GPX4 GPX4 HODE->GPX4

Caption: Biochemical pathways of this compound formation and metabolism.

Core Signaling Pathways and Cellular Effects

This compound and its metabolites are not merely byproducts of damage; they are potent signaling molecules that modulate key cellular pathways, contributing significantly to the pathophysiology of oxidative stress-related diseases.

Pro-Inflammatory Signaling

A primary consequence of elevated this compound is the induction of a pro-inflammatory state. In intestinal and endothelial cells, this compound treatment activates the NF-κB pathway, a master regulator of inflammation.[9] This leads to the increased expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Monocyte Chemoattractant Protein-1 (MCP-1), and Interleukin-6 (IL-6).[9][10] In endothelial cells, this compound and 13-HODE can also induce the expression of Intercellular Adhesion Molecule 1 (ICAM-1), promoting leukocyte adhesion, a critical step in atherogenesis.[11]

cluster_cell Cellular Response to this compound cluster_nucleus Nucleus HpODE This compound IKK IKK Complex HpODE->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) NFkB_translocation NF-κB Translocation NFkB_p65->NFkB_translocation IkB->NFkB_p65 Releases NFkB_IkB NF-κB-IκB (Inactive) DNA DNA (κB sites) NFkB_translocation->DNA Transcription Gene Transcription DNA->Transcription mRNA Pro-inflammatory mRNA Transcription->mRNA Cytokines Cytokine Secretion (TNF-α, IL-6, MCP-1) mRNA->Cytokines

Caption: this compound-induced pro-inflammatory signaling via the NF-κB pathway.
PPAR Signaling and Metabolic Dysregulation

Both this compound and 13-HODE can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[4][12][13] Activation of PPAR signaling by these lipids leads to the upregulation of genes involved in fatty acid uptake and metabolism, such as FABP1 and CPT1A.[12] While this may initially be a protective response to lipid overload, chronic activation can dysregulate lipid homeostasis. Furthermore, RNA-sequencing studies on Caco-2 intestinal cells have shown that this compound treatment significantly alters metabolic pathways, enhancing lipid and steroid metabolism while suppressing oxidative phosphorylation, which suggests a potential for mitochondrial dysfunction.[4][12][14]

Modulation of Ferroptosis

Ferroptosis is a form of iron-dependent regulated cell death driven by the accumulation of lipid hydroperoxides.[15] The metabolite of this compound, 13-HODE, has been identified as a biphasic modulator of this process in granulosa cells.[7][16]

  • Low concentrations of 13-HODE can protect against ferroptosis by promoting the activity of GPX4, the key enzyme that reduces lipid hydroperoxides, and by increasing levels of glutathione (GSH).[7]

  • High concentrations , conversely, can enhance ferroptosis sensitivity by promoting the accumulation of labile iron.[7][16]

This dual role highlights the complexity of lipid hydroperoxide signaling, where cellular fate can be determined by the concentration and context of the lipid mediator.

Quantitative Data on this compound Effects

The biological impact of this compound is often dose-dependent. The following tables summarize quantitative data from in vitro studies.

Table 1: Effect of this compound on Pro-Inflammatory Gene Expression in Caco-2 Cells

Gene Concentration (µM) Fold Change vs. Control Reference
TNF-α 50 ~2.0 [9]
TNF-α 100 ~2.5 [9]
MCP-1 50 ~1.5 [9]

| MCP-1 | 100 | ~2.0 |[9] |

Table 2: Effect of this compound on PPAR Signaling and Metabolic Gene Expression in Caco-2 Cells

Gene Concentration (µM) Fold Change vs. Control Biological Function Reference
PLIN2 100 Upregulated Lipid droplet formation [12]
FABP1 100 Upregulated Fatty acid binding/uptake [12]
CPT1A 100 Upregulated Fatty acid beta-oxidation [12]
PDK4 100 Upregulated Regulation of glucose metabolism [12][17]

| PCK1 | 100 | Upregulated | Gluconeogenesis |[12][17] |

Table 3: Effect of this compound on Endothelial Cell Adhesion Molecule (ICAM-1) Expression

Agent Concentration (µM) Effect Reference
This compound up to 75 Dose-dependent induction [11]

| 13-HODE | up to 75 | Stronger induction than this compound |[11] |

Experimental Protocols

Accurate and reproducible methods are essential for studying the role of this compound in oxidative stress.

Protocol 1: Enzymatic Synthesis and Purification of this compound

This protocol is adapted from methodologies used in multiple studies.[2][4][18]

Objective: To synthesize this compound from linoleic acid using soybean lipoxygenase.

Materials:

  • Linoleic acid (LA)

  • Soybean lipoxygenase (Type I-B or V)

  • 0.2 M Borate buffer (pH 9.0)

  • 1 N HCl

  • Diethyl ether

  • Anhydrous sodium sulfate

  • HPLC system with a normal-phase silica column

  • Solvents: Hexane, 2-propanol, acetic acid

Procedure:

  • Dissolve linoleic acid in 0.2 M borate buffer (pH 9.0). A typical concentration is ~50 mg in 30 mL.

  • Add soybean lipoxygenase (e.g., 200,000 units) to the solution.

  • Stir the reaction mixture at a controlled temperature (e.g., 25°C) for 1 hour.

  • Monitor the formation of conjugated dienes by measuring the absorbance at 234 nm with a UV spectrophotometer.[4][18]

  • Stop the reaction by acidifying the mixture to pH 3 with 1 N HCl.

  • Extract the this compound from the aqueous phase using diethyl ether (perform 3 extractions).

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under a stream of nitrogen.

  • Purify the resulting this compound using a normal-phase HPLC system. A typical isocratic elution is hexane:2-propanol (e.g., 197:3 v/v) with 0.1% acetic acid.[2]

  • Collect the peak corresponding to 13(S)-(Z,E)-HpODE.

  • Determine the final concentration using its molar extinction coefficient (ε = 25,600 L/mol·cm at 234 nm) and store under nitrogen at -70°C.[2]

Protocol 2: Quantification of this compound and 13-HODE by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for specific and sensitive quantification of lipid mediators.[19][20]

Objective: To quantify this compound and 13-HODE levels in biological samples.

Procedure:

  • Sample Preparation:

    • To a plasma or cell lysate sample, add an antioxidant solution (e.g., BHT/DTPA) to prevent ex vivo oxidation.[20]

    • Add a deuterated internal standard (e.g., 13-HODE-d4) for accurate quantification.[20]

    • For total HODE/HpODE measurement (free + esterified), perform alkaline hydrolysis (e.g., with KOH in methanol at 60°C for 30 min).[20]

    • Perform liquid-liquid extraction (e.g., with hexane/ethyl acetate) or solid-phase extraction to isolate the lipids.

  • LC Separation:

    • Resuspend the dried extract in the mobile phase.

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient elution, for example, with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile/isopropanol with 0.1% formic acid (B).

  • MS/MS Detection:

    • Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions:

      • 13-HODE / 9-HODE: Precursor ion m/z 295.2 → Product ions m/z 195.1 (for 13-HODE) and m/z 171.1 (for 9-HODE).[19][20]

      • 13-HODE-d4 (Internal Standard): Precursor ion m/z 299.2 → Product ion m/z 198.1.

    • Note: For this compound, samples are often reduced to 13-HODE (e.g., with sodium borohydride) before analysis for stability, and the result is reported as total hydroperoxide.

  • Quantification:

    • Generate a standard curve using authentic standards.

    • Calculate the concentration in the original sample based on the peak area ratio of the analyte to the internal standard.

Protocol 3: Assessment of Lipid Peroxidation (TBARS Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to estimate general lipid peroxidation by measuring malondialdehyde (MDA), a secondary product.[21][22][23]

Objective: To measure lipid peroxidation products in a biological sample.

Materials:

  • Trichloroacetic acid (TCA) solution (e.g., 20%)

  • Thiobarbituric acid (TBA) solution (e.g., 0.5% in 20% TCA)

  • MDA standard

Procedure:

  • Homogenize the tissue or cell sample in a buffer (e.g., 0.1% TCA).[22]

  • Add TCA solution to an aliquot of the sample to precipitate proteins.

  • Centrifuge the mixture and collect the supernatant.

  • Add the TBA solution to the supernatant.

  • Heat the mixture in a boiling water bath (e.g., 95°C) for 15-30 minutes to allow the formation of the pink MDA-TBA adduct.[21]

  • Cool the samples to room temperature.

  • Measure the absorbance of the solution at ~532 nm. A second reading at 600 nm can be taken to correct for background turbidity.[22]

  • Calculate the MDA concentration using a standard curve prepared with a known concentration of an MDA standard.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for investigating the cellular effects of this compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Downstream Analysis start Synthesize & Purify This compound (Protocol 1) treat Treat Cells with This compound (e.g., 100 µM, 24h) start->treat culture Culture Cells (e.g., Caco-2, HUVEC) culture->treat harvest_rna Harvest Cells Isolate RNA treat->harvest_rna harvest_protein Harvest Cells Isolate Protein treat->harvest_protein harvest_media Collect Supernatant treat->harvest_media qRT_PCR qRT-PCR (Gene Expression) harvest_rna->qRT_PCR RNA_Seq RNA-Sequencing (Transcriptome) harvest_rna->RNA_Seq Western Western Blot (Protein Levels) harvest_protein->Western ELISA ELISA (Cytokine Secretion) harvest_media->ELISA

Caption: General workflow for in vitro analysis of this compound cellular effects.

Conclusion and Future Directions

This compound is a multifaceted molecule at the heart of oxidative stress. It is not only an indicator of lipid peroxidation but also an active signaling agent that drives inflammation, metabolic dysregulation, and modulates cell death pathways like ferroptosis. Its dual role in cellular processes, sometimes protective at low levels but pathogenic at higher concentrations, underscores the complexity of redox biology.

For drug development professionals, understanding the pathways modulated by this compound offers several therapeutic avenues. Targeting the enzymatic production of this compound via 15-LOX inhibitors, enhancing its detoxification by boosting the GPX4 system, or modulating its downstream signaling targets (e.g., PPARs, NF-κB) are all viable strategies for mitigating diseases where oxidative stress and lipid peroxidation are key etiological factors. The continued development of precise analytical tools and relevant cellular and in vivo models will be crucial to further unravel the intricate role of this compound and to translate this knowledge into effective clinical interventions.

References

The Interaction of 13-Hydroperoxyoctadecadienoic Acid with Cellular Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroperoxyoctadecadienoic acid (13-HpODE) is a primary product of linoleic acid peroxidation, a process implicated in a wide range of physiological and pathological conditions. As a reactive lipid species, this compound readily interacts with cellular membranes, triggering a cascade of events that can profoundly impact cell function and fate. This technical guide provides an in-depth exploration of the core interactions of this compound with cellular membranes, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved.

Core Interactions and Their Consequences

The interaction of this compound with cellular membranes is a multifaceted process that can be broadly categorized into the alteration of membrane biophysical properties and the initiation of specific signaling cascades.

1. Alteration of Membrane Biophysical Properties:

The introduction of the hydroperoxy group into the acyl chain of a lipid has significant consequences for the structure and dynamics of the lipid bilayer.

  • Decreased Membrane Fluidity: Lipid peroxides, including this compound, have been shown to decrease the fluidity of cellular membranes. This is attributed to the introduction of a polar group into the hydrophobic core of the membrane, which can disrupt the packing of phospholipid acyl chains.[1]

  • Increased Membrane Permeability: The disruption of lipid packing also leads to an increase in membrane permeability.[1] This can compromise the integrity of the cell membrane, leading to the unregulated passage of ions and other small molecules. Studies have shown that this compound can increase the permeability of myocardial sarcolemma to Ca²⁺ ions in a dose-dependent manner at concentrations above 10 μmol/liter.[2]

2. Initiation of Signaling Cascades:

This compound and its metabolites can act as signaling molecules, initiating complex intracellular signaling pathways that can influence gene expression, cell survival, and inflammation.

  • Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: this compound has been identified as an activator of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation.[3][4] Activation of PPARα by this compound can lead to the upregulation of genes involved in fatty acid oxidation.[3][5][6]

  • Ferroptosis: this compound is a key initiator of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[2][3] The generation of lipid hydroperoxides in the presence of iron can lead to a chain reaction of lipid peroxidation, culminating in membrane damage and cell death.[3]

  • Modulation of Ion Transport and Membrane-Bound Enzymes: this compound has been shown to directly impact the function of membrane-embedded proteins. For instance, it can stimulate Na⁺/Ca²⁺ exchange in the myocardial sarcolemma at concentrations from 0.1 to 10 μmol/liter and inhibit Na,K-ATPase activity in a concentration-dependent manner between 0.1 and 100 μmol/liter, with an IC50 of 20 μmol/liter.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of this compound with cellular membranes and its downstream effects.

ParameterEffect of this compoundConcentration RangeCell/System TypeReference
Membrane Permeability
Ca²⁺ PermeabilityIncreased> 10 μmol/literGuinea pig myocardial sarcolemma[2]
Membrane-Bound Enzyme Activity
Na⁺/Ca²⁺ ExchangeStimulated0.1 - 10 μmol/literGuinea pig myocardial sarcolemma[2]
Na,K-ATPase ActivityInhibited (IC50 = 20 μmol/liter)0.1 - 100 μmol/literGuinea pig myocardial sarcolemma[2]
Signaling Pathways
PPARα Target Gene Expression (ACO, CYP4A1, CPT1A)Increased mRNA levelsNot specifiedRat Fao hepatoma cells[3]
Cell Adhesion Molecule (ICAM-1) ExpressionInducedUp to 75 μMHuman Umbilical Vein Endothelial Cells (HUVEC)[7]
Cellular Processes
Gene Expression (Differentially Expressed Genes)3094 DEGs identified100 µM (24h)Caco-2 cells[1][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction of this compound with cellular membranes.

Measurement of Membrane Fluidity using Fluorescence Anisotropy

This protocol describes the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to measure changes in membrane fluidity.

Materials:

  • Liposomes or isolated cell membranes

  • 1,6-diphenyl-1,3,5-hexatriene (DPH) stock solution (e.g., 2 mM in tetrahydrofuran)

  • Buffer (e.g., PBS, pH 7.4)

  • Fluorometer with polarization filters

Procedure:

  • Liposome/Membrane Preparation: Prepare liposomes or isolate cell membranes according to standard protocols. Resuspend the membranes in the desired buffer to a final lipid concentration of 0.1-0.5 mM.

  • DPH Labeling: Add the DPH stock solution to the membrane suspension to a final concentration of 1-2 µM. The final concentration of the organic solvent should be less than 0.1%.

  • Incubation: Incubate the mixture in the dark at room temperature for at least 30 minutes to allow for the incorporation of DPH into the membranes.

  • Treatment with this compound: Add the desired concentrations of this compound to the labeled membrane suspension. Include a vehicle control.

  • Fluorescence Anisotropy Measurement:

    • Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.[9]

    • Measure the fluorescence intensities parallel (I_parallel) and perpendicular (I_perpendicular) to the vertically polarized excitation light.

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the grating correction factor of the instrument.

  • Data Analysis: A decrease in fluorescence anisotropy indicates an increase in membrane fluidity, while an increase in anisotropy suggests a decrease in fluidity.[9]

Calcein Leakage Assay for Membrane Permeability

This assay measures the release of the fluorescent dye calcein from liposomes as an indicator of membrane permeabilization.[9][10]

Materials:

  • Liposomes

  • Calcein

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Fluorometer

Procedure:

  • Liposome Preparation with Encapsulated Calcein:

    • Prepare a lipid film by drying down a solution of the desired lipids.

    • Hydrate the lipid film with a solution of 50-100 mM calcein in buffer.[9] This high concentration leads to self-quenching of the calcein fluorescence.

    • Extrude the liposome suspension through polycarbonate filters to create unilamellar vesicles of a defined size.

  • Removal of External Calcein: Separate the calcein-loaded liposomes from the unencapsulated dye using a size-exclusion chromatography column.

  • Treatment with this compound:

    • Dilute the calcein-loaded liposomes in buffer in a cuvette.

    • Add the desired concentrations of this compound to the liposome suspension. Include a vehicle control and a positive control for maximal leakage (e.g., Triton X-100).

  • Fluorescence Measurement:

    • Monitor the increase in calcein fluorescence over time at an excitation wavelength of 495 nm and an emission wavelength of 515 nm.[9]

  • Data Analysis: The percentage of calcein leakage is calculated using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the fluorescence after adding a detergent to lyse all liposomes.

Measurement of Na,K-ATPase Activity

This protocol outlines a method to determine the effect of this compound on the activity of Na,K-ATPase by measuring the release of inorganic phosphate (Pi).[11][12][13]

Materials:

  • Isolated cell membranes or purified Na,K-ATPase

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 15 mM KCl, 7 mM MgCl₂, 1 mM EDTA, pH 7.2)[12]

  • ATP solution

  • Ouabain solution (a specific inhibitor of Na,K-ATPase)

  • This compound solutions of various concentrations

  • Reagents for phosphate detection (e.g., ammonium molybdate and a reducing agent)

  • Spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare membrane fractions or purified enzyme and determine the protein concentration.

  • Reaction Setup:

    • In separate tubes, pre-incubate the enzyme preparation with the assay buffer and either this compound at various concentrations or the vehicle control.

    • Prepare a parallel set of tubes that also include ouabain (e.g., 1 mM) to determine the ouabain-insensitive ATPase activity.

  • Initiation of Reaction: Start the reaction by adding ATP to a final concentration of 3-5 mM.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a solution like trichloroacetic acid.

  • Phosphate Determination:

    • Centrifuge the tubes to pellet the protein.

    • Measure the amount of inorganic phosphate released in the supernatant using a colorimetric method (e.g., the Fiske-Subbarow method).

  • Data Analysis:

    • Calculate the total ATPase activity (in the absence of ouabain) and the ouabain-insensitive ATPase activity.

    • The Na,K-ATPase activity is the difference between the total and the ouabain-insensitive activities.

    • Plot the Na,K-ATPase activity as a function of the this compound concentration to determine the inhibitory effect.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the interaction of this compound with cellular membranes.

G Signaling Pathways of this compound at the Cellular Membrane cluster_membrane Cellular Membrane cluster_biophysical Biophysical Effects cluster_signaling Signaling Cascades This compound This compound Membrane_Lipids Membrane_Lipids This compound->Membrane_Lipids Peroxidation Membrane_Proteins Membrane_Proteins This compound->Membrane_Proteins Interaction PPAR_Activation PPAR_Activation This compound->PPAR_Activation Ligand Activity Decreased_Fluidity Decreased_Fluidity Membrane_Lipids->Decreased_Fluidity Increased_Permeability Increased_Permeability Membrane_Lipids->Increased_Permeability Ferroptosis_Initiation Ferroptosis_Initiation Membrane_Lipids->Ferroptosis_Initiation Lipid ROS Ion_Transport_Modulation Ion_Transport_Modulation Membrane_Proteins->Ion_Transport_Modulation

Overview of this compound's interactions at the cellular membrane.

G Experimental Workflow for Membrane Fluidity Analysis Start Start Prepare_Membranes Prepare Liposomes/ Cell Membranes Start->Prepare_Membranes Label_DPH Label with DPH Prepare_Membranes->Label_DPH Treat_13HpODE Treat with this compound Label_DPH->Treat_13HpODE Measure_Anisotropy Measure Fluorescence Anisotropy Treat_13HpODE->Measure_Anisotropy Analyze_Data Analyze Data Measure_Anisotropy->Analyze_Data End End Analyze_Data->End

Workflow for assessing membrane fluidity changes.

G This compound-Induced PPARα Signaling Pathway cluster_nucleus Nucleus This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane PPARa PPARa Cell_Membrane->PPARa Activation Cytosol Cytosol PPARa_RXR_Complex PPARα/RXR Heterodimer PPARa->PPARa_RXR_Complex RXR RXR RXR->PPARa_RXR_Complex PPARa_RXR_Complex->Nucleus PPRE PPRE (DNA) PPARa_RXR_Complex->PPRE Binding Target_Gene_Expression Upregulation of Target Genes PPRE->Target_Gene_Expression Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Target_Gene_Expression->Fatty_Acid_Oxidation

Activation of PPARα signaling by this compound.

G This compound-Induced Ferroptosis Pathway This compound This compound PUFA Polyunsaturated Fatty Acids This compound->PUFA initiates Lipid_Peroxidation Lipid Peroxidation Chain Reaction PUFA->Lipid_Peroxidation Lipid_ROS Lipid ROS Accumulation Lipid_Peroxidation->Lipid_ROS Fe2 Fe²⁺ Fe2->Lipid_Peroxidation catalyzes GPX4 GPX4 (inactivated) GPX4->Lipid_Peroxidation fails to inhibit Membrane_Damage Membrane Damage Lipid_ROS->Membrane_Damage Ferroptosis Ferroptosis Membrane_Damage->Ferroptosis

Initiation of ferroptosis by this compound.

Conclusion

The interaction of this compound with cellular membranes is a critical event that can dictate cellular responses to oxidative stress. By altering the physical properties of the membrane and initiating potent signaling cascades, this compound plays a significant role in both physiological and pathological processes. A thorough understanding of these interactions, facilitated by the experimental approaches and conceptual frameworks presented in this guide, is essential for researchers and professionals in the fields of biology, medicine, and drug development. Further investigation into the specific molecular targets of this compound within the membrane will undoubtedly provide deeper insights into its mechanisms of action and open new avenues for therapeutic intervention.

References

Methodological & Application

Application Notes: Measurement of 13-HpODE Levels in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HpODE) is a primary lipid hydroperoxide formed from the enzymatic oxygenation of linoleic acid by 15-lipoxygenase (15-LOX) or via non-enzymatic autoxidation.[1][2] As a key intermediate, this compound and its more stable reduced product, 13-hydroxyoctadecadienoic acid (13-HODE), are implicated in a variety of physiological and pathological processes. They function as signaling molecules and are widely recognized as biomarkers of oxidative stress.[3][4] Accurate quantification of this compound in tissue samples is crucial for understanding its role in disease pathogenesis and for the development of novel therapeutics.

This document provides detailed protocols and application notes for the measurement of this compound in tissue samples using three common analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of this compound due to its high sensitivity and specificity. The method typically involves the chemical reduction of the unstable this compound to the more stable 13-HODE prior to analysis.[5] Quantification is achieved by comparing the analyte response to a stable isotope-labeled internal standard.[6]

Experimental Protocol: LC-MS/MS

1. Tissue Sample Preparation and Lipid Extraction:

  • Weigh approximately 50-100 mg of frozen tissue into a 2 mL polypropylene tube containing ceramic beads.

  • Immediately add 1 mL of ice-cold methanol containing an antioxidant (e.g., 0.01% butylated hydroxytoluene, BHT) to prevent auto-oxidation.

  • Add a known amount of a suitable internal standard (e.g., 10 µL of 4 ng/µl 15(S)-HETE-d8).[7][8]

  • Homogenize the tissue using a bead-based homogenizer (e.g., Precellys 24) for two cycles of 20 seconds at 6000 rpm. Keep samples on ice between cycles.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean glass tube.

2. Reduction of Hydroperoxide:

  • To the supernatant, add 50 µL of a freshly prepared solution of sodium borohydride (NaBH₄, 10 mg/mL in water) or triphenylphosphine (TPP) to reduce this compound to the stable 13-HODE.

  • Incubate for 30 minutes at room temperature. This step is critical as this compound is thermally unstable and can degrade during sample processing and analysis.

3. Solid-Phase Extraction (SPE) for Sample Cleanup:

  • Condition an SPE cartridge (e.g., Waters Oasis MAX, 60 mg) with 1 mL of methanol followed by 1 mL of water.[9]

  • Acidify the sample with 1 mL of 10% acetic acid.[7]

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elute the lipids with 1 mL of methanol or a suitable solvent mixture.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

4. Reconstitution and Analysis:

  • Reconstitute the dried lipid extract in 50-100 µL of the initial mobile phase (e.g., 85% methanol).[7]

  • Transfer to an autosampler vial for LC-MS/MS analysis.

  • Inject 10-40 µL onto the LC-MS/MS system.[7]

Data Presentation: LC-MS/MS Parameters
ParameterTypical Conditions
LC Column C18 Reverse-Phase (e.g., 2.1 x 250 mm, 5 µm particle size)[7]
Mobile Phase A Water with 0.1-0.2% Acetic or Formic Acid[7]
Mobile Phase B Methanol or Acetonitrile with 0.1-0.2% Acetic or Formic Acid[7]
Flow Rate 0.2 mL/min[7]
Ionization Mode Negative Electrospray Ionization (ESI-)[8]
MS Analysis Multiple Reaction Monitoring (MRM)[6]
MRM Transition (13-HODE) Precursor ion (m/z) 295 -> Product ion (m/z) 195[7][8]
MRM Transition (Internal Std) e.g., 15(S)-HETE-d8: Precursor ion (m/z) 327 -> Product ion (m/z) 182[8]

Visualization: LC-MS/MS Workflow

LCMSMS_Workflow Tissue Tissue Sample (50-100mg) Homogenize Homogenize in Methanol + Antioxidant + Internal Std Tissue->Homogenize Centrifuge1 Centrifuge (10,000g, 10 min) Homogenize->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Reduce Reduce with NaBH4/TPP (this compound -> 13-HODE) Supernatant->Reduce SPE Solid-Phase Extraction (SPE) (Cleanup & Concentration) Reduce->SPE Evaporate Evaporate to Dryness (Nitrogen Stream) SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: Workflow for this compound measurement in tissue by LC-MS/MS.

Method 2: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a high-throughput alternative for quantifying this compound, typically by measuring its reduced form, 13-HODE. The method relies on the specific binding of an antibody to the target analyte in a competitive format.[10] While potentially less specific than LC-MS/MS due to potential cross-reactivity, it is a rapid and sensitive technique suitable for screening large numbers of samples.[11]

Experimental Protocol: Competitive ELISA

This protocol is based on the general principle of commercially available 13-HODE ELISA kits.[10]

1. Sample Preparation and Lipid Extraction:

  • Perform tissue homogenization and lipid extraction as described in steps 1.1-1.3 of the LC-MS/MS protocol. The reduction step (converting this compound to 13-HODE) is also recommended for consistency and to measure the total pool.

  • After extraction, evaporate the organic solvent under nitrogen.

  • Reconstitute the lipid extract in the specific assay buffer provided with the ELISA kit. It may be necessary to test several dilutions to ensure the sample concentration falls within the standard curve range.[10]

2. ELISA Procedure:

  • Add standards, controls, and prepared tissue extracts to the wells of a microplate pre-coated with a capture antibody.

  • Add the 13-HODE-horseradish peroxidase (HRP) conjugate to each well.

  • Incubate the plate for 1-2 hours at room temperature. During this time, the free 13-HODE in the sample and the 13-HODE-HRP conjugate compete for binding to the limited number of capture antibody sites.[10]

  • Wash the plate several times with the provided wash buffer to remove unbound reagents.

  • Add a chromogenic substrate (e.g., TMB). The HRP enzyme on the bound conjugate will catalyze a color change.[12]

  • Incubate for 15-30 minutes in the dark.

  • Add a stop solution to terminate the reaction. The color will typically change from blue to yellow.[10]

  • Read the absorbance of each well using a microplate reader at 450 nm.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • The concentration of 13-HODE in the samples is inversely proportional to the absorbance and can be interpolated from the standard curve.

Data Presentation: Typical ELISA Kit Performance
ParameterTypical ValueReference
Assay Type Competitive ELISA[10]
Sample Type Tissue homogenates, plasma, serum, cell culture supernatants[10]
Sensitivity 0.1 - 1.0 ng/mL[10][13]
Assay Range Varies by kit, e.g., 1-100 ng/mL[10]
Specificity High for 13-HODE, potential for minor cross-reactivity[10]

Visualization: Competitive ELISA Principle

ELISA_Principle cluster_low Low 13-HODE in Sample cluster_high High 13-HODE in Sample Well1 Antibody-Coated Well Sample1 Well1->Sample1 Few Sample 13-HODE HRP1 Well1->HRP1 Many HRP-13-HODE Bind Signal1 High Absorbance HRP1->Signal1 Strong Signal Well2 Antibody-Coated Well Sample2 Well2->Sample2 Many Sample 13-HODE Bind HRP2 Well2->HRP2 Few HRP-13-HODE Bind Signal2 Low Absorbance HRP2->Signal2 Weak Signal

Caption: Principle of competitive ELISA for 13-HODE quantification.

Method 3: HPLC with UV Detection

This method is less sensitive and specific than LC-MS/MS but can be effective for samples with relatively high concentrations of this compound. It leverages the conjugated diene structure in this compound, which exhibits strong UV absorbance at approximately 234 nm.[14]

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Perform lipid extraction as described for LC-MS/MS (steps 1.1-1.3). For this method, the reduction step is omitted as the goal is to measure the hydroperoxide directly.

  • Evaporate the organic solvent and reconstitute the sample in the HPLC mobile phase.

2. HPLC-UV Analysis:

  • Inject the sample onto an HPLC system equipped with a UV detector.

  • Separation is typically achieved using a normal-phase silica column or a reverse-phase C18 column.[14]

  • The mobile phase for normal-phase separation could be a mixture of hexane and isopropanol with a small amount of acetic acid.[14]

  • Set the UV detector to monitor the absorbance at 234 nm.

3. Quantification:

  • Identify the this compound peak based on its retention time, as determined by running a pure standard.

  • Quantify the amount of this compound by comparing the peak area in the sample to a standard curve generated from known concentrations of a this compound standard.

Data Presentation: HPLC-UV Parameters
ParameterTypical Conditions
LC Column Normal-Phase Silica (e.g., 25 cm x 10 mm, 5 µm)[14]
Mobile Phase Isocratic Hexane:Isopropanol (e.g., 197:3 v/v) with 0.1% Acetic Acid[14]
Flow Rate 1.0 - 4.7 mL/min (analytical vs. semi-prep)[14]
Detection UV Absorbance at 234 nm[14]
Quantification External standard curve using a this compound standard

Visualization: this compound Biosynthesis Pathway

Caption: Enzymatic formation of this compound from linoleic acid.

Summary and Method Comparison

FeatureLC-MS/MSELISAHPLC-UV
Specificity Very High (mass-based)Moderate to HighLow to Moderate
Sensitivity Very High (pg to fg range)High (ng to pg range)Low (µg to ng range)
Throughput ModerateHighModerate
Quantification Absolute (with internal std)Relative (to standard curve)Absolute (with external std)
Expertise Required HighLowModerate
Instrumentation Cost HighLowModerate
Primary Use Targeted, validated quantificationHigh-throughput screeningBasic research, high concentration samples

References

Application Note: Quantification of 13-HpODE using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 13-hydroperoxyoctadecadienoic acid (13-HpODE) in biological matrices. This compound is a primary product of linoleic acid peroxidation and a key biomarker for oxidative stress, implicated in various physiological and pathological processes including inflammation and cell signaling.[1] The method described herein provides the necessary protocols for sample preparation, chromatographic separation, and mass spectrometric detection to enable accurate and reproducible quantification of this compound for research and drug development applications.

Introduction

13-hydroperoxyoctadecadienoic acid (this compound) is a lipid hydroperoxide generated from linoleic acid primarily through the action of 15-lipoxygenase or via autoxidation.[1] As a reactive oxygen species (ROS), this compound is involved in a variety of cellular signaling pathways and is a critical mediator in the pathophysiology of numerous diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Accurate quantification of this compound in biological samples is therefore essential for understanding its role in disease and for the development of novel therapeutics targeting oxidative stress pathways.

This document provides a detailed protocol for the analysis of this compound by LC-MS/MS, a highly selective and sensitive analytical technique. The method is suitable for the analysis of this compound in various biological samples and can be adapted for high-throughput screening.

Signaling Pathway of this compound

This compound is known to influence several signaling pathways, most notably the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, which plays a crucial role in lipid metabolism and inflammation.[2][3][4] It can also modulate inflammatory responses by affecting cytokine signaling and the expression of adhesion molecules like ICAM-1.[5]

13-HpODE_Signaling_Pathway LA Linoleic Acid LOX 15-Lipoxygenase / Autoxidation LA->LOX HPODE This compound LOX->HPODE GPx Glutathione Peroxidase HPODE->GPx PPAR PPAR Signaling Pathway HPODE->PPAR Inflammation Inflammation (e.g., ICAM-1 expression) HPODE->Inflammation OxidativeStress Oxidative Stress & Apoptosis HPODE->OxidativeStress HODE 13-HODE GPx->HODE LipidMetabolism Altered Lipid Metabolism PPAR->LipidMetabolism GeneExpression Altered Gene Expression PPAR->GeneExpression

Figure 1: Simplified signaling pathway of this compound.

Experimental Protocols

Materials and Reagents
  • This compound standard (Cayman Chemical or equivalent)

  • Internal Standard (IS): 13-HODE-d4 (Cayman Chemical or equivalent)

  • HPLC-grade methanol, acetonitrile, water, 2-propanol, and hexane

  • Glacial acetic acid or formic acid

  • Butylated hydroxytoluene (BHT)

  • Diethyl ether

  • Nitrogen gas

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma or serum, add 10 µL of antioxidant solution (e.g., 50 mM BHT).

  • Add 10 µL of internal standard working solution (e.g., 5 ng of 13-HODE-d4).[6]

  • For hydrolysis of esterified forms, add 0.2 M KOH in methanol and incubate at 60°C for 30 minutes.[6]

  • Acidify the sample to pH 3 with 1 N HCl.[1]

  • Extract the lipids by adding 1 mL of diethyl ether or a hexane/2-propanol mixture, vortex for 2 minutes, and centrifuge at 2000 x g for 5 minutes.[1][7]

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction step.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Method Workflow

LC-MS_MS_Workflow Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with Internal Standard (e.g., 13-HODE-d4) Sample->Spike Extraction Lipid Extraction (Liquid-Liquid or SPE) Spike->Extraction Drydown Evaporation to Dryness Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution LC_Separation LC Separation (Reversed-Phase C18) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification

Figure 2: General workflow for this compound quantification.
Liquid Chromatography Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% acetic acid or 0.1% formic acid
Mobile Phase B Acetonitrile/Methanol (90:10, v/v) with 0.1% acetic acid or 0.1% formic acid
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 40% B to 95% B over 10 min, hold at 95% B for 2 min, return to 40% B and re-equilibrate for 3 min. (This is an example and should be optimized)
Mass Spectrometry Conditions
ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4200 V
Temperature 350°C
Collision Gas Argon
Scan Type Multiple Reaction Monitoring (MRM)

Quantitative Data

The following table summarizes the MRM transitions for this compound and a common internal standard. Note that this compound is often reduced to 13-HODE for improved stability and detection. The transitions for 13-HODE are well-established.[6][7]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
13-HODE295.2195.1-20
13-HODE-d4 (IS)299.2198.1-20

The following table provides typical performance characteristics for the quantification of related oxidized linoleic acid metabolites, which can be used as a benchmark for the this compound method.

ParameterTypical ValueReference
Limit of Detection (LOD) 0.1–1 pmol/µL[8]
Limit of Quantitation (LOQ) 1–2.5 pmol/µL / 9.7–35.9 nmol/L[6][8]
Linearity (R²) > 0.99[6]
Recovery 85-115%Method dependent
Precision (CV%) < 15%[6]

Conclusion

The LC-MS/MS method described in this application note provides a selective, sensitive, and reproducible approach for the quantification of this compound. This protocol, including sample preparation, chromatography, and mass spectrometry conditions, serves as a comprehensive guide for researchers in academia and the pharmaceutical industry. The ability to accurately measure this compound will facilitate a deeper understanding of its role in oxidative stress-related diseases and aid in the development of targeted therapeutic interventions.

References

Application Notes and Protocols for the Laboratory Synthesis of 13-Hydroperoxyoctadecadienoic Acid (13-HpODE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroperoxyoctadecadienoic acid (13-HpODE) is a critical primary oxidation product of linoleic acid, generated non-enzymatically by reactive oxygen species or enzymatically by 15-lipoxygenase (15-LOX).[1][2] As a key intermediate in cellular signaling and a precursor to bioactive lipids and genotoxic aldehydes, the availability of high-purity this compound is essential for research in inflammation, cancer, and cardiovascular disease.[1][3][4] These application notes provide detailed, optimized protocols for the chemo-enzymatic synthesis of this compound in a laboratory setting, focusing on methods using soybean lipoxygenase. Protocols for both small-scale synthesis from pure linoleic acid and a high-yield, one-pot enzyme cascade from safflower oil are presented, along with methods for purification and analysis.

Enzymatic Synthesis of 13(S)-HpODE from Linoleic Acid

This protocol details the synthesis of 13(S)-HpODE using soybean lipoxidase, which specifically oxygenates linoleic acid to form the 13S-hydroperoxy isomer.[5] The reaction is performed in a borate buffer at an alkaline pH to favor the activity of 13S-specific lipoxygenase-1 (LOX-1).[3][5]

Experimental Protocol

Materials:

  • Linoleic acid (Sigma-Aldrich)

  • Soybean Lipoxidase (Type V, Sigma-Aldrich)

  • 0.2 M Borate buffer (pH 9.0)

  • 1 N Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Ethanol

  • Nitrogen gas

Equipment:

  • Magnetic stirrer and stir bar

  • pH meter

  • Separatory funnel

  • Rotary evaporator

  • HPLC system for purification

Procedure:

  • Prepare a 30 mL solution of 0.2 M borate buffer (pH 9.0).

  • Dissolve 50 mg of linoleic acid in the buffer solution.

  • Add 200,000 units of soybean lipoxidase to the solution.[3]

  • Stir the mixture at a constant temperature of 25°C for 1 hour.[3]

  • Monitor the formation of the conjugated diene system by measuring the absorbance at 234 nm with a UV-Vis spectrophotometer.[1][4][6]

  • After 1 hour, terminate the reaction by acidifying the mixture to pH 3 with 1 N HCl.[3]

  • Transfer the acidified mixture to a separatory funnel and extract the this compound with diethyl ether. Perform the extraction three times.[3]

  • Combine the organic extracts and wash with water.

  • Dry the washed extract over anhydrous sodium sulfate.[3]

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to yield the crude 13-[S-(Z,E)]-HPODE.[3]

  • Purify the crude product immediately using normal-phase HPLC.[3]

  • Dissolve the purified this compound in ethanol, determine its concentration via UV spectroscopy (λmax = 234 nm, ε = 25,600 L/mol·cm), and store at -70°C.[3]

High-Yield One-Pot Synthesis from Safflower Oil

This protocol describes an advanced, sustainable method for producing this compound in high yields from safflower oil using a multi-enzyme cascade.[5][7] The system combines a lipase (to hydrolyze triglycerides), lipoxygenase (for hydroperoxidation), and catalase (for in-situ oxygen generation), eliminating the need for organic solvents and vigorous aeration which can cause foaming.[5][7][8]

Experimental Protocol

Materials:

  • Safflower oil (high linoleic acid content)

  • Lipase from Pseudomonas fluorescens

  • Lipoxygenase 1 (LOX-1) from Glycine max

  • Catalase from Micrococcus lysodeikticus

  • Hydrogen peroxide (H₂O₂) solution

  • Triton CG-110 (surfactant)

  • Buffer solution (e.g., pH 8.0)

Procedure:

  • Set up a reaction vessel with controlled temperature and stirring.

  • Prepare a reaction mixture containing safflower oil (up to 300 mM linoleic acid equivalent) and the surfactant Triton CG-110 in the appropriate buffer.[5]

  • Initiate the reaction by adding P. fluorescens lipase to hydrolyze the safflower oil and release free linoleic acid.

  • Concurrently, add LOX-1 to catalyze the hydroperoxidation of the released linoleic acid.

  • Provide a continuous supply of oxygen for the LOX-1 reaction via the in-situ decomposition of hydrogen peroxide by catalase. Add H₂O₂ solution continuously at a controlled rate to the reaction mixture.[5]

  • Maintain the reaction for approximately 7 hours.[5][7]

  • Monitor the reaction progress by taking aliquots and analyzing for hydroperoxide content.

  • Upon completion, proceed with extraction and purification as described in the previous protocol.

Purification of this compound

Purification is critical to remove unreacted substrate and isomeric byproducts. Normal-phase HPLC is the preferred method.

HPLC Protocol
  • System: Agilent 1200 HPLC system or equivalent.[3]

  • Column: Venusil XBP-Si (25 cm × 10 mm, 5 μm).[3]

  • Mobile Phase: Isocratic elution with hexane and 2-propanol (197:3, v/v) containing 0.1% acetic acid.[3]

  • Flow Rate: 4.7 mL/min.[3]

  • Detection: UV detector set at 234 nm to detect the conjugated diene chromophore.[3]

  • Retention Times: Under these conditions, 13-(Z,E)-HPODE typically has a longer retention time (e.g., 13.2 min) than other isomers like 13-(E,E)-HPODE (e.g., 11.9 min).[3]

Data Presentation: Synthesis Parameters and Outcomes

The following tables summarize quantitative data from various synthesis protocols, providing a basis for comparison and optimization.

Table 1: Comparison of this compound Synthesis Protocols

Parameter Protocol 1: Linoleic Acid[3][9] Protocol 2: Enzyme Cascade[5][7]
Substrate Linoleic Acid Safflower Oil
Enzymes Soybean Lipoxidase (LOX-1) Lipase, LOX-1, Catalase
Substrate Conc. 0.1 M Up to 300 mM (LA equivalent)
pH 9.0 - 11.0 ~8.0
Temperature 5°C - 25°C Not specified
Oxygen Supply Atmospheric / O₂ bubbling In-situ via H₂O₂/Catalase
Reaction Time 1 hour 7 hours
Reported Yield 54% >83% (total hydroperoxides)
Regioselectivity Not specified ~90% (this compound)

| Productivity | Gram amounts | ~70 g/L (10 g/L/h) |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis & Storage A Prepare Substrate (Linoleic Acid or Oil) B Enzymatic Reaction (LOX-1 +/- Lipase, Catalase) A->B C Reaction Quenching (Acidification to pH 3) B->C D Solvent Extraction (e.g., Diethyl Ether) C->D Proceed to Extraction E Drying & Evaporation D->E F HPLC Purification E->F G Quantification (UV-Spec) F->G Collect Pure Fraction H Store at -70°C G->H

Caption: General workflow for this compound synthesis and purification.

Signaling and Metabolic Pathway

This diagram shows the central role of this compound in lipid metabolic pathways.

G LA Linoleic Acid HPODE 13(S)-HpODE LA->HPODE 15-Lipoxygenase (15-LOX) HODE 13(S)-HODE HPODE->HODE Peroxidases Aldehydes Genotoxic Aldehydes (e.g., 4-HNE) HPODE->Aldehydes Decomposition OXO_ODE 13-oxo-ODE HODE->OXO_ODE 13-HODE Dehydrogenase PPAR PPAR Signaling HODE->PPAR Activation BetaOx β-oxidation (Chain Shortening) OXO_ODE->BetaOx Metabolism

References

Application Notes and Protocols for Inducing Ferroptosis in vitro using 13-HpODE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 13-Hydroperoxyoctadecadienoic acid (13-HpODE) for the induction of ferroptosis in in vitro cell culture models. This document outlines the underlying principles, detailed experimental protocols, and expected outcomes, serving as a valuable resource for studying the mechanisms of ferroptosis and for the development of novel therapeutic strategies.

Introduction to this compound and Ferroptosis

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides.[1][2][3][4] It is morphologically and biochemically distinct from other forms of cell death such as apoptosis and necrosis.[2][3] A key initiator of ferroptosis is the peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes, a process in which this compound, a lipid hydroperoxide derived from linoleic acid, plays a significant role.[5]

This compound can act as a direct trigger of ferroptosis by contributing to the pool of lipid reactive oxygen species (ROS), overwhelming the cellular antioxidant defense systems, primarily the glutathione peroxidase 4 (GPX4) pathway.[2][6] The cellular response to this compound can be complex and dose-dependent, with high concentrations promoting ferroptosis and, in some contexts, low concentrations showing protective effects.[6]

Key Molecular Players in this compound-Induced Ferroptosis

  • GPX4 (Glutathione Peroxidase 4): A crucial enzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from ferroptosis.[2][6] Inhibition or downregulation of GPX4 is a hallmark of ferroptosis.

  • ACSL4 (Acyl-CoA Synthetase Long-chain family member 4): This enzyme is critical for esterifying PUFAs into phospholipids, which are the primary substrates for lipid peroxidation in ferroptosis.[6]

  • Iron Metabolism: Labile iron (Fe²⁺) plays a catalytic role in the generation of lipid ROS through the Fenton reaction.[1] Key proteins involved in iron homeostasis, such as the transferrin receptor (TFRC) for iron uptake and ferritin heavy chain 1 (FTH1) for iron storage, are important modulators of ferroptosis sensitivity.[6][7]

  • Lipid Peroxidation: The accumulation of lipid hydroperoxides, such as this compound, and their subsequent degradation into reactive aldehydes like 4-hydroxynonenal (4-HNE), is the direct cause of cell membrane damage and death in ferroptosis.[1]

Quantitative Data on this compound-Induced Ferroptosis

The following table summarizes the effective concentrations of this compound and associated markers observed in in vitro studies. It is important to note that optimal concentrations can vary significantly depending on the cell type and experimental conditions.

Cell TypeThis compound ConcentrationObservationKey MarkersReference
Ovine Granulosa Cells1 µM and 500 nMInduction of ferroptotic cell death.Increased Fe²⁺, rescued by Ferrostatin-1.[6][7]
Ovine Granulosa Cells100 nM and 25 nMMitigation of lipid peroxidation and iron accumulation.Increased GPX4 mRNA and protein, decreased ACSL4 expression.[6]
HT-1080 Fibrosarcoma CellsNot specified for this compound alone, but used in context with other inducers.Used to study the effects of PUFAs on ferroptosis sensitivity.Increased toxicity of RSL3 when combined with linoleic acid (precursor to this compound).[5]

Experimental Protocols

Here are detailed protocols for inducing and assessing ferroptosis using this compound in vitro.

Protocol 1: Induction of Ferroptosis with this compound

Materials:

  • Cell line of interest (e.g., HT-1080, Panc-1, Calu-1)[8]

  • Complete cell culture medium

  • This compound (stored under inert gas at -80°C)

  • Ferrostatin-1 (Fer-1) as a negative control (ferroptosis inhibitor)[6][7]

  • RSL3 or Erastin as positive controls for ferroptosis induction[8]

  • Phosphate-buffered saline (PBS)

  • Trypan blue solution

Procedure:

  • Cell Seeding: Plate cells at a density of 1.0 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.[8]

  • Preparation of this compound: Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol) and dilute it to the desired final concentrations (e.g., 500 nM, 1 µM) in complete cell culture medium immediately before use.

  • Treatment:

    • For the experimental group, replace the culture medium with the medium containing the desired concentration of this compound.

    • For the negative control group, pre-treat cells with Ferrostatin-1 (e.g., 2 µM) for 1-2 hours before adding this compound.[7]

    • For positive control groups, treat cells with known ferroptosis inducers like RSL3 (e.g., 1 µM) or Erastin (e.g., 10 µM).[8]

    • Include a vehicle control group treated with the same concentration of the solvent used for this compound.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).[6]

  • Assessment of Cell Viability:

    • Harvest the cells by trypsinization.

    • Stain the cells with Trypan blue.

    • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer to determine the cell death rate.[8]

    • Alternatively, use a cell viability assay such as the CCK-8 kit.[6][7]

Protocol 2: Measurement of Lipid ROS

Materials:

  • C11-BODIPY™ 581/591 dye

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described in Protocol 1.

  • Staining:

    • After the treatment period, harvest the cells.

    • Wash the cells with PBS.

    • Resuspend the cells in PBS containing the C11-BODIPY™ dye at the manufacturer's recommended concentration.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry:

    • Wash the cells again with PBS.

    • Analyze the cells using a flow cytometer. The oxidation of the C11-BODIPY™ dye leads to a shift in its fluorescence emission from red to green, which can be quantified to measure lipid peroxidation.

Protocol 3: Measurement of Intracellular Iron

Materials:

  • FerroOrange probe[7]

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described in Protocol 1.

  • Staining:

    • At the end of the treatment, add FerroOrange to the culture medium at the recommended concentration and incubate for 30 minutes at 37°C.[7]

  • Analysis:

    • Observe the cells under a fluorescence microscope. The intensity of the orange fluorescence is proportional to the intracellular labile iron (Fe²⁺) concentration.[7]

    • Alternatively, quantify the fluorescence intensity using a flow cytometer.[7]

Protocol 4: Analysis of Ferroptosis-Related Protein Expression

Materials:

  • Antibodies against GPX4, ACSL4, TFRC, FTH1

  • SDS-PAGE and Western blotting equipment and reagents

Procedure:

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[9]

  • Western Blotting:

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a nitrocellulose membrane.[9][10]

    • Block the membrane and incubate with primary antibodies against GPX4, ACSL4, TFRC, or FTH1 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize the protein expression to a loading control such as β-actin or GAPDH.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the molecular pathway of this compound-induced ferroptosis and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA PUFA-PL L_ROS Lipid Peroxides (e.g., this compound) PUFA->L_ROS Oxidizes to Ferroptosis Ferroptosis L_ROS->Ferroptosis Induces HpODE_high High-dose This compound HpODE_high->L_ROS Increases GPX4 GPX4 HpODE_high->GPX4 Inhibits (indirectly) TFRC TFRC HpODE_high->TFRC Upregulates FTH1 FTH1 HpODE_high->FTH1 Upregulates HpODE_low Low-dose This compound HpODE_low->GPX4 Upregulates GPX4->L_ROS Reduces ACSL4 ACSL4 ACSL4->PUFA Esterifies Iron Labile Iron Pool (Fe2+) Iron->L_ROS TFRC->Iron Increases uptake

Caption: Signaling pathway of this compound-induced ferroptosis.

G cluster_assays Assess Ferroptosis Markers start Seed Cells treatment Treat with this compound (+/- Ferrostatin-1) start->treatment incubation Incubate (e.g., 24h) treatment->incubation viability Cell Viability (CCK-8 / Trypan Blue) incubation->viability lipid_ros Lipid ROS (C11-BODIPY) incubation->lipid_ros iron Labile Iron (FerroOrange) incubation->iron protein Protein Expression (Western Blot) incubation->protein analysis Data Analysis & Interpretation viability->analysis lipid_ros->analysis iron->analysis protein->analysis

Caption: Experimental workflow for studying this compound-induced ferroptosis.

References

Application of 13-HpODE in Lipidomics: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the study of 13-hydroperoxyoctadecadienoic acid (13-HpODE) in the field of lipidomics.

This compound is a key bioactive lipid mediator derived from the oxidation of linoleic acid. It plays a significant role in a variety of physiological and pathological processes, making it a molecule of high interest in lipidomics studies. This guide details its biological significance, relevant signaling pathways, and protocols for its analysis.

Biological Significance and Applications

This compound is implicated in a range of cellular processes and is a biomarker for several diseases. Its primary biological functions include the modulation of gene expression, induction of oxidative stress, and participation in inflammatory signaling cascades.

Key Research Applications:

  • Cancer Research: Studies have shown that this compound can influence the proliferation and apoptosis of cancer cells. For instance, the 15-lipoxygenase-1/13-HODE axis has been found to inhibit the development of colon cancer.[1]

  • Cardiovascular Disease: this compound and its reduced form, 13-HODE, are major components of atherosclerotic plaques.[1] They contribute to plaque formation by activating the transcription factor PPARγ, which in turn stimulates macrophages to take up lipids, leading to the formation of foam cells.[1][2]

  • Inflammation and Immunology: this compound can modulate the expression of endothelial cell adhesion molecules, which is a critical step in the initiation of inflammation.[3] It can also be metabolized into pro-inflammatory compounds.

  • Metabolic Disorders: As a ligand for peroxisome proliferator-activated receptors (PPARs), this compound is involved in the regulation of lipid and glucose metabolism.[4][5][6] Dysregulation of this compound levels has been linked to metabolic diseases.

  • Neuropathic Pain: Oxidized linoleic acid metabolites, including 13-HODE, have been shown to contribute to the heat responsiveness and sensitization of TRPV1, a key receptor in pain transmission.[7]

Signaling Pathways Involving this compound

This compound exerts its biological effects through various signaling pathways. Understanding these pathways is crucial for interpreting experimental results and for identifying potential therapeutic targets.

PPAR Signaling Pathway

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism. This compound and its metabolite 13-HODE are known to be ligands for PPARγ.[1][4][5] Activation of PPARγ by 13-HODE in macrophages leads to the upregulation of CD36 and aP2, scavenger receptors that promote the uptake of oxidized lipids and contribute to the formation of atherosclerotic plaques.[1]

PPAR_Signaling cluster_extracellular Extracellular cluster_cellular Cellular cluster_nucleus Nucleus This compound This compound 13-HODE 13-HODE This compound->13-HODE Reduction PPARg PPARg 13-HODE->PPARg Binds & Activates PPRE PPRE PPARg->PPRE RXR RXR RXR->PPRE Target_Gene_Expression Target Gene Expression (e.g., CD36, aP2) PPRE->Target_Gene_Expression Upregulates Lipid_Uptake Increased Lipid Uptake Target_Gene_Expression->Lipid_Uptake

PPAR Signaling Pathway Activation by this compound.
TRPV1 Signaling in Pain Sensation

The transient receptor potential cation channel subfamily V member 1 (TRPV1) is a key receptor involved in pain sensation. Oxidized linoleic acid metabolites (OXLAMs), including 13-HODE, can directly stimulate TRPV1, contributing to pain signaling.[1]

TRPV1_Signaling cluster_neuron Sensory Neuron 13-HODE 13-HODE TRPV1 TRPV1 Receptor 13-HODE->TRPV1 Activates Calcium_Influx Ca2+ Influx TRPV1->Calcium_Influx Neuron Neuron Pain_Signal Pain Signal Transmission Calcium_Influx->Pain_Signal

13-HODE-Mediated Activation of the TRPV1 Pain Pathway.

Quantitative Data from Lipidomics Studies

The following tables summarize quantitative data from studies investigating the effects of this compound on gene expression in intestinal epithelial cells (Caco-2).

Table 1: Differentially Expressed Genes in Caco-2 Cells Treated with this compound. [4][8][9]

Gene CategoryNumber of Upregulated GenesNumber of Downregulated Genes
Total Differentially Expressed Genes 33453303
Genes involved in PPAR signaling Significantly Higher Expression-

Table 2: Key Upregulated and Downregulated Pathways in Caco-2 Cells Treated with this compound. [4][5]

Pathway StatusPathway Name
Upregulated Steroid Hormone Biosynthesis
Bile Secretion
Protein Digestion and Absorption
Metabolism of Xenobiotics by Cytochrome P450
PPAR Signaling
Downregulated Spliceosome
RNA Transport
Ribosome Biogenesis
RNA Polymerase
Purine and Pyrimidine Metabolism
Oxidative Phosphorylation

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Preparation of this compound

This protocol describes the enzymatic synthesis of this compound from linoleic acid.

Materials:

  • Linoleic acid

  • Soybean lipoxidase (lipoxygenase)

  • Borate buffer (0.2 M, pH 9.0)

  • Diethyl ether

  • 1 N HCl

  • Sodium sulfate

  • HPLC system with a normal phase column

Procedure:

  • Dissolve linoleic acid (50 mg) in 30 mL of 0.2 M borate buffer (pH 9.0).

  • Add soybean lipoxidase (200,000 units) to the solution.

  • Stir the mixture at 25°C for 1 hour.[10]

  • Monitor the formation of conjugated dienes by measuring the absorbance at 234 nm.[4]

  • Stop the reaction by acidifying the mixture to pH 3 with 1 N HCl.[10]

  • Extract the this compound with diethyl ether.

  • Wash the combined ether extracts with water, dry over sodium sulfate, and evaporate the solvent under a stream of nitrogen.[10]

  • Purify the this compound using a normal phase HPLC system.[10]

Protocol 2: Analysis of this compound and its Metabolites by LC-MS/MS

This protocol outlines a general method for the quantification of this compound and related oxidized linoleic acid metabolites (OXLAMs) in plasma samples.

LCMS_Workflow Start Start: Plasma Sample Sample_Prep Sample Preparation (Add antioxidants & internal standards) Start->Sample_Prep Hydrolysis Alkaline Hydrolysis (0.2 M KOH in methanol, 60°C, 30 min) Sample_Prep->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction LC_Separation LC Separation (Chiral or C18 column) Extraction->LC_Separation MS_Detection MS/MS Detection (ESI, MRM mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis End End: OXLAMs Concentration Data_Analysis->End

General workflow for LC-MS/MS analysis of OXLAMs.

Materials:

  • Plasma sample

  • Antioxidant solution (e.g., BHT, DTPA)

  • Internal standards (e.g., 13-HODE-d4)

  • 0.2 M KOH in methanol

  • Organic solvents for extraction (e.g., hexane, ethyl acetate)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • To a 50 µL plasma aliquot, add 10 µL of an antioxidant solution.[11]

  • Add a known amount of the internal standard (e.g., 5 ng of 13-HODE-d4).[11]

  • Perform alkaline hydrolysis by adding 0.2 M KOH in methanol and heating at 60°C for 30 minutes to release esterified fatty acids.[11]

  • After cooling and acidification, extract the lipids using an appropriate organic solvent.

  • Dry the organic extract and reconstitute in the initial mobile phase.

  • Inject the sample into the LC-MS/MS system.

  • Separate the analytes using a suitable column (e.g., a C18 column for general profiling or a chiral column to separate stereoisomers).[12]

  • Detect and quantify the target analytes using multiple reaction monitoring (MRM) mode.

  • Calculate the concentration of each analyte based on the peak area ratio to the internal standard.

Protocol 3: RNA Sequencing Analysis of Cells Treated with this compound

This protocol describes the steps for analyzing changes in gene expression in cells after treatment with this compound.

Materials:

  • Cultured cells (e.g., Caco-2)

  • This compound

  • Cell culture medium

  • TRIzol reagent

  • RNA extraction kit

  • Next-generation sequencing (NGS) platform

  • Bioinformatics software for data analysis

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with 100 µM this compound or a vehicle control for 24 hours.[4][8]

  • Harvest the cells and lyse them using TRIzol reagent.[4]

  • Extract total RNA according to the manufacturer's protocol.

  • Assess RNA quality and quantity.

  • Prepare cDNA libraries for RNA sequencing.

  • Perform sequencing on an NGS platform (e.g., Illumina HiSeq).[4]

  • Analyze the sequencing data to identify differentially expressed genes between the this compound-treated and control groups.[4]

  • Perform pathway and gene ontology analysis to interpret the biological significance of the gene expression changes.[4]

This comprehensive guide provides a solid foundation for researchers to design and execute lipidomics studies involving this compound. The provided protocols and signaling pathway diagrams serve as a valuable resource for both novice and experienced scientists in the field.

References

Commercial Sources and Application Notes for High-Purity 13-HpODE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial sources for high-purity 13-hydroperoxyoctadecadienoic acid (13-HpODE), along with detailed application notes and experimental protocols for its use in research and drug development.

Introduction to this compound

13-Hydroperoxyoctadecadienoic acid (this compound) is a bioactive lipid hydroperoxide derived from the oxidation of linoleic acid. This process can occur non-enzymatically through the action of reactive oxygen species or be catalyzed by lipoxygenase enzymes.[1] In mammals, 15-lipoxygenase is a key enzyme in its formation. This compound is a crucial signaling molecule implicated in various physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[2] It is known to activate key signaling pathways, such as the peroxisome proliferator-activated receptor (PPAR) and epidermal growth factor receptor (EGFR) signaling cascades.[1][3] Due to its role in cellular signaling and disease, high-purity this compound is an essential tool for researchers studying lipid metabolism, oxidative stress, and drug development.

Commercial Sources for High-Purity this compound

Several reputable suppliers offer high-purity this compound for research purposes. The products are typically supplied as a solution in ethanol to ensure stability. It is crucial to refer to the supplier's specific product data sheet for the most accurate and up-to-date information.

SupplierProduct NamePurityFormulationCAS Number
Cayman Chemical 13(S)-HpODE≥98%A solution in ethanol33964-75-9
(±)this compound≥95%A solution in ethanol23017-9-3
Cenmed (±)this compound≥98%500 μg/ml in ethanol23017-9-3
Cambridge Bioscience (±)this compound≥95%A solution in ethanol23017-9-3
Benchchem 13-Hydroperoxyoctadecadienoic acid>98%Not specified28040-10-0

Handling, Storage, and Safety

Storage: this compound is sensitive to light, heat, and oxygen. It should be stored at -80°C in an airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen).[4] Under these conditions, it is reported to be stable for at least two years.[4]

Handling: Handle this compound in a well-ventilated area, avoiding inhalation of the solvent vapor. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. As it is typically supplied in ethanol, it is flammable and should be kept away from ignition sources. For experimental use, it is recommended to prepare fresh dilutions from the stock solution.

Safety: Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information, including first-aid measures and disposal guidelines.

Application Notes and Experimental Protocols

In Vitro Cell-Based Assays: Treatment of Caco-2 Cells

This protocol describes the treatment of the human colorectal adenocarcinoma cell line, Caco-2, with this compound to study its effects on gene expression and cellular signaling.

Materials:

  • High-purity this compound solution in ethanol

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates

Protocol:

  • Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Preparation of this compound Working Solution:

    • On the day of the experiment, prepare a fresh working solution of this compound.

    • Dilute the stock solution of this compound in serum-free DMEM to the desired final concentration. A commonly used concentration for studying gene expression changes is 100 µM.[1][5]

    • Note: It is crucial to prepare the working solution immediately before use to minimize degradation.

  • Cell Treatment:

    • Seed Caco-2 cells in 6-well plates and grow to the desired confluency.

    • For studies on differentiated cells, culture for the appropriate duration post-confluency.

    • Prior to treatment, wash the cells twice with sterile PBS.

    • Add the this compound working solution to the cells. For a 100 µM final concentration, add the appropriate volume of the diluted stock to the serum-free medium in each well.

    • Include a vehicle control group treated with the same concentration of ethanol used to dissolve the this compound.

  • Incubation: Incubate the cells for the desired period. For gene expression studies, a 24-hour incubation period is often used.[1][5]

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as RNA extraction for qPCR or RNA-seq, protein extraction for Western blotting, or analysis of signaling pathway activation.

Analysis of Signaling Pathways

This compound has been shown to modulate several key signaling pathways. Below are diagrams and descriptions of its role in PPAR and EGFR signaling.

4.2.1. PPAR Signaling Pathway

This compound can act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[1][6]

PPAR_Signaling cluster_nucleus Nucleus This compound This compound PPAR PPAR This compound->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to PPRE Target_Genes Target Gene Expression PPRE->Target_Genes Regulates Transcription EGFR_Signaling This compound This compound EGFR EGFR This compound->EGFR Enhances Phosphorylation EGF EGF EGF->EGFR Binds to pEGFR Phosphorylated EGFR EGFR->pEGFR Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., MAPK pathway) pEGFR->Downstream_Signaling Activates Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Obtain High-Purity This compound B Prepare Stock and Working Solutions A->B D Treat Cells with This compound B->D C Cell Culture (e.g., Caco-2) C->D E Gene Expression Analysis (qPCR, RNA-seq) D->E F Protein Analysis (Western Blot) D->F G Signaling Pathway Analysis D->G

References

Application Notes and Protocols for Cell-Based Assays to Assess 13-HpODE Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxyperoxyoctadecadienoic acid (13-HpODE) is a lipid hydroperoxide derived from the oxidation of linoleic acid, a process implicated in various physiological and pathological conditions. As a reactive signaling molecule, this compound can modulate cellular functions through various mechanisms, including the induction of oxidative stress, apoptosis, and the activation of specific receptor pathways. These application notes provide detailed protocols for a suite of cell-based assays to characterize and quantify the biological activity of this compound. The assays detailed herein are designed to assess its impact on cell viability, apoptosis, lipid peroxidation, and the activation of key signaling pathways involving Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and G-protein coupled receptor 132 (GPR132).

Key Signaling Pathways Modulated by this compound

This compound and its reduced metabolite, 13-hydroxyoctadecadienoic acid (13-HODE), are known to influence several critical cellular signaling cascades. Understanding these pathways is crucial for interpreting the results of cell-based assays.

13_HpODE_Signaling_Pathways This compound This compound Oxidative_Stress Oxidative_Stress This compound->Oxidative_Stress Induces PPARg_Activation PPARg_Activation This compound->PPARg_Activation Metabolites (e.g., 13-HODE) GPR132_Activation GPR132_Activation This compound->GPR132_Activation Metabolites (e.g., 13-HODE) Lipid_Peroxidation Lipid_Peroxidation Oxidative_Stress->Lipid_Peroxidation Apoptosis Apoptosis Lipid_Peroxidation->Apoptosis Cellular_Responses Cellular_Responses Apoptosis->Cellular_Responses Gene_Expression_Changes Gene_Expression_Changes PPARg_Activation->Gene_Expression_Changes GPR132_Activation->Gene_Expression_Changes Gene_Expression_Changes->Cellular_Responses

Caption: Key signaling pathways affected by this compound.

Data Presentation: Quantitative Overview of this compound/13-HODE Activity

The following tables summarize quantitative data from various cell-based assays assessing the activity of this compound and its metabolite 13-HODE.

Assay TypeCell LineCompoundConcentration RangeKey FindingsReference
Gene Expression (RNA-seq) Caco-2This compound100 µM3094 differentially expressed genes; upregulation of PPAR signaling pathway.[1][2]
Cytotoxicity HUVECThis compoundUp to 75 µMToxic at concentrations higher than 75 µM.[3]
Apoptosis Bovine Mammary Endothelial CellsThis compoundNot specifiedIncreased apoptosis.[4][5]
PPARδ Activation DLD-1, RKO13-S-HODE1.35 - 54 µMConcentration-dependent reduction of PPARδ activation.[1]
PPARγ Agonist Activity CV-113-HODEs6.8 - 101.2 µMDose-dependent increase in luciferase activity.[6]
GPR132 Activation COS-113-HODE10⁻⁹ - 10⁻⁵ MActivates GPR132, but requires ~6-fold higher concentration than 9-HODE.[7]

Experimental Protocols

Assessment of Cytotoxicity using MTT Assay

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 24-48 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Cell line of interest (e.g., Caco-2, HUVEC)

  • Complete culture medium

  • This compound stock solution (in a suitable solvent like ethanol or DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cell line of interest

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Measurement of Lipid Peroxidation

This protocol uses a fluorescent probe to detect lipid peroxidation in cells treated with this compound.

Materials:

  • Cell line of interest

  • This compound stock solution

  • Fluorescent lipid peroxidation sensor (e.g., C11-BODIPY 581/591)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Culture cells on coverslips (for microscopy) or in plates (for flow cytometry) and treat with this compound.

  • Probe Loading: Incubate the cells with the lipid peroxidation sensor according to the manufacturer's instructions (e.g., 1-10 µM C11-BODIPY 581/591 for 30-60 minutes).

  • Washing: Wash the cells with PBS to remove excess probe.

  • Imaging/Analysis:

    • Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. Oxidized lipids will show a shift in fluorescence from red to green.

    • Flow Cytometry: Harvest the cells and analyze them using a flow cytometer, measuring the fluorescence in both the green and red channels.

  • Data Analysis: Quantify the ratio of green to red fluorescence as an indicator of lipid peroxidation.

PPARγ Activation Assay using a Luciferase Reporter Gene

This assay measures the ability of this compound or its metabolites to activate PPARγ, leading to the expression of a luciferase reporter gene.

PPARg_Luciferase_Assay_Workflow A Transfect cells with PPRE-luciferase and PPARγ expression vectors B Treat with this compound/13-HODE A->B C Incubate for 24 hours B->C D Lyse cells C->D E Add luciferase substrate D->E F Measure luminescence E->F

Caption: Workflow for the PPARγ luciferase reporter assay.

Materials:

  • A suitable cell line (e.g., HEK293T, Caco-2)

  • PPARγ expression vector

  • Peroxisome Proliferator Response Element (PPRE)-driven luciferase reporter vector

  • Transfection reagent

  • This compound or 13-HODE stock solution

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent. A control vector for normalization (e.g., Renilla luciferase) is recommended.

  • Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound or 13-HODE. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer. If a normalization vector was used, measure its activity as well.

  • Data Analysis: Normalize the firefly luciferase activity to the control luciferase activity. Calculate the fold induction of luciferase activity relative to the vehicle control.

GPR132 Activation Assay using Calcium Flux Measurement

This assay measures the activation of GPR132 by detecting changes in intracellular calcium levels upon ligand binding.

Materials:

  • Cell line stably or transiently expressing GPR132 (e.g., CHO-K1, HEK293)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • 13-HODE stock solution

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence plate reader with an injection system (e.g., FlexStation)

Procedure:

  • Cell Seeding: Plate the GPR132-expressing cells in a black, clear-bottom 96-well plate and incubate overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C, according to the manufacturer's protocol. Probenecid can be included to prevent dye leakage.

  • Washing: Gently wash the cells with assay buffer to remove extracellular dye.

  • Calcium Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject the 13-HODE solution and continue to record the fluorescence signal over time to detect a transient increase in intracellular calcium.

  • Data Analysis: Calculate the change in fluorescence intensity (ΔF) from baseline (F₀) and express it as a ratio (ΔF/F₀). Generate dose-response curves to determine the EC₅₀ value.

Conclusion

The protocols outlined in these application notes provide a comprehensive toolkit for researchers to investigate the multifaceted biological activities of this compound. By employing these assays, scientists can gain valuable insights into the mechanisms by which this lipid hydroperoxide influences cellular behavior, contributing to a better understanding of its role in health and disease and aiding in the development of novel therapeutic strategies.

References

Detection of 13-Hydroperoxyoctadecadienoic Acid (13-HpODE) Protein Adducts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroperoxyoctadecadienoic acid (13-HpODE) is a major lipid hydroperoxide formed from the oxidation of linoleic acid, a highly abundant polyunsaturated fatty acid in biological systems. Under conditions of oxidative stress, this compound and its reactive aldehyde decomposition products can form covalent adducts with cellular proteins. These modifications can alter protein structure and function, leading to cellular dysfunction and contributing to the pathology of various diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. The detection and quantification of this compound protein adducts are therefore crucial for understanding the mechanisms of oxidative damage and for the development of novel therapeutic strategies.

This document provides detailed application notes and protocols for the detection and characterization of this compound protein adducts using mass spectrometry and immunoblotting techniques.

Data Presentation

Quantitative Analysis of this compound Induced Gene Expression Changes

Treatment of cells with this compound has been shown to significantly alter gene expression profiles. The following table summarizes the number of differentially expressed genes (DEGs) in Caco-2 cells and poorly differentiated (PDiff) Caco-2 cells after treatment with 100 µM this compound for 24 hours.[1][2]

Cell LineTotal DEGsUpregulated GenesDownregulated Genes
Caco-23094[1][3]1402[1]1692[1]
PDiff Caco-26648[2]3345[2]3303[2]

Signaling Pathways and Experimental Workflows

This compound-Mediated PPAR Signaling Pathway

This compound and its metabolites can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[1][2]

PPAR_Signaling This compound This compound Metabolites Metabolites This compound->Metabolites PPAR PPAR Metabolites->PPAR activates PPAR-RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR-RXR_Complex RXR RXR RXR->PPAR-RXR_Complex PPRE PPRE (DNA) PPAR-RXR_Complex->PPRE binds to Target_Gene_Expression Target Gene Expression PPRE->Target_Gene_Expression regulates Biological_Effects Biological Effects (Lipid Metabolism, Inflammation) Target_Gene_Expression->Biological_Effects

Caption: this compound activates PPAR signaling.

General Experimental Workflow for Detection of this compound Protein Adducts

The following diagram outlines the general workflow for the detection and characterization of this compound protein adducts.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_detection Detection Method cluster_ms_workflow Mass Spectrometry Workflow cluster_ib_workflow Immunoblotting Workflow Cell_or_Tissue_Lysate Cell or Tissue Lysate Protein_Extraction Protein Extraction Cell_or_Tissue_Lysate->Protein_Extraction 13-HpODE_Treatment In vitro/In vivo This compound Treatment Protein_Extraction->13-HpODE_Treatment Protein_Quantification Protein Quantification 13-HpODE_Treatment->Protein_Quantification Mass_Spectrometry Mass Spectrometry Protein_Quantification->Mass_Spectrometry Immunoblotting Immunoblotting / Dot Blot Protein_Quantification->Immunoblotting Protein_Digestion Protein Digestion (e.g., Trypsin) Mass_Spectrometry->Protein_Digestion Derivatization Derivatization (e.g., DNPH) Immunoblotting->Derivatization Peptide_Cleanup Peptide Cleanup (e.g., C18 desalting) Protein_Digestion->Peptide_Cleanup LC_MSMS LC-MS/MS Analysis Peptide_Cleanup->LC_MSMS Data_Analysis_MS Data Analysis (Adduct Identification & Quantification) LC_MSMS->Data_Analysis_MS SDS_PAGE SDS-PAGE or Dot Blot Derivatization->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Antibody_Incubation Primary & Secondary Antibody Incubation Transfer->Antibody_Incubation Detection Detection (Chemiluminescence) Antibody_Incubation->Detection

Caption: Workflow for detecting this compound adducts.

Experimental Protocols

Protocol 1: Detection of this compound Protein Adducts by Mass Spectrometry

This protocol describes a bottom-up proteomics approach to identify and characterize this compound adducts on proteins.

Materials:

  • Cell or tissue lysate containing proteins of interest

  • This compound

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • C18 spin columns for peptide desalting

Procedure:

  • Sample Preparation and Protein Digestion: a. Resuspend cell or tissue pellets in lysis buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate). b. Determine protein concentration using a standard protein assay (e.g., BCA assay). c. For in vitro adduction, incubate purified protein or cell lysate with the desired concentration of this compound at 37°C for a specified time (e.g., 2-24 hours). d. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. e. Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. f. Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M. g. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C. h. Stop the digestion by adding formic acid to a final concentration of 1%.

  • Peptide Desalting: a. Equilibrate a C18 spin column according to the manufacturer's instructions. b. Load the digested peptide sample onto the column. c. Wash the column with 0.1% formic acid in water. d. Elute the peptides with 50-80% acetonitrile in 0.1% formic acid. e. Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis: a. Reconstitute the dried peptides in 0.1% formic acid in water. b. Inject the peptide sample onto a reverse-phase HPLC column (e.g., C18) connected to a high-resolution mass spectrometer. c. Separate the peptides using a gradient of increasing acetonitrile concentration. A typical gradient might be from 5% to 40% acetonitrile over 60-120 minutes.[4] d. Acquire mass spectra in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

  • Data Analysis: a. Search the acquired MS/MS spectra against a protein database using a search engine (e.g., Mascot, Sequest, or MaxQuant). b. Include variable modifications to account for potential this compound adducts on specific amino acid residues (e.g., cysteine, histidine, lysine). The mass of the this compound molecule (C18H32O4) is approximately 328.47 Da. However, the exact mass shift will depend on the nature of the adduction reaction (e.g., Michael addition, Schiff base formation) and any subsequent reactions. It is important to also consider the masses of this compound decomposition products.

Protocol 2: Detection of Carbonylated Proteins by Immunoblotting (DNPH-based)

This protocol describes the detection of carbonylated proteins, a general marker of oxidative protein damage that can be induced by this compound, using 2,4-dinitrophenylhydrazine (DNPH) derivatization followed by immunoblotting.

Materials:

  • Protein samples (cell lysate or purified protein)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in 2 M HCl)

  • Trichloroacetic acid (TCA)

  • Ethyl acetate/ethanol (1:1, v/v)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Anti-DNP antibody

  • Secondary antibody: HRP-conjugated anti-species IgG

  • Chemiluminescent substrate

  • Tris-buffered saline with Tween-20 (TBST)

Procedure:

  • Protein Derivatization with DNPH: a. To your protein sample, add an equal volume of 10 mM DNPH in 2 M HCl. b. Incubate at room temperature for 1 hour, vortexing every 15 minutes. c. Precipitate the protein by adding an equal volume of 20% TCA and incubating on ice for 10 minutes. d. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein. e. Discard the supernatant and wash the pellet three times with 1 ml of ethyl acetate/ethanol (1:1, v/v) to remove excess DNPH. f. Resuspend the final protein pellet in a suitable buffer for SDS-PAGE (e.g., Laemmli sample buffer).

  • SDS-PAGE and Western Blotting: a. Separate the DNPH-derivatized proteins by SDS-PAGE. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-DNP antibody (diluted in blocking buffer) overnight at 4°C. e. Wash the membrane three times with TBST for 10 minutes each. f. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. g. Wash the membrane three times with TBST for 10 minutes each. h. Detect the protein bands using a chemiluminescent substrate and an imaging system.

Concluding Remarks

The protocols outlined in this document provide robust methods for the detection and characterization of this compound protein adducts. The choice of method will depend on the specific research question. Mass spectrometry offers detailed information on the specific sites of adduction, while immunoblotting provides a more high-throughput method for assessing overall levels of protein carbonylation. The application of these techniques will undoubtedly contribute to a deeper understanding of the role of lipid peroxidation in health and disease and may aid in the development of novel biomarkers and therapeutic interventions.

References

Application Notes and Protocols for Imaging Lipid Hydroperoxides in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroperoxyoctadecadienoic acid (13-HpODE) is a lipid hydroperoxide derived from the oxidation of linoleic acid, a process implicated in a variety of physiological and pathological conditions. As a transient and reactive molecule, the direct and specific imaging of this compound in live cells presents significant challenges. Consequently, fluorescent probes that specifically target this compound are not yet commercially available. However, the presence of this compound and other lipid hydroperoxides can be assessed using fluorescent probes designed to detect lipid peroxidation, a key process in cellular oxidative stress.

This document provides detailed application notes and protocols for the use of commercially available fluorescent probes to indirectly monitor the formation of this compound and other lipid hydroperoxides in cellular systems. These tools are invaluable for investigating the roles of lipid peroxidation in disease and for the development of novel therapeutics targeting oxidative stress pathways.

Available Fluorescent Probes for Lipid Hydroperoxide Detection

Several fluorescent probes are available for the detection of lipid hydroperoxides. These probes generally react with hydroperoxides, leading to a change in their fluorescent properties. The choice of probe depends on the specific application, instrumentation availability, and the desired readout (e.g., ratiometric imaging, fluorescence intensity).

Probe NameExcitation (nm)Emission (nm)Mechanism of ActionKey Features
BODIPY™ 581/591 C11 Reduced: 581, Oxidized: 488Reduced: 591, Oxidized: 510Ratiometric fluorescent sensor that shifts emission from red to green upon oxidation of its polyunsaturated butadienyl moiety by lipid hydroperoxides.[1][2]Ratiometric measurement minimizes artifacts from probe concentration, photobleaching, and cell thickness. Localizes to cellular membranes.[1][3]
Liperfluo ~524~535"Turn-on" fluorescent probe that exhibits a significant increase in fluorescence intensity upon reaction with lipid hydroperoxides.[4][5]High sensitivity and selectivity for lipid hydroperoxides.[4] More soluble in organic solvents compared to earlier probes.[4][5]
TCP (tricarbocyanine diphenylphosphine) Near-infraredNear-infraredA near-infrared (NIR) probe that shows a rapid fluorescence response to lipid hydroperoxides.[6][7]NIR excitation and emission minimize background autofluorescence from biological samples.[7] High selectivity and a very low limit of detection (38 pM).[6][7]
Diphenyl-1-pyrenylphosphine (DPPP) 352380Reacts stoichiometrically with lipid hydroperoxides to yield a fluorescent product, DPPP oxide.[8]Can be incorporated into cell membranes to monitor lipid peroxidation over extended periods.[8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general pathway of lipid peroxidation and the experimental workflow for imaging lipid hydroperoxides in cells.

Lipid_Peroxidation_Pathway Linoleic Acid Linoleic Acid Lipid Peroxidation Lipid Peroxidation Linoleic Acid->Lipid Peroxidation Initiation ROS ROS ROS->Lipid Peroxidation This compound This compound Lipid Peroxidation->this compound Propagation 13-HODE 13-HODE This compound->13-HODE Reduction Reactive Aldehydes Reactive Aldehydes This compound->Reactive Aldehydes Cellular Damage Cellular Damage Reactive Aldehydes->Cellular Damage

Caption: General pathway of linoleic acid peroxidation.

Experimental_Workflow cluster_prep Cell Preparation cluster_staining Probe Staining cluster_imaging Imaging and Analysis Seed Cells Seed Cells Cell Treatment Cell Treatment Seed Cells->Cell Treatment Prepare Probe Solution Prepare Probe Solution Cell Treatment->Prepare Probe Solution Incubate with Probe Incubate with Probe Prepare Probe Solution->Incubate with Probe Wash Cells Wash Cells Incubate with Probe->Wash Cells Image Acquisition Image Acquisition Wash Cells->Image Acquisition Data Analysis Data Analysis Image Acquisition->Data Analysis

Caption: Experimental workflow for cellular imaging.

Experimental Protocols

Protocol 1: Imaging Lipid Peroxidation with BODIPY™ 581/591 C11

This protocol describes the use of the ratiometric fluorescent probe BODIPY™ 581/591 C11 for detecting lipid peroxidation in live cells using fluorescence microscopy.

Materials:

  • BODIPY™ 581/591 C11 (Lipid Peroxidation Sensor)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium appropriate for the cell line

  • Fluorescence microscope with filter sets for Texas Red (for reduced form) and FITC (for oxidized form)

  • Optional: Cumene hydroperoxide (positive control for lipid peroxidation)

Procedure:

  • Probe Preparation:

    • Prepare a 10 mM stock solution of BODIPY™ 581/591 C11 by dissolving the lyophilized powder in anhydrous DMSO.[1][2] Store the stock solution at -20°C, protected from light.

  • Cell Culture and Treatment:

    • Plate cells on a suitable imaging dish or plate at a density that will result in 50-70% confluency on the day of the experiment.

    • Culture cells overnight at 37°C in a humidified atmosphere with 5% CO2.

    • Treat cells with the experimental compound or vehicle control for the desired duration. For a positive control, treat cells with 100 µM cumene hydroperoxide for 2 hours at 37°C.[1]

  • Probe Loading:

    • Dilute the 10 mM BODIPY™ 581/591 C11 stock solution to a final concentration of 10 µM in pre-warmed cell culture medium.[1]

    • Remove the medium from the cells and add the probe-containing medium.

    • Incubate the cells for 30 minutes at 37°C, protected from light.[1]

  • Washing:

    • Remove the probe-containing medium and wash the cells three times with warm PBS.[1]

  • Imaging:

    • Immediately image the cells using a fluorescence microscope.

    • Acquire images using two different filter sets:

      • Reduced form: Excitation ~581 nm, Emission ~591 nm (e.g., Texas Red filter set).[1]

      • Oxidized form: Excitation ~488 nm, Emission ~510 nm (e.g., FITC filter set).[1]

    • It is crucial to use consistent imaging parameters (e.g., exposure time, gain) for all samples within an experiment.

  • Data Analysis:

    • Quantify the fluorescence intensity in both the red and green channels for individual cells or regions of interest.

    • The ratio of the green fluorescence intensity (oxidized) to the red fluorescence intensity (reduced) is a measure of lipid peroxidation.[1] An increase in this ratio indicates an increase in lipid peroxidation.

Protocol 2: Flow Cytometry Analysis of Lipid Peroxidation with BODIPY™ 581/591 C11

This protocol adapts the use of BODIPY™ 581/591 C11 for quantitative analysis of lipid peroxidation in a cell population using flow cytometry.

Materials:

  • Same as Protocol 1

  • Flow cytometer with 488 nm and 561 nm lasers (or similar) and appropriate detectors for green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) fluorescence.

  • Trypsin or other cell detachment solution (for adherent cells)

Procedure:

  • Probe Preparation and Cell Treatment:

    • Follow steps 1 and 2 from Protocol 1.

  • Probe Loading:

    • Follow step 3 from Protocol 1.

  • Cell Harvesting (for adherent cells):

    • After probe loading and washing, detach the cells using trypsin or a gentle cell scraper.

    • Resuspend the cells in PBS or a suitable buffer for flow cytometry.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer.

    • Excite the cells with a 488 nm laser and a 561 nm laser.

    • Collect the fluorescence emission in two channels:

      • Green channel: (e.g., 530/30 nm bandpass filter) for the oxidized form.

      • Red channel: (e.g., 610/20 nm bandpass filter) for the reduced form.

    • Record data for at least 10,000 events per sample.

  • Data Analysis:

    • Create a bivariate plot of the green versus red fluorescence intensity.

    • Gate on the cell population of interest.

    • The shift in the ratio of green to red fluorescence intensity indicates the level of lipid peroxidation. An increase in the green/red ratio corresponds to higher levels of lipid peroxidation.

Challenges and Considerations

  • Specificity: The described probes are not specific for this compound and will react with a range of lipid hydroperoxides.[9][10]

  • Probe-Induced Artifacts: It is essential to include appropriate controls to ensure that the probe itself does not induce oxidative stress.

  • Photostability: Fluorescent probes can be susceptible to photobleaching, especially with prolonged imaging. Minimize light exposure and use appropriate imaging settings.

  • Cellular Autofluorescence: Background fluorescence from cells can interfere with the signal. Include unstained control cells to assess the level of autofluorescence.

  • Probe Localization: The subcellular localization of the probe should be considered when interpreting the results. BODIPY™ 581/591 C11, for instance, localizes to cellular membranes.[1]

Logical Relationship for Probe Selection

Probe_Selection Research Question Research Question Ratiometric Imaging? Ratiometric Imaging? Research Question->Ratiometric Imaging? High Sensitivity Needed? High Sensitivity Needed? Ratiometric Imaging?->High Sensitivity Needed? No BODIPY C11 BODIPY C11 Ratiometric Imaging?->BODIPY C11 Yes Minimize Autofluorescence? Minimize Autofluorescence? High Sensitivity Needed?->Minimize Autofluorescence? No Liperfluo Liperfluo High Sensitivity Needed?->Liperfluo Yes Long-term Imaging? Long-term Imaging? Minimize Autofluorescence?->Long-term Imaging? No TCP TCP Minimize Autofluorescence?->TCP Yes DPPP DPPP Long-term Imaging?->DPPP Yes

Caption: Decision tree for selecting a lipid hydroperoxide probe.

References

Troubleshooting & Optimization

preventing 13-Hpode degradation during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 13-hydroperoxyoctadecadienoic acid (13-HpODE) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: this compound is an unstable lipid hydroperoxide prone to degradation through both enzymatic and non-enzymatic pathways. The primary causes of degradation during sample preparation include:

  • Enzymatic Reduction: Peroxidases, such as glutathione peroxidases, can rapidly reduce this compound to its more stable corresponding alcohol, 13-hydroxyoctadecadienoic acid (13-HODE).

  • Radical-Mediated Decomposition: The presence of transition metal ions, particularly iron, can catalyze the decomposition of this compound, leading to the formation of various radical species.

  • Thermal Instability: Elevated temperatures can accelerate the breakdown of this compound.

  • pH-Dependent Instability: this compound is unstable at acidic (pH 2, 4-6) and alkaline (pH 9) conditions, while it exhibits relative stability at pH 3, 7, and 8.

  • Oxidation: Exposure to oxygen can lead to further oxidation and the formation of secondary oxidation products.

  • Physical Stress: Repeated freeze-thaw cycles can disrupt sample integrity and accelerate degradation.[1][2]

Q2: What is the optimal storage temperature for biological samples to ensure this compound stability?

A2: For long-term stability of this compound in biological samples, ultra-low temperature storage is crucial. Storing samples at -70°C or -80°C is highly recommended to minimize enzymatic activity and spontaneous degradation.[3] Storage at -20°C is not recommended as it may not sufficiently inhibit degradation.[3]

Q3: How many freeze-thaw cycles can my samples undergo before significant this compound degradation occurs?

A3: It is critical to minimize freeze-thaw cycles. Each cycle can lead to the degradation of lipids and other metabolites. While specific quantitative data for this compound is limited, studies on other lipids have shown that multiple freeze-thaw cycles can lead to significant changes in their composition.[1][2] After six freeze-thaw cycles, the activity of lipases that can degrade lipids can still be retained at 34-41%.[1] To ensure the highest sample integrity, it is best practice to aliquot samples into single-use tubes after collection and before the initial freezing.

Q4: Which antioxidants can be used to prevent this compound degradation?

A4: The addition of antioxidants to samples and solvents is a critical step in preventing the oxidative degradation of this compound. A commonly used and effective antioxidant is butylated hydroxytoluene (BHT) . It is recommended to add BHT to homogenization buffers and extraction solvents at a final concentration of 5 mM.[3]

Q5: What are the recommended solvents for extracting this compound?

A5: A mixture of chloroform and methanol is a widely used and effective solvent system for the extraction of lipids, including this compound, from biological samples. A common ratio is 2:1 (v/v) chloroform:methanol. It is also crucial to use deoxygenated solvents to minimize oxidation during the extraction process. This can be achieved by bubbling nitrogen gas through the solvents before use.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no detectable this compound signal This compound has degraded to 13-HODE or other byproducts.- Review your sample collection and storage procedures. Ensure samples are immediately frozen at -80°C. - Add an antioxidant like BHT to your homogenization buffer and extraction solvents. - Minimize freeze-thaw cycles by preparing single-use aliquots. - Ensure all solvents are deoxygenated.
High variability between replicate samples Inconsistent sample handling leading to variable degradation.- Standardize your entire sample preparation workflow. - Ensure consistent timing for each step, from thawing to extraction. - Use a fresh aliquot for each replicate.
Presence of unexpected peaks in chromatogram Degradation of this compound into secondary oxidation products.- Confirm the identity of the unexpected peaks using mass spectrometry. - Optimize your sample cleanup procedures to remove interfering substances. - Re-evaluate your storage and handling procedures to minimize degradation.

Quantitative Data Summary

Table 1: Effect of Storage Temperature on this compound Concentration in Vegetable Oils

Storage Time (days)Storage ConditionThis compound Concentration (relative to initial)
56Household conditionsIncrease

Source: Adapted from data on 9-HpODE and this compound in vegetable oils. An almost equimolar distribution of 9- and this compound was observed after 56 days under household-representative storage conditions.[4]

Table 2: Effect of Heating on this compound Concentration in Vegetable Oils

Oil TypeHeating Time at 180°C (min)This compound Concentration (mmol/L)
Canola Oil305.74 ± 3.32
Sunflower Oil302.00 ± 1.09
Soybean Oil3016.0 ± 2.44

Source: Heating of pure linoleic acid at 180°C for 30 minutes resulted in an almost complete loss of 9-HpODE and this compound.[4][5]

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma
  • Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.

  • Antioxidant Addition: Immediately transfer the plasma to a new tube and add BHT to a final concentration of 5 mM.

  • Storage: If not proceeding with immediate extraction, snap-freeze the plasma in liquid nitrogen and store it at -80°C.

  • Lipid Extraction (Folch Method):

    • To 100 µL of plasma, add 2 mL of a 2:1 (v/v) mixture of deoxygenated chloroform:methanol containing 5 mM BHT.

    • Vortex vigorously for 2 minutes.

    • Add 400 µL of 0.9% NaCl solution and vortex for another minute.

    • Centrifuge at 1,500 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic (chloroform) layer containing the lipids.

  • Drying and Reconstitution:

    • Evaporate the chloroform under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/acetonitrile) for analysis.

    • Store the reconstituted extract at -80°C if not analyzed immediately.

Protocol 2: Extraction of this compound from Tissue
  • Tissue Collection: Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen. Store at -80°C until homogenization.

  • Homogenization:

    • Weigh the frozen tissue and place it in a pre-chilled mortar with liquid nitrogen.

    • Grind the tissue to a fine powder using a pre-chilled pestle.

    • Transfer the powdered tissue to a tube containing ice-cold homogenization buffer (e.g., 20 mM phosphate buffer, pH 7.4) with 5 mM BHT.[3]

    • Homogenize the tissue on ice using a mechanical homogenizer.

  • Lipid Extraction (Folch Method):

    • To the tissue homogenate, add a 2:1 (v/v) mixture of deoxygenated chloroform:methanol containing 5 mM BHT (use a volume 20 times the volume of the homogenate).

    • Follow steps 5.2 to 6.3 from the plasma extraction protocol.

Visualizations

This compound Degradation Pathways Linoleic Acid Linoleic Acid This compound This compound Linoleic Acid->this compound Lipoxygenase / Autoxidation 13-HODE 13-HODE This compound->13-HODE Peroxidases Radical Species Radical Species This compound->Radical Species Transition Metals (e.g., Fe2+) Secondary Oxidation Products Secondary Oxidation Products Radical Species->Secondary Oxidation Products

Caption: Key degradation pathways of this compound.

Workflow to Prevent this compound Degradation cluster_collection Sample Collection & Initial Processing cluster_storage Storage cluster_extraction Extraction cluster_analysis Analysis Collect Sample Collect Sample Add BHT Add BHT Collect Sample->Add BHT Aliquot Aliquot Add BHT->Aliquot Snap Freeze (-196°C) Snap Freeze (-196°C) Aliquot->Snap Freeze (-196°C) Store at -80°C Store at -80°C Snap Freeze (-196°C)->Store at -80°C Thaw on Ice Thaw on Ice Store at -80°C->Thaw on Ice Homogenize (if tissue) Homogenize (if tissue) Thaw on Ice->Homogenize (if tissue) Lipid Extraction (deoxygenated solvents + BHT) Lipid Extraction (deoxygenated solvents + BHT) Homogenize (if tissue)->Lipid Extraction (deoxygenated solvents + BHT) Dry Down (N2) Dry Down (N2) Lipid Extraction (deoxygenated solvents + BHT)->Dry Down (N2) Reconstitute Reconstitute Dry Down (N2)->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

Caption: Recommended sample preparation workflow.

References

Technical Support Center: Accurate 13-HODE Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the accurate measurement of 13-hydroxyoctadecadienoic acid (13-HODE).

Frequently Asked Questions (FAQs)

Q1: What are the main sources of variability in 13-HODE measurements?

A1: Variability in 13-HODE measurements can arise from multiple sources, including:

  • Pre-analytical factors: Sample collection, handling, and storage can significantly impact 13-HODE stability. Auto-oxidation of linoleic acid can artificially inflate 13-HODE levels.[1]

  • Isomeric complexity: 13-HODE exists as multiple isomers, including stereoisomers (13(S)-HODE and 13(R)-HODE) and geometric isomers (e.g., 9Z,11E vs. 9E,11E).[2] Many analytical methods do not differentiate between these isomers, leading to ambiguity in results.[2]

  • Co-eluting compounds: The structural isomer 9-HODE is often formed alongside 13-HODE and can be difficult to separate chromatographically, leading to inaccurate quantification.[3][4]

  • Matrix effects: Components of the biological matrix (e.g., plasma, tissue homogenates) can interfere with the ionization of 13-HODE in mass spectrometry, leading to signal suppression or enhancement.[5][6]

  • Methodological differences: Variations in sample preparation techniques (e.g., extraction, hydrolysis) and analytical instrumentation can lead to disparate results between laboratories.

Q2: Why is it important to differentiate between 13-HODE isomers?

A2: Differentiating between 13-HODE isomers is crucial because they can have distinct biological activities. For example, 13(S)-HODE is a potent activator of the peroxisome proliferator-activated receptor gamma (PPARγ), while 13(R)-HODE is not.[2][3] The specific isomer present can provide insights into the underlying biological processes, such as enzymatic versus non-enzymatic formation.[2][3] Enzymatic pathways, like that involving 15-lipoxygenase-1, predominantly produce 13(S)-HODE, whereas non-enzymatic auto-oxidation results in a racemic mixture of 13(S)-HODE and 13(R)-HODE.[2][3]

Q3: What is the significance of measuring both 9-HODE and 13-HODE?

A3: 9-HODE and 13-HODE are both oxidation products of linoleic acid and often form concurrently, particularly under conditions of oxidative stress.[2][7] While they are structurally similar, they can have different, and sometimes opposing, biological effects. For instance, in the context of atherosclerosis, 13-HODE is associated with protective mechanisms in the early stages, while 9-HODE can have pro-inflammatory actions in later stages.[3] Measuring both provides a more comprehensive picture of the oxidative stress environment and the potential biological consequences.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low 13-HODE Recovery 1. Incomplete extraction: The chosen solvent system may not be optimal for extracting 13-HODE from the sample matrix.2. Degradation during sample preparation: 13-HODE can be unstable and susceptible to degradation.[1]3. Incomplete hydrolysis: A significant portion of 13-HODE in biological samples is esterified to complex lipids and will not be detected unless a hydrolysis step is performed.[8]1. Optimize extraction: Test different solvent systems (e.g., liquid-liquid extraction with hexane after acidification).[4]2. Prevent degradation: Work on ice, minimize light exposure, and add antioxidants like butylated hydroxytoluene (BHT) to extraction solvents.[1] To reduce pre-formed hydroperoxides, triphenylphosphine (TPP) can be added.[1]3. Ensure complete hydrolysis: Implement an alkaline hydrolysis step (e.g., with KOH or NaOH) to release esterified 13-HODE.[8]
Poor Chromatographic Peak Shape 1. Column overload: Injecting too much sample can lead to peak fronting or tailing.2. Inappropriate mobile phase: The mobile phase composition may not be suitable for the analyte and column.3. Column contamination or degradation: Buildup of matrix components can affect column performance.1. Dilute the sample: Reduce the amount of analyte injected onto the column.2. Optimize mobile phase: Adjust the solvent composition, gradient, and pH. The use of mobile phase additives like ammonium formate can sometimes improve peak shape.[5]3. Clean or replace the column: Use a guard column and appropriate column cleaning procedures.
Co-elution of 13-HODE and 9-HODE 1. Insufficient chromatographic resolution: These isomers are structurally very similar and challenging to separate.[4]1. Optimize chromatography: Use a long C18 column (e.g., 250 mm) with a shallow gradient to improve separation.[4]2. Chiral chromatography: For separation of S and R stereoisomers, a chiral column is necessary.[9]
High Background Noise in Mass Spectrometry 1. Contaminated ion source: Buildup of non-volatile salts and other contaminants can increase background noise.2. Mobile phase contamination: Impurities or microbial growth in the mobile phase can contribute to high background.[4]1. Clean the ion source: Follow the manufacturer's protocol for cleaning the mass spectrometer's ion source.2. Use fresh, high-purity mobile phase: Prepare mobile phases fresh daily using high-purity solvents and additives.
Inaccurate Quantification (High Variability) 1. Matrix effects: Ion suppression or enhancement from co-eluting matrix components.2. Lack of an appropriate internal standard: Variations in sample preparation and instrument response are not being corrected for.3. Instability of calibration standards: Degradation of standard solutions can lead to inaccurate calibration curves.1. Improve sample cleanup: Use solid-phase extraction (SPE) to remove interfering matrix components.2. Use a stable isotope-labeled internal standard: A deuterated internal standard, such as 13-HODE-d4, is highly recommended as it co-elutes with the analyte and experiences similar matrix effects.[8]3. Properly store and handle standards: Store stock solutions at -80°C and prepare fresh working solutions regularly.[10]

Experimental Protocols

Protocol 1: Extraction and Quantification of Total 13-HODE from Plasma by LC-MS/MS

This protocol is adapted from methodologies described for the analysis of oxidized linoleic acid metabolites.[8]

1. Sample Preparation and Hydrolysis:

  • Thaw frozen plasma samples on ice.

  • To a 50 µL plasma aliquot in a glass tube, add 10 µL of an antioxidant solution (e.g., 50 mM BHT).

  • Add 100 µL of an internal standard working solution (e.g., 5 ng of 13-HODE-d4).[8]

  • For the measurement of total 13-HODE (free and esterified), perform alkaline hydrolysis by adding methanol and KOH to a final concentration of 0.2 M.[8]

  • Vortex the mixture, purge with nitrogen, seal the tube, and heat at 60°C for 30 minutes.[8]

2. Liquid-Liquid Extraction (LLE):

  • After hydrolysis, cool the samples on ice.

  • Acidify the sample to a pH of ~3-4 with an appropriate acid (e.g., HCl).

  • Add an extraction solvent (e.g., 2 volumes of hexane or ethyl acetate), vortex vigorously, and centrifuge to separate the phases.

  • Transfer the organic (upper) layer to a clean tube.

  • Repeat the extraction process on the aqueous layer and combine the organic extracts.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

3. Reconstitution and LC-MS/MS Analysis:

  • Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of methanol/water, 50:50 v/v).

  • Inject an aliquot into the LC-MS/MS system.

  • LC Separation: Use a C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm) with a gradient elution.

    • Mobile Phase A: Water with 0.1% formic acid.
    • Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) with 0.1% formic acid.

  • MS/MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Use Multiple Reaction Monitoring (MRM) for quantification.

    • 13-HODE transition: m/z 295.2 -> 195.1[8]
    • 13-HODE-d4 transition: Monitor the appropriate transition for the deuterated standard.

Visualizations

Signaling and Formation Pathways

Caption: Formation of 13-HODE and its role in signaling pathways.

Experimental Workflow

Experimental_Workflow General Workflow for 13-HODE Measurement Sample Collection Sample Collection Addition of IS and Antioxidant Addition of IS and Antioxidant Sample Collection->Addition of IS and Antioxidant Alkaline Hydrolysis Alkaline Hydrolysis Addition of IS and Antioxidant->Alkaline Hydrolysis Liquid-Liquid Extraction Liquid-Liquid Extraction Alkaline Hydrolysis->Liquid-Liquid Extraction Solvent Evaporation Solvent Evaporation Liquid-Liquid Extraction->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: A typical experimental workflow for 13-HODE analysis.

References

improving the stability of 13-Hpode standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 13-hydroperoxy-9Z,11E-octadecadienoic acid (13-HpODE) standards. Our goal is to help you improve the stability of your standards and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound standards?

A1: this compound standards should be stored at -80°C in a non-frost-free freezer.[1][2] When stored correctly, the standard in an organic solvent like ethanol is stable for at least two years.[1][2]

Q2: How should I handle the this compound standard upon arrival?

A2: The standard is typically shipped on dry ice. Upon receipt, it should be immediately transferred to a -80°C freezer for long-term storage.

Q3: My experiment requires fresh this compound. Can I prepare it myself?

A3: Yes, for many applications, freshly prepared this compound is recommended to minimize the impact of spontaneous decomposition.[2][3] The most common method is the enzymatic oxidation of linoleic acid using soybean lipoxygenase.[2][3][4] The formation of this compound can be monitored spectrophotometrically by the increase in absorbance at 234 nm.[1][2][3] Freshly prepared standards should ideally be used within two hours.[2]

Q4: What solvents are compatible with this compound?

A4: this compound standards are often supplied in ethanol.[1] It is also soluble in other organic solvents like DMF and DMSO. For certain assays, it may be necessary to extract this compound into deoxygenated chloroform.[5] When preparing solutions, it is advisable to use deoxygenated solvents to minimize oxidation.[5]

Q5: How does temperature affect the stability of this compound?

A5: this compound is highly sensitive to temperature. Elevated temperatures significantly accelerate its degradation. For instance, heating pure linoleic acid at 180°C can lead to an almost complete loss of this compound.[6] It is crucial to minimize the time the standard spends at room temperature.

Q6: How many times can I freeze and thaw my this compound aliquot?

A6: While specific data on the effect of freeze-thaw cycles on this compound is limited, it is a general best practice for unstable analytes to minimize freeze-thaw cycles.[7][8] Repeated cycling can introduce moisture and promote degradation. It is highly recommended to aliquot the standard into single-use volumes upon first use to avoid repeated warming and cooling of the primary stock.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible experimental results. Degradation of the this compound standard.1. Verify the storage conditions (-80°C). 2. Prepare fresh aliquots from a new vial of the standard. 3. If possible, prepare this compound freshly before each experiment.[2][3] 4. Check for a decrease in absorbance at 234 nm, which indicates degradation.
Low or no signal from the this compound standard in my assay. 1. Complete degradation of the standard. 2. Incorrect dilution or preparation. 3. Instrumental issues.1. Confirm the concentration of your stock solution using a spectrophotometer (λmax = 234 nm in ethanol).[1] 2. Use a new, unopened vial of the standard. 3. Review your dilution calculations and ensure you are using calibrated pipettes. 4. Ensure your detection instrument is functioning correctly and calibrated.
Appearance of unexpected peaks in my chromatogram (HPLC/LC-MS). Decomposition of this compound into secondary products.1. This is a strong indicator of degradation. Common degradation products include 13-HODE, 4-hydroxy-2-nonenal (HNE), and other aldehydes and carboxylic acids.[1][2][9] 2. Analyze your standard using LC-MS/MS or GC-MS to identify the decomposition products.[1][10][11] 3. Strictly follow proper handling procedures: use deoxygenated solvents, minimize exposure to light and air, and avoid metal contaminants.
The standard solution appears cloudy or has visible particulates. Precipitation of the standard, possibly due to solvent evaporation or introduction of water.1. Gently warm the vial to room temperature and vortex to see if the precipitate redissolves. 2. If it does not redissolve, the standard may be compromised. It is best to discard it and use a new vial. 3. Ensure vials are sealed tightly to prevent solvent evaporation.

Data and Protocols

Stability and Storage Summary
Parameter Recommendation Rationale Reference
Storage Temperature -80°CMinimizes spontaneous decomposition and enzymatic degradation.[1][2]
Shelf Life ≥ 2 years (at -80°C)Ensures long-term viability of the standard when stored properly.[1][2]
Solvent EthanolCommon solvent for commercial standards, ensures solubility.[1]
Freeze-Thaw Cycles Minimize (Aliquot to single-use volumes)Prevents degradation from repeated temperature fluctuations.[7][8]
Light Exposure Minimize (Use amber vials)Light can accelerate the decomposition of hydroperoxides.[12]
Atmosphere Store under an inert gas (e.g., argon or nitrogen) if possible.Oxygen is required for autoxidation processes.[12]
Protocol: Quantification of this compound using UV-Vis Spectrophotometry

This protocol is for determining the concentration of a this compound standard dissolved in ethanol.

Materials:

  • This compound standard in ethanol

  • Ethanol (spectrophotometric grade)

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

Procedure:

  • Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.

  • Prepare a dilution of your this compound stock solution in ethanol to bring the absorbance into the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Use ethanol as a blank to zero the spectrophotometer at 234 nm.

  • Measure the absorbance of your diluted this compound sample at 234 nm.

  • Calculate the concentration using the Beer-Lambert law: A = εbc

    • A is the measured absorbance.

    • ε (molar absorptivity) for this compound in ethanol is ~25,600 L·mol⁻¹·cm⁻¹.[1]

    • b is the path length of the cuvette (typically 1 cm).

    • c is the concentration in mol/L.

Concentration (mol/L) = Absorbance / (25600 * path length)

Protocol: Fresh Preparation of this compound

This protocol describes the synthesis of this compound from linoleic acid.

Materials:

  • Linoleic acid

  • Soybean lipoxygenase (Type V)

  • 0.2 M Borate buffer (pH 9.0)

  • Diethyl ether

  • Sodium sulfate

  • Nitrogen gas source

  • Spectrophotometer

Procedure:

  • Prepare a solution of linoleic acid (e.g., 50 mg) in 30 mL of 0.2 M borate buffer (pH 9.0).

  • Add soybean lipoxidase (e.g., 200,000 units) to the solution while stirring at room temperature (~25°C).[1]

  • Monitor the formation of the conjugated diene by periodically measuring the absorbance of an aliquot at 234 nm. The reaction is typically complete within 1 hour.

  • Once the reaction is complete, acidify the mixture to pH 3 with 1 N HCl.[1]

  • Extract the this compound from the aqueous solution using diethyl ether.

  • Pool the ether extracts, wash with water, and dry over anhydrous sodium sulfate.[1]

  • Evaporate the diethyl ether under a gentle stream of nitrogen.

  • Redissolve the purified this compound in ethanol and determine the concentration using UV spectroscopy as described in the protocol above.

  • Use the freshly prepared solution immediately, ideally within 2 hours, for your experiments.[2]

Visualizations

Caption: Major degradation pathways of this compound.

Experimental_Workflow_Troubleshooting cluster_prep Preparation & Handling cluster_exp Experiment cluster_analysis Analysis & Troubleshooting Store Store Standard at -80°C Aliquot Aliquot for Single Use Store->Aliquot Thaw Thaw on Ice Aliquot->Thaw Dilute Dilute in Cold, Deoxygenated Solvent Thaw->Dilute Run_Assay Run Experiment Promptly Dilute->Run_Assay Results_OK Consistent Results Run_Assay->Results_OK Good Results_Bad Inconsistent Results Run_Assay->Results_Bad Bad Check_Purity Check Purity/Concentration (UV Spec @ 234 nm) Results_Bad->Check_Purity Check_Degradation Analyze for Degradation (LC-MS) Check_Purity->Check_Degradation Purity/Conc. Low Use_New Use New Aliquot or Prepare Fresh Check_Degradation->Use_New

Caption: Recommended workflow for handling this compound standards.

References

Technical Support Center: 13-HODE Extraction from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 13-hydroxyoctadecadienoic acid (13-HODE) from various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the critical pre-analytical steps to ensure the stability of 13-HODE in biological samples?

A1: Proper sample handling and storage are paramount to prevent the degradation and artificial formation of 13-HODE. Key steps include:

  • Rapid Processing: Process samples as quickly as possible after collection, keeping them on ice to minimize enzymatic activity.[1][2]

  • Antioxidant Addition: Add an antioxidant, such as butylated hydroxytoluene (BHT), to all solvents used during extraction to prevent auto-oxidation. A typical final concentration is 0.05 mg/mL.[1][2]

  • Storage Conditions: For long-term storage, snap-freeze plasma or tissue samples in liquid nitrogen and store them at -80°C.[1][2][3]

  • Minimize Freeze-Thaw Cycles: Aliquot samples into single-use tubes to avoid repeated freeze-thaw cycles, which can lead to analyte degradation.[1]

Q2: Should I measure free or total 13-HODE?

A2: The choice depends on the research question. 13-HODE can exist in a free form or esterified within complex lipids like phospholipids and triglycerides.[4][5]

  • Free 13-HODE: To measure the unbound, biologically active form, proceed directly with extraction after sample collection.

  • Total 13-HODE: To quantify both free and esterified 13-HODE, a saponification (alkaline hydrolysis) step is required to release the esterified portion before extraction. This is often achieved by incubating the sample with potassium hydroxide (KOH).[3][4]

Q3: Which extraction method is best for my sample type: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A3: The optimal extraction method depends on the biological matrix, sample volume, and desired throughput.

  • Liquid-Liquid Extraction (LLE): Often preferred for tissue samples and is a robust, well-established method. The Folch method, using a chloroform and methanol mixture, is a common LLE protocol for tissues.[2]

  • Solid-Phase Extraction (SPE): Ideal for biological fluids like plasma, serum, or cell culture media.[4][6][7] SPE is amenable to high-throughput applications and can provide cleaner extracts.[4] Oasis HLB cartridges are frequently used for 13-HODE extraction.[6]

Q4: How can I separate 13-HODE from its isomer, 9-HODE?

A4: 13-HODE and 9-HODE are structural isomers that can be challenging to separate chromatographically due to their similar retention times.[8][9]

  • Chromatographic Resolution: While complete baseline separation is difficult, using a long C18 column (e.g., 250 mm) with a shallow gradient can often provide sufficient resolution for quantification.[9] Chiral chromatography can also be employed for baseline separation of the stereoisomers 13(S)-HODE and 13(R)-HODE.

  • Mass Spectrometric Resolution: Fortunately, even with co-elution, 13-HODE and 9-HODE can be distinguished and quantified using tandem mass spectrometry (LC-MS/MS) by monitoring their specific precursor-to-product ion transitions (MRM).[8][9]

    • 13-HODE: m/z 295 → 195[8][9]

    • 9-HODE: m/z 295 → 171[8]

Q5: What is a suitable internal standard for 13-HODE quantification?

A5: A stable isotope-labeled internal standard is highly recommended to correct for analyte loss during sample preparation and for matrix effects during analysis. 13-HODE-d4 is a commonly used and commercially available internal standard for this purpose.[3][4] 15-HETE-d8 has also been used.[8]

Troubleshooting Guides

This section addresses common problems encountered during the extraction and analysis of 13-HODE.

Low or No Analyte Signal
Potential Cause Troubleshooting Steps
Inefficient Extraction - Optimize the pH of the sample before and during extraction to ensure the acidic 13-HODE is in its non-ionized form for efficient partitioning into the organic solvent.[4] - Verify that the correct solvent polarities and volumes are being used for your chosen LLE or SPE protocol.[1] - For SPE, ensure the cartridge is properly conditioned and not allowed to dry out before sample loading.
Analyte Degradation - Review sample collection, processing, and storage procedures.[1] Ensure samples are kept on ice and processed quickly.[1][2] - Confirm that an antioxidant like BHT was added to all extraction solvents.[1][2] - Minimize freeze-thaw cycles by using single-use aliquots.[1]
Poor Ionization in MS - Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) for 13-HODE.[9] - 13-HODE is typically analyzed in negative ion electrospray ionization (ESI-).[9] Confirm you are using the correct mode. - Ensure the mobile phase is compatible with efficient ESI. Avoid non-volatile buffers like phosphates.[9]
Incorrect MRM Transitions - Verify the precursor ion (m/z 295.2) and the specific product ion for 13-HODE (m/z 195.1).[3][8]
Adsorption to Surfaces - Avoid using glassware for sample handling and storage, as lipids can adsorb to glass surfaces. Use polypropylene or borosilicate glass tubes and pipette tips.[1][2]
High Background Noise or Interferences
Potential Cause Troubleshooting Steps
Matrix Effects - Matrix effects, where co-eluting compounds suppress or enhance the analyte signal, are a common issue in LC-MS analysis of biological samples.[10][11][12] - Improve sample cleanup by optimizing the SPE wash steps or by performing a post-extraction cleanup. - Dilute the sample extract to reduce the concentration of interfering matrix components. - A deuterated internal standard like 13-HODE-d4 is the best way to compensate for matrix effects, as it will be affected similarly to the analyte of interest.[10]
Contaminated Solvents/Reagents - Use high-purity, LC-MS grade solvents and reagents.[1][9] - Prepare fresh mobile phases regularly to prevent microbial growth.[9] - Filter all mobile phases before use.[1]
Leachables from Plasticware - Be aware of potential contaminants like plasticizers leaching from tubes and pipette tips.[9] Perform a blank extraction (using only solvents and tubes) to identify any background contamination.
Isomeric Interference - As discussed in the FAQs, optimize chromatography to achieve at least partial separation of 13-HODE and 9-HODE.[9] - Rely on the specificity of MRM transitions to differentiate between the isomers.[8][9]
Carryover - If you observe the analyte peak in blank injections following a high concentration sample, there may be carryover in the autosampler or on the column. - Implement a robust needle and injection port wash protocol in your autosampler method. This may include a strong organic solvent like isopropanol.[2]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of 13-HODE from Plasma

This protocol is adapted for the extraction of oxylipins from plasma and is suitable for high-throughput applications.[4][6][7]

Materials:

  • Plasma samples

  • Internal Standard Solution (e.g., 13-HODE-d4 in methanol)

  • Methanol (LC-MS grade)

  • Ethyl Acetate

  • SPE Buffer (0.1% acetic acid, 5% methanol in ultrapure water)

  • SPE Wash Solution (e.g., water/methanol mixture)

  • Elution Solvent (e.g., ethyl acetate or methanol)

  • SPE Cartridges (e.g., Oasis HLB, 60mg)[6]

  • Nitrogen gas supply for evaporation

  • Reconstitution Solvent (e.g., 85% Methanol in Water)

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a 200 µL plasma aliquot, add 10 µL of the internal standard solution.

  • Protein Precipitation: Add methanol to precipitate proteins. Vortex and centrifuge to pellet the precipitate.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge with one column volume of ethyl acetate.

    • Wash with two column volumes of methanol.

    • Equilibrate with two column volumes of SPE buffer.[6]

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with two column volumes of the SPE wash solution to remove polar impurities.

  • Elution: Elute the 13-HODE and other lipids with the elution solvent.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the reconstitution solvent for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of 13-HODE from Tissue

This protocol is based on the Folch method and is suitable for the extraction of total lipids, including 13-HODE, from tissue homogenates.[2]

Materials:

  • Tissue samples

  • Homogenization Buffer (e.g., PBS with 0.05 mg/mL BHT)[2]

  • Internal Standard Solution (e.g., 13-HODE-d4 in methanol)

  • Chloroform:Methanol mixture (2:1, v/v) containing 0.05 mg/mL BHT[2]

  • 0.9% NaCl solution

  • Nitrogen gas supply for evaporation

  • Reconstitution Solvent (e.g., methanol or ethanol)

Procedure:

  • Tissue Homogenization:

    • Weigh the frozen tissue.

    • Perform all subsequent steps on ice.

    • Add ice-cold homogenization buffer (e.g., at a 1:5 w/v ratio).

    • Homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain.[2]

  • Internal Standard Spiking: Add the internal standard solution to the tissue homogenate.

  • Lipid Extraction:

    • To the homogenate, add a volume of the chloroform:methanol mixture that is 20 times the volume of the initial homogenate.[2]

    • Vortex vigorously for 2 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Vortex again for 1 minute.

    • Centrifuge at 1,500 x g for 10 minutes at 4°C.[2]

  • Phase Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.

  • Drying: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for analysis.

Data Presentation

Table 1: Comparison of Extraction Methods for 13-HODE

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Principle Differential partitioning between a solid and liquid phaseDifferential solubility in two immiscible liquid phases
Typical Matrices Plasma, serum, urine, cell culture media[4][6][7]Tissues, cells[2]
Throughput High; amenable to 96-well plate format[4]Lower; typically processed in individual tubes
Selectivity Can be highly selective depending on the sorbentGenerally less selective
Solvent Consumption Generally lowerHigher
Automation Potential HighModerate
Typical Recovery >85% (can be matrix dependent)[8]Variable, often requires optimization

Table 2: LC-MS/MS Parameters for 13-HODE Quantification

ParameterTypical Value/Setting
Ionization Mode Electrospray Ionization (ESI), Negative Mode[9]
Precursor Ion (m/z) 295.2 [M-H]⁻[3]
Product Ion (m/z) 195.1[8][9]
Internal Standard 13-HODE-d4
IS Precursor Ion (m/z) 299.3
IS Product Ion (m/z) 198.1[6]
Column C18 Reverse-Phase (e.g., 2.1 x 150 mm)[6]
Mobile Phase A Water with 0.1% Acetic Acid or Formic Acid
Mobile Phase B Acetonitrile/Methanol mixture

Visualizations

experimental_workflow cluster_pre_analysis Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis sample Biological Sample (Plasma, Tissue, Cells) add_antioxidant Add Antioxidant (BHT) sample->add_antioxidant add_is Spike Internal Standard (13-HODE-d4) add_antioxidant->add_is hydrolysis Alkaline Hydrolysis (Optional) For Total 13-HODE add_is->hydrolysis If measuring total spe Solid-Phase Extraction (SPE) (e.g., for Plasma) add_is->spe lle Liquid-Liquid Extraction (LLE) (e.g., for Tissue) add_is->lle hydrolysis->spe hydrolysis->lle dry_reconstitute Dry Down & Reconstitute spe->dry_reconstitute lle->dry_reconstitute lcms LC-MS/MS Analysis (MRM Mode) dry_reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: General experimental workflow for 13-HODE extraction and analysis.

troubleshooting_low_signal cluster_sample_prep Sample Preparation Issues cluster_ms_issues LC-MS/MS System Issues issue Low or No 13-HODE Signal degradation Analyte Degradation? issue->degradation adsorption Adsorption to Surfaces? issue->adsorption extraction Inefficient Extraction? issue->extraction ionization Poor Ionization? issue->ionization mrm Incorrect MRM Settings? issue->mrm source_dirty Contaminated Ion Source? issue->source_dirty sol1 Stable Sample degradation->sol1 Check storage, handling, and antioxidant use sol2 Minimized Loss adsorption->sol2 Use polypropylene labware sol3 High Recovery extraction->sol3 Optimize pH, solvents, and SPE/LLE protocol sol4 Optimal Sensitivity ionization->sol4 Tune source parameters, check mobile phase sol5 Correct Detection mrm->sol5 Verify precursor/product ions (295 -> 195) sol6 Clean System source_dirty->sol6 Clean the ion source

Caption: Troubleshooting logic for low or no 13-HODE signal.

signaling_pathway la Linoleic Acid enzyme Enzymatic Oxidation (e.g., 15-LOX) la->enzyme non_enzyme Non-Enzymatic Oxidation (ROS) la->non_enzyme hpode 13-HPODE enzyme->hpode non_enzyme->hpode hode 13-HODE hpode->hode Reduction receptors Cellular Receptors (e.g., PPARγ, GPR132) hode->receptors effects Downstream Biological Effects (e.g., Inflammation, Atherogenesis) receptors->effects

Caption: Simplified pathway of 13-HODE formation and action.

References

Technical Support Center: Optimizing HPLC Separation of 13-HpODE Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 13-hydroperoxyoctadecadienoic acid (13-HpODE) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during the analysis of these lipid hydroperoxides.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the HPLC separation of this compound isomers.

Issue 1: Poor Resolution or Co-elution of this compound Isomers

Q: I am observing poor resolution or complete co-elution of my this compound isomers. What are the primary causes and how can I resolve this?

A: Poor resolution of this compound isomers, particularly geometric (e.g., 9Z,11E vs. 9E,11E) and stereoisomers (13S vs. 13R), is a common challenge. The primary factors to investigate are the mobile phase composition and the stationary phase chemistry.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition (Normal-Phase HPLC): For silica-based normal-phase HPLC, the separation of lipid hydroperoxide isomers is highly sensitive to the mobile phase composition.[1]

    • Adjust Solvent Polarity: The ratio of a non-polar solvent (e.g., n-hexane) to a polar solvent (e.g., isopropanol or ethanol) is critical. A slight decrease in the percentage of the polar solvent can increase retention times and improve the separation of closely eluting isomers.

    • Incorporate an Acidic Modifier: The addition of a small amount of acetic acid (e.g., 0.1%) to the mobile phase can improve peak shape and resolution by minimizing interactions with active sites on the silica surface.[1]

  • Evaluate Stationary Phase Chemistry:

    • Normal-Phase vs. Reverse-Phase: Normal-phase chromatography on a silica column is often preferred for the separation of lipid hydroperoxide positional and geometric isomers.[1][2] Reverse-phase chromatography on a C18 column is also a viable option and separates based on hydrophobicity.[3][4]

    • Chiral Columns: For the specific separation of enantiomers (e.g., 13S-HpODE from 13R-HpODE), a chiral stationary phase (CSP) is necessary.[5][6] Polysaccharide-based chiral columns are commonly used for this purpose.[6]

    • Alternative Reverse-Phase Columns: If using reverse-phase, consider columns with different selectivities. A phenyl-hexyl column, for instance, can offer alternative selectivity to a standard C18 column due to π-π interactions, which may aid in separating isomers.[7][8][9][10]

  • Adjust Column Temperature: Lowering the column temperature can sometimes enhance the resolution of isomers.[11] However, this may also lead to an increase in backpressure and longer analysis times.

  • Decrease Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, though it will also increase the run time.[12]

Issue 2: Peak Tailing in Chromatograms

Q: My this compound isomer peaks are exhibiting significant tailing. What is causing this and how can I achieve symmetrical peaks?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system itself.[13][14]

Troubleshooting Steps:

  • Check for Active Sites on the Column: In normal-phase chromatography, exposed silanol groups on the silica stationary phase can interact with the polar hydroperoxide and carboxylic acid moieties of this compound, leading to tailing.

    • Solution: Add a mobile phase modifier like acetic acid (0.1%) to mask these active sites.[1]

  • Verify Mobile Phase pH (Reverse-Phase HPLC): If you are using reverse-phase HPLC, ensure the mobile phase pH is appropriate. For acidic compounds like this compound, maintaining a low pH (e.g., pH 2-3 with formic or acetic acid) will keep the carboxylic acid group protonated, leading to better peak shape.[13]

  • Rule Out Column Overload: Injecting too much sample can saturate the stationary phase and cause peak tailing.

    • Solution: Try diluting your sample and injecting a smaller amount to see if the peak shape improves.[15]

  • Inspect for System Issues:

    • Column Voids or Blockages: A void at the head of the column or a partially blocked frit can distort peak shape.[14][16] Try back-flushing the column or replacing it if the problem persists.

    • Extra-Column Volume: Excessive tubing length or a large detector cell volume can contribute to peak broadening and tailing.[17] Ensure your system is optimized for minimal dead volume.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for separating this compound positional and geometric isomers?

A1: A good starting point is normal-phase HPLC on a silica column.[1] An isocratic mobile phase consisting of a mixture of n-hexane, isopropanol, and acetic acid is often effective.[1] A typical starting ratio would be in the range of 98:2:0.1 to 99:1:0.1 (v/v/v) n-hexane:isopropanol:acetic acid.[1] Detection is typically performed using a UV detector at 234 nm, which corresponds to the conjugated diene system in this compound.[3]

Q2: How do I separate the 13(S) and 13(R) enantiomers of HpODE?

A2: The separation of enantiomers requires chiral chromatography.[5] You will need to use a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a common choice for this type of separation.[6] The mobile phase for chiral separations is often a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol.[18] Method development for chiral separations often involves screening different chiral columns and mobile phase compositions to find the optimal conditions.[5][19]

Q3: What are the best practices for sample preparation of this compound?

A3: this compound is sensitive to heat, light, and oxidation. It is crucial to handle samples with care to prevent degradation.

  • Extraction: Samples can be extracted from biological matrices using a liquid-liquid extraction with a solvent like diethyl ether or a solid-phase extraction (SPE) on a C18 cartridge.

  • Storage: Store stock solutions of this compound at -70°C or lower to minimize degradation.

  • Filtration: Before injection, filter the sample through a 0.22 µm filter to remove any particulate matter that could clog the HPLC column.

  • Solvent Matching: Dissolve the final sample in the initial mobile phase to ensure good peak shape, especially for early eluting peaks.

Q4: Can I use mass spectrometry (MS) for the detection of this compound isomers?

A4: Yes, LC-MS/MS is a powerful technique for the sensitive and specific detection of this compound isomers.[20][21] It can provide structural information and help to confirm the identity of the different isomers. However, it is important to note that lipid hydroperoxides can be unstable in the mass spectrometer source, so method optimization is key.[20]

Data Presentation

Table 1: Representative HPLC Conditions for the Separation of Hydroxyoctadecadienoic Acid (HODE) Isomers (Analogs of HpODE)

Data adapted from a method for HODE isomers, which provides a strong starting point for HpODE separation due to structural similarity.

ParameterConditionReference
Chromatography Mode Normal-Phase HPLC[1]
Column Absolute SiO2 (250 mm × 4.6 mm, 5 µm)[1]
Mobile Phase n-hexane:isopropanol:acetic acid (98.3:1.6:0.1, v/v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection Photodiode Array (PDA) at 234 nm[1]
Column Temperature Not specified, typically ambient to 40°C[1]

Table 2: Performance Characteristics of an HPLC Method for HODE Isomers

AnalyteLinearity Range (µg/mL)Detection Limit (LOD) (µg/g)Quantification Limit (LOQ) (µg/g)Average Recovery (%)
13-Z,E-HODE 0.5 - 20.00.99940.0750.2589.03
13-E,E-HODE 0.25 - 10.00.99920.0350.1289.03
9-Z,E-HODE 0.75 - 12.50.99920.0900.3289.33
9-E,E-HODE 0.5 - 7.50.99960.0600.2087.93

This data for HODE isomers demonstrates the type of performance that can be expected from a well-optimized normal-phase HPLC method for related compounds like HpODE.[1]

Experimental Protocols

Protocol 1: Normal-Phase HPLC Separation of this compound Positional and Geometric Isomers

This protocol is adapted from a validated method for the separation of HODE isomers and is a suitable starting point for this compound isomer analysis.[1]

  • Sample Preparation:

    • If this compound is in a biological matrix, perform a lipid extraction (e.g., Folch or Bligh-Dyer method).

    • The extracted lipids can be further purified using solid-phase extraction (SPE) with a C18 cartridge to isolate the fatty acid fraction.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter prior to injection.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV or PDA detector.

    • Column: Silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Prepare a mobile phase of n-hexane, isopropanol, and glacial acetic acid in a ratio of 98.3:1.6:0.1 (v/v/v). Degas the mobile phase before use.

    • Flow Rate: Set the flow rate to 1.0 mL/min.

    • Column Temperature: Maintain the column at a constant temperature, for example, 30°C.

    • Injection Volume: Inject 10-20 µL of the prepared sample.

    • Detection: Monitor the eluent at 234 nm.

  • Analysis:

    • Identify the peaks corresponding to the different this compound isomers based on their retention times, which can be confirmed by running authentic standards if available.

    • Quantify the isomers by creating a calibration curve with standards of known concentrations.

Mandatory Visualization

Troubleshooting_Workflow Start Problem: Poor Isomer Resolution CheckMobilePhase Step 1: Adjust Mobile Phase (e.g., decrease % polar solvent) Start->CheckMobilePhase ResolutionImproved1 Resolution Improved? CheckMobilePhase->ResolutionImproved1 CheckColumn Step 2: Evaluate Stationary Phase (e.g., try chiral or phenyl column) ResolutionImproved1->CheckColumn No End_Success Success: Achieved Baseline Separation ResolutionImproved1->End_Success Yes ResolutionImproved2 Resolution Improved? CheckColumn->ResolutionImproved2 AdjustTempFlow Step 3: Fine-Tune Parameters (e.g., lower temperature, decrease flow rate) ResolutionImproved2->AdjustTempFlow No ResolutionImproved2->End_Success Yes ResolutionImproved3 Resolution Improved? AdjustTempFlow->ResolutionImproved3 ResolutionImproved3->End_Success Yes End_Consult Consult Further: Consider advanced techniques (e.g., 2D-LC) ResolutionImproved3->End_Consult No

Caption: A logical workflow for troubleshooting poor resolution of this compound isomers.

Experimental_Workflow SamplePrep Sample Preparation (Extraction, SPE, Filtration) HPLC_Setup HPLC System Setup (Column Installation, Mobile Phase Prep) SamplePrep->HPLC_Setup Method_Development Method Development (Optimize Mobile Phase, Temp, Flow) HPLC_Setup->Method_Development Analysis Sample Analysis (Injection and Data Acquisition) Method_Development->Analysis Data_Processing Data Processing (Peak Integration, Quantification) Analysis->Data_Processing Results Results & Reporting Data_Processing->Results Signaling_Pathway LinoleicAcid Linoleic Acid Lipoxygenase Lipoxygenase Enzyme LinoleicAcid->Lipoxygenase HpODE This compound Lipoxygenase->HpODE PPAR PPAR Signaling (Lipid Metabolism) HpODE->PPAR OxidativeStress Oxidative Stress & Inflammation HpODE->OxidativeStress CellCycle Cell Cycle Regulation HpODE->CellCycle

References

Technical Support Center: 13-HpODE Experimental Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the auto-oxidation of 13-hydroperoxyoctadecadienoic acid (13-HpODE) during experiments. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to auto-oxidation?

A1: this compound is a lipid hydroperoxide, a primary oxidation product of linoleic acid formed either non-enzymatically by reactive oxygen species or enzymatically by 15-lipoxygenase (15-LOX) in mammals.[1][2][3] Its hydroperoxide group (-OOH) is inherently unstable and susceptible to degradation, a process known as auto-oxidation. This instability can lead to its reduction to the more stable alcohol 13-hydroxyoctadecadienoic acid (13-HODE) or its decomposition into reactive unsaturated aldehydes.[1]

Q2: What are the consequences of this compound auto-oxidation in an experiment?

A2: The auto-oxidation of this compound can significantly impact experimental outcomes. The degradation products, such as 13-HODE and various aldehydes, have their own distinct biological activities.[1][2] For instance, 13-HODE is known to be involved in various biological processes, while aldehydes can form covalent adducts with DNA and proteins, leading to cellular damage.[1] This can result in misleading or irreproducible data, as the observed effects may be due to these degradation products rather than this compound itself.

Q3: What are the ideal storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored at -80°C.[1][2] Under these conditions, it can remain stable for at least two years.[1][2] For short-term storage of solutions, -20°C is also cited.[4] It is typically shipped on dry ice to maintain this low temperature.[1][2]

Q4: How quickly does this compound degrade under typical experimental conditions?

A4: this compound is highly labile. To minimize spontaneous decomposition, it is recommended to use freshly prepared solutions within two hours for cell culture experiments.[5][6][7][8] Degradation is accelerated by factors like exposure to air (oxygen), higher temperatures, and the presence of metal ions.

Troubleshooting Guide

Q: My experimental results are inconsistent when using this compound. Could degradation be the cause?

A: Yes, inconsistency is a hallmark of analyte degradation. If this compound degrades, the concentration of the active compound changes over the course of the experiment, and the resulting degradation products can introduce unintended biological effects.[1]

  • Troubleshooting Steps:

    • Verify Storage: Confirm that your this compound stock has been consistently stored at -80°C.[1][2]

    • Prepare Fresh Solutions: Always prepare working solutions of this compound immediately before use. Avoid using solutions that are more than a few hours old.[5][6][7]

    • Incorporate Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your stock solutions and experimental media to inhibit oxidation.

    • Use Degassed Solvents: Prepare solutions using solvents that have been purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

    • Quantify Degradation: Analyze your this compound solution before and after the experiment using HPLC to quantify the extent of degradation and the formation of products like 13-HODE.[9]

Q: How can I detect and quantify this compound and its degradation products in my samples?

A: The most common method for detecting and quantifying this compound and its primary reduced product, 13-HODE, is High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry (LC-MS/MS) detection.[9][10]

  • Detection Principle: this compound and 13-HODE contain a conjugated diene structure, which results in a characteristic UV absorbance peak around 234-236 nm.[3][5][9]

  • Quantification: By using a standard curve with known concentrations of pure this compound and 13-HODE, you can accurately quantify their amounts in your samples.[10] LC-MS/MS provides higher specificity by using specific product ions for quantification (e.g., m/z 195 for 13-HODE).[10]

Data Presentation: Stability of Lipid Hydroperoxides

The following table summarizes the impact of temperature and storage on the concentration of this compound and its regioisomer 9-HpODE in soybean oil, illustrating their inherent instability.

ConditionDuration9-HpODE Concentration (mmol/L)This compound Concentration (mmol/L)Total HpODE (mmol/L)
Initial 0 Days~1~1~2
Household Storage 8 WeeksNot specifiedNot specified8
Heating Not specified45.2 ± 6.2316.0 ± 2.4461.2
Data adapted from a study on vegetable oils, demonstrating the rapid increase of hydroperoxides with storage and heat.[11]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Working Solution

This protocol describes the preparation of a this compound working solution for cell culture experiments, incorporating measures to minimize auto-oxidation.

  • Materials:

    • This compound stock solution (e.g., in ethanol)

    • Deoxygenated Phosphate-Buffered Saline (PBS) or cell culture medium

    • Butylated hydroxytoluene (BHT)

    • Inert gas (argon or nitrogen)

  • Procedure:

    • Deoxygenate Buffer: Sparge your PBS or culture medium with a gentle stream of argon or nitrogen gas for 15-20 minutes on ice to remove dissolved oxygen.

    • Prepare Antioxidant Stock: Prepare a concentrated stock of BHT in ethanol.

    • Thaw this compound: Quickly thaw the this compound stock solution on ice, minimizing its exposure to light and air.

    • Spike with Antioxidant: If not already present, add BHT to the thawed stock solution to a final concentration of ~20 µM.

    • Dilution: Under a stream of inert gas if possible, dilute the this compound stock into the deoxygenated buffer to achieve the final desired concentration (e.g., 100 µM).[3][7]

    • Immediate Use: Use the freshly prepared this compound working solution immediately, ideally within two hours, to prevent significant degradation.[5][6][7]

    • Verification (Optional): Confirm the concentration and purity of the prepared solution by measuring its absorbance at 234 nm or by using an HPLC method.[3][5]

Visualizations

Experimental Workflow for Handling this compound

The following diagram outlines a recommended workflow to maintain the integrity of this compound throughout an experiment.

G cluster_storage Preparation & Storage cluster_exp Experimental Use cluster_analysis Analysis & Verification cluster_problem Potential Issue storage Receive & Store this compound (-80°C) thaw Thaw Stock Solution (On Ice, Minimal Light) storage->thaw prep_working Prepare Working Solution (Use Deoxygenated Buffer) thaw->prep_working oxidation Auto-Oxidation Occurs thaw->oxidation Prolonged exposure to air/light/heat prep_buffer Prepare Deoxygenated Buffer (Purge with Ar/N2) prep_buffer->prep_working add_antioxidant Add Antioxidant (e.g., BHT) (Optional but Recommended) prep_working->add_antioxidant prep_working->oxidation Oxygen in buffer use_immediately Use Immediately (< 2 hours) add_antioxidant->use_immediately analysis Perform Experiment use_immediately->analysis use_immediately->oxidation Delayed use quantify Quantify Degradation (HPLC, LC-MS/MS) analysis->quantify

Caption: Workflow for minimizing this compound auto-oxidation.

Simplified this compound Metabolism and Degradation Pathway

This diagram illustrates the formation of this compound and its subsequent metabolic fates, including reduction and decomposition.

G LA Linoleic Acid HPODE This compound (Unstable Hydroperoxide) LA->HPODE Lipoxygenase / ROS HODE 13-HODE (Stable Alcohol) HPODE->HODE Reduction (e.g., by GPX4) p1 HPODE->p1 Decomposition (Auto-oxidation) Aldehydes Reactive Aldehydes (e.g., 4-HNE) Adducts Protein & DNA Adducts Aldehydes->Adducts Covalent Modification p1->Aldehydes

Caption: Formation and metabolic fate of this compound.

References

Technical Support Center: 13-HpODE Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately analyzing 13-hydroxyoctadecadienoic acid (13-HpODE) and its related metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in this compound analysis?

A1: Artifacts in this compound analysis can arise from several sources throughout the experimental workflow. The most common include:

  • Sample Preparation: Autoxidation and enzymatic degradation of lipids during sample collection, storage, and extraction can lead to the formation of various oxidized byproducts.

  • Chemical Isomerization: The native cis,trans-conjugated diene structure of 13(S)-HpODE can isomerize to a more stable trans,trans configuration.

  • In-source Fragmentation (Mass Spectrometry): The high energy in the ion source of a mass spectrometer can cause fragmentation of the parent molecule, leading to the appearance of ions that can be mistaken for other compounds.

  • Co-elution of Isomers: Structural and stereoisomers of this compound, such as 9-HODE and the (R)-enantiomer of 13-HODE, often have similar chromatographic properties and can co-elute, complicating accurate quantification.

Q2: How can I differentiate between the positional isomers 9-HODE and 13-HODE in my LC-MS/MS analysis?

A2: While 9-HODE and 13-HODE are structural isomers that can be challenging to separate chromatographically, they can be distinguished and quantified using tandem mass spectrometry (MS/MS).[1] Both isomers typically produce a deprotonated molecule at an m/z of 295.2. However, their fragmentation patterns differ. By using Multiple Reaction Monitoring (MRM), you can target specific precursor-to-product ion transitions for each isomer:

  • 9-HODE: m/z 295 → 171[1]

  • 13-HODE: m/z 295 → 195[1]

Monitoring these unique transitions allows for the specific quantification of each isomer, even if they are not fully separated by the liquid chromatography.

Q3: What are the key differences between enzymatically and non-enzymatically generated 13-HODE?

A3: The mechanism of formation influences the stereochemistry of the resulting 13-HODE.

  • Enzymatic Formation: Primarily through the action of 15-lipoxygenase (15-LOX), linoleic acid is converted stereospecifically to 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE), which is then reduced to 13(S)-HODE.[2]

  • Non-enzymatic Formation (Free Radical Oxidation): This process is non-specific and results in a racemic mixture of both 13(S)-HODE and 13(R)-HODE.[2] It also produces other isomers, including 9-HODE and geometric isomers with E,E-diene configurations.[3][4]

Distinguishing between the (S) and (R) enantiomers typically requires chiral chromatography.[5]

Troubleshooting Guides

Chromatographic Issues
Problem Possible Causes Solutions
Poor Peak Shape (Broadening or Tailing) 1. Column contamination or degradation.2. Sample solvent incompatible with the mobile phase.3. Inappropriate mobile phase pH.1. Flush the column with a strong solvent. If the problem persists, replace the column.2. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.3. Use a mobile phase additive like 0.1% formic acid for negative ion mode to ensure a consistent protonation state.
Co-elution of 9-HODE and 13-HODE These isomers have very similar physicochemical properties.1. Use a long C18 column (e.g., 250 mm) with a shallow gradient to improve separation.2. Rely on specific MS/MS transitions for accurate quantification (see FAQ Q2).
Retention Time Shifts 1. Changes in mobile phase composition.2. Column aging or temperature fluctuations.3. System leaks.1. Prepare fresh mobile phase daily and ensure thorough mixing.2. Use a column thermostat to maintain a consistent temperature. Monitor column performance with standards.3. Check for leaks in the LC system.
Mass Spectrometry Issues
Problem Possible Causes Solutions
Low Signal Intensity 1. Poor ionization efficiency.2. Ion source contamination.3. Matrix effects from the sample.1. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase is compatible with ESI (use volatile buffers).2. Clean the ion source regularly.3. Improve sample clean-up using solid-phase extraction (SPE). Use a stable isotope-labeled internal standard to correct for matrix effects.
High Background Noise 1. Contaminated solvents or reagents.2. Leaks in the LC or MS system.3. Carryover from previous injections.1. Use high-purity, LC-MS grade solvents and reagents.2. Perform a leak check on the system.3. Implement a robust wash method for the autosampler and injection port between samples.
In-source Fragmentation High cone voltage or other energetic source conditions.Reduce the cone voltage and other source parameters to minimize fragmentation of the parent ion.

Quantitative Data Summary

The following tables summarize common artifacts and their relative abundance, which can vary significantly depending on the biological matrix and sample handling procedures.

Table 1: Common Artifacts in this compound Analysis

Artifact TypeSpecific ExamplesOrigin
Positional Isomers 9-HODE, 10-HODE, 12-HODEEnzymatic or free radical oxidation of linoleic acid.[4]
Stereoisomers 13(R)-HODENon-enzymatic (free radical) oxidation.[2]
Geometric Isomers 13(S)-hydroxy-9E,11E-octadecadienoic acid (13(S)-EE-HODE)Isomerization of the cis,trans diene.[2]
Oxidation Products 13-oxo-ODEOxidation of 13-HODE.[2]
Degradation Products Chain-shortened metabolites (e.g., 11-hydroxyhexadecadienoic acid)Peroxisomal β-oxidation of 13-HODE.[6]

Table 2: Representative Concentrations of 13-HODE and Related Metabolites in Rat Plasma

AnalyteMean Concentration (nmol/L)
9-HODE57.8 ± 18.7
13-HODE123.2 ± 31.1
9-oxoODE218.1 ± 53.7
13-oxoODE57.8 ± 19.2
Data from a study using Q-TOF MS analysis of rat plasma after alkaline hydrolysis to release esterified forms.[7]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of 13-HODE from Plasma

This protocol is designed for the extraction of oxylipins from plasma and is suitable for high-throughput applications.

Materials:

  • Plasma samples

  • Methanol (MeOH)

  • Internal standard solution (e.g., 13-HODE-d4)

  • Solid Phase Extraction (SPE) cartridges (e.g., Strata-X)

  • 5% MeOH in deionized water

  • Acetonitrile (ACN)

Procedure:

  • Protein Precipitation: To 100 µL of plasma, add 200 µL of cold MeOH containing the internal standard. Vortex and centrifuge to pellet the precipitated proteins.

  • Sample Loading: Load the supernatant onto a pre-conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% MeOH in water to remove polar impurities.

  • Elution: Elute the analytes with 1 mL of ACN.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Chiral Separation of 13-HODE Enantiomers

This protocol allows for the separation and quantification of 13(S)-HODE and 13(R)-HODE.

Materials:

  • Lipid extract from Protocol 1

  • Chiral HPLC column (e.g., Chiralpak IA, 4.6 x 250 mm)

  • Hexane

  • 2-Propanol

Procedure:

  • Chromatographic System: Use an HPLC system equipped with a chiral column.

  • Mobile Phase: Prepare an isocratic mobile phase of hexane/2-propanol (e.g., 90/10, v/v).[5]

  • Injection and Separation: Inject the reconstituted lipid extract onto the column. The two enantiomers will separate based on their differential interaction with the chiral stationary phase.

  • Detection and Quantification: Use an appropriate detector (e.g., UV or MS) to monitor the elution of the two isomers. Quantify each enantiomer using a calibration curve prepared with authentic standards.

Visualizations

Artifact_Formation_Pathways Linoleic_Acid Linoleic Acid Enzymatic_Oxidation Enzymatic Oxidation (15-LOX) Linoleic_Acid->Enzymatic_Oxidation Free_Radical_Oxidation Free Radical Oxidation Linoleic_Acid->Free_Radical_Oxidation HpODE_13S 13(S)-HpODE Enzymatic_Oxidation->HpODE_13S HpODE_Racemic Racemic Mixture (13(S/R)-HpODE, 9(S/R)-HpODE) Free_Radical_Oxidation->HpODE_Racemic Reduction Reduction (Peroxidases) HpODE_13S->Reduction HpODE_Racemic->Reduction HODE_13S 13(S)-HODE (cis,trans) Reduction->HODE_13S from 13(S)-HpODE HODE_Racemic Racemic Mixture (13(S/R)-HODE, 9(S/R)-HODE) Reduction->HODE_Racemic from Racemic HpODEs Isomerization Isomerization HODE_13S->Isomerization Oxidation Further Oxidation HODE_13S->Oxidation Beta_Oxidation β-Oxidation HODE_13S->Beta_Oxidation HODE_Racemic->Isomerization HODE_Racemic->Oxidation HODE_Racemic->Beta_Oxidation HODE_EE 13-HODE (trans,trans) Isomerization->HODE_EE Oxo_HODE 13-oxo-HODE Oxidation->Oxo_HODE Chain_Shortened Chain-Shortened Metabolites Beta_Oxidation->Chain_Shortened

Caption: Formation pathways of 13-HODE and common artifacts.

References

Technical Support Center: 13-HODE Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the mass spectrometric analysis of 13-hydroxyoctadecadienoic acid (13-HODE).

Troubleshooting Guide

This guide addresses specific issues that may arise during your 13-HODE mass spectrometry experiments.

Problem IDQuestionPotential CausesSuggested Solutions
13HODE-001 Why am I seeing low signal intensity or complete signal loss for my 13-HODE analyte? This is a classic sign of ion suppression, a common matrix effect in LC-MS/MS analysis.[1][2][3] Endogenous components in biological matrices, such as phospholipids, can co-elute with 13-HODE and interfere with its ionization in the mass spectrometer source, leading to a suppressed signal.[2][4][5][6]1. Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[2] Consider techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for cleaner sample extracts.[1][5] 2. Improve Chromatographic Separation: Adjust your LC gradient to better separate 13-HODE from the regions where interfering matrix components, like phospholipids, typically elute.[2][7] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS like d4-13-HODE is crucial. It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification despite signal suppression.[8][9]
13HODE-002 My results show poor reproducibility and high variability between replicate injections of the same sample. What's going on? Inconsistent matrix effects are a likely cause. The concentration of interfering substances can vary between samples, leading to different degrees of ion suppression and, consequently, fluctuating results.[9][10] This can also be due to the buildup and erratic elution of contaminants like phospholipids from the analytical column.[4]1. Assess Matrix Effects Systematically: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[7][11] This involves infusing a constant flow of a 13-HODE standard into the MS while injecting a blank matrix extract. Dips in the signal indicate where matrix components are eluting and causing suppression.[2] 2. Implement Robust Sample Cleanup: As with low signal intensity, a more rigorous sample preparation method is key. SPE is highly effective at removing a broad range of interferences.[2][12] 3. Check Internal Standard Performance: Ensure your internal standard response is stable across the analytical run. A well-behaving IS is essential for correcting variability.[2]
13HODE-003 I'm having trouble distinguishing 13-HODE from its isomer, 9-HODE. How can I resolve them? 9-HODE and 13-HODE are structural isomers and often have very similar, if not identical, retention times and precursor ions.[13]1. Utilize Specific Product Ions: While the precursor ion (m/z 295.2) is the same, their fragmentation patterns differ. Use specific product ions for quantification in Multiple Reaction Monitoring (MRM) mode. For 13-HODE, a key fragment is m/z 195, whereas for 9-HODE it is m/z 171.[13] 2. Optimize Chromatography: While challenging, fine-tuning your chromatographic method (e.g., gradient, column chemistry) may help achieve baseline separation of the isomers.
13HODE-004 My calibration curve is non-linear, especially at lower concentrations. Could this be a matrix effect? Yes, matrix effects can significantly impact the linearity of your assay.[9][10] If the matrix effect is not consistent across the concentration range of your calibrators, it can lead to a non-linear response.1. Use Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., plasma from an untreated animal). This ensures that the standards and samples experience similar matrix effects.[1][14] 2. Employ a Stable Isotope-Labeled Internal Standard: A SIL-IS is the gold standard for correcting non-linear responses caused by matrix effects, as it normalizes the analyte signal at each concentration level.[9]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of 13-HODE mass spectrometry?

A1: Matrix effects are the alteration of ionization efficiency for 13-HODE by co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate).[10] These effects, most commonly ion suppression, occur when molecules like phospholipids compete with 13-HODE for ionization in the mass spectrometer's source, leading to a decreased analyte signal and potentially inaccurate quantification.[1][5][6]

Q2: What is the most effective sample preparation technique to minimize matrix effects for 13-HODE analysis?

A2: Solid-Phase Extraction (SPE) is generally considered a highly effective method for cleaning up complex biological samples and reducing matrix effects prior to LC-MS analysis of lipids like 13-HODE.[2][12] It provides more selective removal of interferences compared to simpler methods like protein precipitation.[2] Liquid-Liquid Extraction (LLE) is another powerful technique that can yield clean extracts.[1][5]

Q3: Why is a stable isotope-labeled internal standard (SIL-IS), such as d4-13-HODE, so important?

A3: A SIL-IS is considered the gold standard for quantitative bioanalysis because it has nearly identical chemical and physical properties to the analyte (13-HODE).[9] This means it co-elutes from the LC column and experiences the same degree of ion suppression or enhancement.[2] By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved even in the presence of significant and variable matrix effects.[15]

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[5][14] However, this approach is only feasible if the concentration of 13-HODE in your samples is high enough to remain detectable after dilution.[7] For low-abundance analytes, dilution may compromise the sensitivity of the assay.

Q5: What are the characteristic mass transitions (MRM) for 13-HODE and its deuterated internal standard?

A5: For 13-HODE, the deprotonated molecular ion [M-H]⁻ is at m/z 295.2. A characteristic product ion resulting from cleavage adjacent to the hydroxyl group is found at m/z 195.1.[15][13] For a deuterated internal standard like d4-13-HODE, a common transition is m/z 299.3 → 198.1.[8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for 13-HODE from Plasma

This protocol provides a general methodology for extracting 13-HODE from plasma samples to minimize matrix interferences.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of a suitable antioxidant solution (e.g., butylated hydroxytoluene, BHT) to prevent auto-oxidation.[13]

    • Add 10 µL of the d4-13-HODE internal standard solution.

    • Add 200 µL of methanol to precipitate proteins. Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove polar interferences like salts.

  • Elution:

    • Elute the 13-HODE and internal standard from the cartridge with 1 mL of an appropriate organic solvent, such as ethyl acetate or methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Logical Workflow for Troubleshooting Ion Suppression

The following diagram outlines a systematic approach to identifying and mitigating ion suppression issues during 13-HODE analysis.

cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Mitigation Strategy cluster_3 Phase 4: Verification start Poor Signal or High Variability (13HODE-001, 13HODE-002) diag1 Hypothesis: Matrix Effect (Ion Suppression) start->diag1 diag2 Action: Perform Post-Column Infusion diag1->diag2 Verify Hypothesis diag3 Result: Confirm Ion Suppression Zone(s)? diag2->diag3 diag3->start No, Re-evaluate Cause mit1 Strategy 1: Improve Sample Cleanup (SPE / LLE) diag3->mit1 Yes mit2 Strategy 2: Optimize Chromatography mit1->mit2 mit3 Strategy 3: Implement SIL-IS (e.g., d4-13-HODE) mit2->mit3 end Problem Resolved: Stable & Sensitive Signal mit3->end Implement & Verify

Caption: A logical workflow for troubleshooting ion suppression in 13-HODE analysis.

Signaling Pathway: Formation of 13-HODE

This diagram illustrates the primary biochemical pathway for the formation of 13-HODE from its precursor, linoleic acid.

cluster_enzymes LA Linoleic Acid HPODE 13-HPODE (13-Hydroperoxy- octadecadienoic acid) LA->HPODE Oxidation HODE 13-HODE (13-Hydroxy- octadecadienoic acid) HPODE->HODE Reduction OXO 13-oxo-ODE (13-Oxo- octadecadienoic acid) HODE->OXO Oxidation e1 15-Lipoxygenase e2 Glutathione Peroxidase e3 Hydroxy-fatty acid Dehydrogenase

Caption: The enzymatic pathway for the formation of 13-HODE from linoleic acid.

References

enhancing the sensitivity of 13-Hpode detection assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 13-hydroperoxyoctadecadienoic acid (13-HpODE) detection assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting and quantifying this compound?

A1: The primary methods for this compound analysis are High-Performance Liquid Chromatography (HPLC) coupled with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred due to its high sensitivity and specificity, allowing for lower limits of detection and quantitation.[1] HPLC methods are less specific but can be useful for comparison with synthetic standards.[1] GC-MS is often limited to volatile and thermally stable compounds and typically requires chemical derivatization.[1]

Q2: Should I measure free this compound or total this compound?

A2: The choice between measuring free or total (free and esterified) this compound depends on the research question. To measure total this compound, a saponification (base hydrolysis) step is required to release the esterified form before extraction and analysis.[2]

Q3: How can I prevent the degradation or artificial formation of this compound during sample preparation?

A3: this compound is an unstable lipid hydroperoxide.[3] To minimize degradation and ex vivo formation, it is crucial to work quickly at low temperatures and to use antioxidants.[4] Reagents like butylated hydroxytoluene (BHT) can be used to quench radical-catalyzed reactions, while triphenylphosphine (TPP) can be used to reduce peroxides to their more stable hydroxyl equivalents (13-HODE) prior to analysis.[4]

Q4: What is the difference between this compound and 13-HODE, and how does it affect my assay?

A4: this compound is a lipid hydroperoxide, which is an initial product of linoleic acid oxidation.[1] It is relatively unstable and is often rapidly reduced in biological systems to the more stable alcohol, 13-hydroxyoctadecadienoic acid (13-HODE).[1] Many analytical methods, particularly those involving mass spectrometry, quantify 13-HODE as a stable marker of this compound formation. If direct measurement of the hydroperoxide is required, care must be taken to avoid its reduction during sample preparation.

Q5: My this compound standard is not pure. How can I purify it?

A5: this compound can be purified using normal-phase HPLC.[5] The concentration of the purified this compound can then be determined by UV spectroscopy, measuring the absorbance at 234 nm (molar extinction coefficient ε = 25,600 L/mol·cm).[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Signal/Peak Detected 1. Degradation of this compound: The analyte is unstable and may have degraded during sample collection, storage, or processing.[3][4] 2. Inefficient Extraction: The extraction protocol may not be optimal for your sample matrix. 3. Low Analyte Concentration: The concentration of this compound in your sample is below the limit of detection (LOD) of your instrument. 4. Instrumental Issues: Problems with the HPLC, mass spectrometer, or detector.1. Work on ice, minimize sample handling time, and add antioxidants like BHT to your extraction solvents.[4] Consider reducing this compound to the more stable 13-HODE with a reducing agent like sodium borohydride before analysis. 2. Optimize your extraction method. For biological fluids, consider solid-phase extraction (SPE). For tissues, liquid-liquid extraction (LLE) may be more suitable.[2] Ensure the pH is acidified to 3-4 before SPE.[2] 3. Concentrate your sample or use a more sensitive detection method like LC-MS/MS.[1] 4. Perform system suitability tests and calibrate your instrument.
Poor Peak Shape or Resolution (e.g., broad, tailing, or split peaks) 1. Suboptimal Chromatographic Conditions: Mobile phase composition, gradient, flow rate, or column temperature may not be ideal.[6] 2. Column Contamination or Degradation: The analytical column may be dirty or have lost its stationary phase. 3. Matrix Effects: Co-eluting substances from the sample matrix can interfere with the analyte's ionization and peak shape, especially in LC-MS/MS.[7]1. Optimize your HPLC method. Systematically adjust mobile phase composition (solvent strength, pH), gradient profile, and flow rate.[6][8] 2. Wash the column with a strong solvent or replace it if necessary. Always use guard columns to protect your analytical column. 3. Improve your sample clean-up procedure. Use SPE or a more selective LLE.[2] Dilute the sample if possible. Utilize an internal standard to compensate for matrix effects.
High Background Noise 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents. 2. Sample Matrix Interference: Complex biological samples can introduce a high level of background noise.[4] 3. Detector Issues: The detector may be dirty or not properly configured.1. Use high-purity, HPLC-grade solvents and freshly prepared reagents.[9] 2. Enhance your sample preparation with additional clean-up steps (e.g., SPE).[2] 3. Clean the detector according to the manufacturer's instructions.
Inconsistent or Non-Reproducible Results 1. Variability in Sample Preparation: Inconsistent extraction efficiency or sample handling. 2. Instrument Instability: Fluctuations in pump pressure, column temperature, or detector response. 3. Standard Degradation: The calibration standards may have degraded over time.1. Follow a standardized and validated sample preparation protocol precisely for all samples. Use an internal standard (e.g., 13-HODE-d4) to account for variability.[1] 2. Equilibrate the HPLC system thoroughly before running samples. Monitor system parameters during the run. 3. Prepare fresh calibration standards regularly and store them appropriately at -80°C.[1]

Quantitative Data Summary

Table 1: LC-MS/MS Method Performance for HODE Analysis

Parameter9-HODE13-HODEReference
Limit of Quantitation (LOQ) 9.7 nmol/L12.2 nmol/L[1]
Reproducibility (CV%) < 18.5%< 18.5%[1]

Table 2: Reported Concentrations of HODEs in Rat Plasma

AnalyteConcentration (nmol/L)MethodReference
9-HODE 57.8 ± 18.7Q-TOF MS/MS[1]
13-HODE 123.2 ± 31.1Q-TOF MS/MS[1]

Experimental Protocols

Protocol 1: Preparation of this compound Standard

This protocol describes the enzymatic synthesis of this compound from linoleic acid.

  • Reaction Setup: Dissolve linoleic acid (e.g., 50 mg) in 0.2 M borate buffer (pH 9.0).[5]

  • Enzymatic Reaction: Add soybean lipoxidase (e.g., 200,000 units) to the solution.[5]

  • Incubation: Stir the mixture at 25°C for 1 hour.[5] Monitor the formation of conjugated dienes by measuring the absorbance at 234 nm.[10][11]

  • Acidification: Stop the reaction by acidifying the mixture to pH 3 with 1 N HCl.[5]

  • Extraction: Extract the this compound with diethyl ether.[5]

  • Washing and Drying: Wash the combined ether extracts with water, dry over anhydrous sodium sulfate, and evaporate the solvent under a stream of nitrogen.[5]

  • Purification: Purify the this compound using a normal-phase HPLC system.[5]

  • Quantification and Storage: Dissolve the purified 13-[S-(Z,E)]-HPODE in ethanol and determine its concentration by UV spectroscopy (λmax = 234 nm, ε = 25600 L/mol·cm). Store the stock solution at -70°C.[5]

Protocol 2: Extraction of Total 13-HODE from Plasma for LC-MS/MS Analysis

This protocol details the extraction of both free and esterified 13-HODE from plasma samples.

  • Sample Preparation: To a 50 µL plasma aliquot, add an antioxidant solution (e.g., 10 µL of 50 mM BHT and 200 mM DTPA).[1]

  • Internal Standard: Add the internal standard solution (e.g., 100 µL of 13-HODE-d4).[1]

  • Saponification (Hydrolysis): Add 0.2 M potassium hydroxide (KOH) in methanol. Vortex the mixture, purge with nitrogen, and seal the tube.[1]

  • Incubation: Heat the samples at 60°C for 30 minutes to hydrolyze the esterified lipids.[1]

  • Acidification: After cooling, acidify the sample to pH 3-4.

  • Liquid-Liquid Extraction: Perform liquid-liquid extraction using a suitable organic solvent.

  • Drying and Reconstitution: Evaporate the organic extract to dryness under nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow Experimental Workflow for this compound/HODE Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, etc.) Add_IS Add Internal Standard (e.g., 13-HODE-d4) Sample->Add_IS Hydrolysis Saponification (for Total HODE) 0.2M KOH, 60°C, 30 min Add_IS->Hydrolysis Optional Acidify Acidify to pH 3-4 Add_IS->Acidify Hydrolysis->Acidify SPE Solid-Phase Extraction (SPE) Acidify->SPE LLE Liquid-Liquid Extraction (LLE) Acidify->LLE Dry_Reconstitute Dry Down & Reconstitute SPE->Dry_Reconstitute LLE->Dry_Reconstitute LCMS LC-MS/MS Analysis Dry_Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for this compound/HODE extraction and analysis.

troubleshooting_logic Troubleshooting Logic for Low/No Signal Start Problem: Low or No Signal Check_Sample_Prep Review Sample Prep Protocol Start->Check_Sample_Prep Degradation Potential Analyte Degradation? Check_Sample_Prep->Degradation Yes Extraction Inefficient Extraction? Check_Sample_Prep->Extraction No Check_Instrument Check Instrument Performance Solution_Instrument Run System Suitability Test Calibrate Instrument Check_Instrument->Solution_Instrument Solution_Degradation Use Antioxidants (BHT) Work on Ice Reduce to 13-HODE Degradation->Solution_Degradation Extraction->Check_Instrument No Solution_Extraction Optimize Extraction Method (SPE/LLE) Ensure Correct pH Extraction->Solution_Extraction Yes

Caption: Troubleshooting logic for low or no signal issues.

signaling_pathway Simplified this compound Signaling Pathway LA Linoleic Acid (LA) Oxidation Enzymatic/Non-enzymatic Oxidation LA->Oxidation HPODE This compound Oxidation->HPODE Reduction Reduction (e.g., GPx) HPODE->Reduction HODE 13-HODE Reduction->HODE PPAR PPAR Signaling Activation HODE->PPAR Downstream Modulation of Gene Expression (Lipid Metabolism, Inflammation) PPAR->Downstream

Caption: Simplified signaling pathway of this compound.

References

Technical Support Center: Quality Control for 13-HODE Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the accuracy and reliability of their 13-hydroxyoctadecadienoic acid (13-HODE) experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in 13-HODE measurements?

A1: Variability in 13-HODE measurements can arise from multiple sources, including pre-analytical factors during sample collection and handling, the specific extraction method used, analytical instrument performance, and data processing. It is crucial to standardize procedures at each step to minimize variability.

Q2: How should I store my samples to ensure 13-HODE stability?

A2: For long-term storage, plasma and tissue samples should be stored at -80°C to minimize enzymatic and non-enzymatic degradation.[1] It is also recommended to add an antioxidant, such as butylated hydroxytoluene (BHT), to plasma samples immediately after collection to prevent ex vivo lipid peroxidation. Aliquoting samples into single-use vials is best practice to avoid repeated freeze-thaw cycles.

Q3: What is the difference between 13(S)-HODE and 13(R)-HODE, and why is it important?

A3: 13(S)-HODE and 13(R)-HODE are stereoisomers of 13-HODE. 13(S)-HODE is primarily produced through enzymatic pathways involving 15-lipoxygenase (15-LOX), while 13(R)-HODE can be formed non-enzymatically during oxidative stress.[2] These isomers can have different, sometimes opposing, biological activities.[3] For example, 13(S)-HODE is a ligand for PPARγ, a nuclear receptor involved in regulating gene expression, whereas 13(R)-HODE is not.[3] Therefore, the ability to distinguish between these isomers can be critical for interpreting experimental results.

Q4: Can I measure total 13-HODE, or do I need to differentiate between free and esterified forms?

A4: 13-HODE can exist in both free and esterified forms within biological samples. The majority of 13-HODE is often incorporated into phospholipids.[4] To measure total 13-HODE, a hydrolysis step (e.g., alkaline hydrolysis) is required to release the esterified 13-HODE before extraction and analysis.[5] Whether you measure free or total 13-HODE depends on your research question.

II. Troubleshooting Guides

A. LC-MS/MS Analysis

Q5: My 13-HODE peak is broad or tailing. What should I do?

A5: Poor peak shape in LC-MS/MS analysis can be due to several factors. Check your column for degradation and ensure your mobile phase composition is accurate and consistent. Column overload can also be a cause, so try diluting your sample or reducing the injection volume.

Q6: I'm having trouble separating 13-HODE from its isomer, 9-HODE. How can I improve resolution?

A6: Chromatographic separation of 13-HODE and 9-HODE is challenging due to their structural similarity. Using a longer C18 column (e.g., 250 mm) with a shallow gradient can improve separation. However, even with co-elution, these isomers can be distinguished and quantified using mass spectrometry by monitoring their specific precursor-to-product ion transitions.

Q7: I'm observing a high background signal or matrix effects in my LC-MS/MS data. How can I mitigate this?

A7: High background and matrix effects, which can cause ion suppression or enhancement, are common challenges in bioanalysis.[6][7][8][9] To address this, ensure thorough sample cleanup to remove interfering substances like phospholipids.[7] The use of a stable isotope-labeled internal standard, such as 13-HODE-d4, is highly recommended to compensate for matrix effects.[5][8] Additionally, optimizing your chromatographic method to separate 13-HODE from co-eluting matrix components is crucial.

Q8: What are some common sources of carryover, and how can I prevent them?

A8: Carryover can result from the adsorption of 13-HODE onto surfaces in the autosampler or LC system. To minimize carryover, use a robust autosampler wash protocol and inject blank samples between your experimental samples to monitor for any residual signal.

B. ELISA Analysis

Q9: I am seeing no or a very weak signal in my 13-HODE ELISA. What could be the problem?

A9: A weak or absent signal in an ELISA can have several causes.[10][11][12] First, verify that all reagents were prepared correctly and added in the proper sequence.[11] Ensure that the substrate is appropriate for the enzyme conjugate and has not expired.[11] Also, check that the incubation times and temperatures were as specified in the protocol.[11] Finally, confirm that your sample concentration is within the detection range of the kit.

Q10: The background in my 13-HODE ELISA is too high. How can I reduce it?

A10: High background can be caused by insufficient washing, non-specific binding of antibodies, or contaminated buffers.[10][11] Increase the number of wash steps and ensure that the wells are completely aspirated after each wash.[11] Using an appropriate blocking buffer is also critical to prevent non-specific antibody binding.[11] If the issue persists, consider reducing the concentration of the secondary antibody.

Q11: My standard curve has a poor fit. What should I do?

A11: A poor standard curve can result from inaccurate pipetting, improper dilution of standards, or reagent degradation.[10] Ensure your pipettes are calibrated and that you are using proper technique.[10] Prepare fresh standards for each assay and make sure they are thoroughly mixed before adding them to the plate.

III. Experimental Protocols and Quality Control

A. Sample Handling and Preparation

A robust sample handling and preparation protocol is fundamental to obtaining reliable 13-HODE measurements. The following is a general workflow with integrated quality control checkpoints.

G cluster_0 Sample Collection & Handling cluster_1 Sample Preparation cluster_2 Analysis a Blood/Tissue Collection b Add Antioxidant (e.g., BHT) a->b c Centrifuge & Aliquot b->c d Snap Freeze & Store at -80°C c->d e Thaw on Ice f Add Internal Standard (e.g., 13-HODE-d4) e->f g Hydrolysis (for total 13-HODE) f->g Optional h Liquid-Liquid or Solid-Phase Extraction f->h g->h i Evaporate & Reconstitute h->i j LC-MS/MS or ELISA i->j

Caption: General workflow for 13-HODE sample handling and preparation.
B. LC-MS/MS Method Validation

For quantitative analysis, your LC-MS/MS method should be validated according to established guidelines.[13][14][15][16][17] Key validation parameters and their typical acceptance criteria are summarized below.

ParameterAcceptance Criteria
Calibration Curve At least 75% of standards must be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[13][14][15]
Accuracy The mean value should be within ±15% of the nominal value (±20% at the LLOQ).[13][15]
Precision The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[13][15]
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank samples.[16]
Matrix Effect The CV of the internal standard-normalized matrix factor should be ≤15%.
Recovery Should be consistent, precise, and reproducible.
Stability Analyte should be stable under various conditions (freeze-thaw, short-term, long-term, post-preparative). Concentration changes should be within ±15% of the baseline.
C. ELISA Kit Validation

When using a commercial ELISA kit, it is important to verify its performance in your specific sample matrix.

ParameterKey Considerations
Standard Curve Ensure the standard curve is linear over the expected concentration range of your samples.
Spike and Recovery Spike a known amount of 13-HODE into your sample matrix to assess for any matrix-related interference. Recovery should typically be within 80-120%.
Precision Assess both intra-assay (within a plate) and inter-assay (between plates) precision. The CV should generally be less than 15%.
Specificity Check the kit's cross-reactivity with related molecules, such as 9-HODE and other fatty acids.

IV. Signaling Pathways Involving 13-HODE

13-HODE is a bioactive lipid that can modulate several signaling pathways, influencing cellular processes like inflammation, cell proliferation, and apoptosis.

G LA Linoleic Acid LOX15 15-Lipoxygenase-1 LA->LOX15 COX Cyclooxygenase LA->COX HODE13S 13(S)-HODE LOX15->HODE13S HODE13R 13(R)-HODE COX->HODE13R PPARg PPARγ HODE13S->PPARg BLT BLT Receptors HODE13R->BLT GeneExp Gene Expression (e.g., anti-inflammatory) PPARg->GeneExp Apoptosis Apoptosis PPARg->Apoptosis ERK_CREB ERK/CREB Pathway BLT->ERK_CREB Proliferation Cell Proliferation ERK_CREB->Proliferation

Caption: Simplified signaling pathways of 13-HODE enantiomers.

This diagram illustrates how the different enantiomers of 13-HODE can be generated and exert distinct biological effects through different receptors and downstream signaling cascades.[3]

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 13-HpODE and 9-HpODE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleic acid, an essential omega-6 fatty acid, is a key component of cellular membranes and a precursor to a variety of signaling molecules. Enzymatic or non-enzymatic oxidation of linoleic acid gives rise to hydroperoxyoctadecadienoic acids (HpODEs), which are subsequently reduced to more stable hydroxyoctadecadienoic acids (HODEs). The two primary regioisomers, 13-hydroperoxyoctadecadienoic acid (13-HpODE) and 9-hydroperoxyoctadecadienoic acid (9-HpODE), along with their hydroxylated counterparts, are emerging as critical lipid mediators in a range of physiological and pathological processes. While structurally similar, these molecules exhibit distinct and sometimes opposing biological activities, making them subjects of intense research in fields such as inflammation, cancer, and cardiovascular disease. This guide provides a comprehensive comparison of the biological activities of this compound and 9-HpODE, supported by experimental data, detailed methodologies for key experiments, and visualizations of associated signaling pathways.

Quantitative Comparison of Biological Activities

The differential effects of this compound and 9-HpODE are largely attributed to their specific interactions with various cellular receptors and signaling pathways. The following tables summarize the available quantitative data comparing their activities. It is important to note that much of the existing research has focused on the more stable HODE forms; therefore, data for the hydroperoxide (HpODE) forms are less abundant.

Target/ProcessParameterThis compound9-HpODECell Type/SystemReference(s)
PPARα Activation Gene ExpressionActivates in rat Fao cellsNo data availableRat Fao hepatoma cells[1]
Gene ExpressionNo significant activationNo data availableHuman HepG2 hepatoma cells[1]
PPARγ Activation Signaling EnhancementEnhances PPAR signalingNo direct data; 9-HODE is a known PPARγ ligandDifferentiated Caco-2 cells[2]
Inflammation ICAM-1 ExpressionInduces expression (up to 75 µM)No direct data; 9-HODE is pro-inflammatoryHuman Umbilical Vein Endothelial Cells (HUVEC)[3]
Pro-inflammatory GenesInduces TNF-α, MCP-1, IL-4 expressionNo direct dataCaco-2 cells[4]
Apoptosis Apoptosis Induction13(S)-HpODE promotes apoptosisNo direct data; 9(S)-HODE has shown apoptotic effectsA549, HCT116, CCF52 cancer cells[5]
Cellular Uptake Uptake EfficiencyPoorly taken up by cellsNo direct dataSmooth muscle cells, endothelial cells, macrophages[6]
Glutathione Oxidation GSH OxidationInduces GSH oxidationInduces a comparable level of GSH oxidationHuman airway epithelial cells (BEAS-2B)[7]

Note: Much of the direct comparative quantitative data, such as EC50 values, is available for the more stable HODE forms rather than the HpODE forms.

Signaling Pathways

The distinct biological outcomes of this compound and 9-HpODE are rooted in their differential engagement of cellular signaling pathways.

This compound Signaling Leading to Apoptosis

13(S)-HpODE has been shown to induce apoptosis in cancer cells through a pathway involving PPARγ and the generation of reactive oxygen species (ROS).[5]

References

A Comparative Guide to the Differential Cellular Effects of 13-HpODE and 13-HODE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Linoleic acid metabolites, 13-hydroperoxyoctadecadienoic acid (13-HpODE) and its reduced form, 13-hydroxyoctadecadienoic acid (13-HODE), are bioactive lipids that play crucial roles in a variety of physiological and pathological processes. While structurally similar, these molecules exhibit distinct cellular effects, particularly in the realms of inflammation, cell proliferation, apoptosis, and oxidative stress. Understanding these differences is paramount for researchers investigating lipid signaling and for professionals in drug development targeting pathways modulated by these compounds.

This guide provides an objective comparison of the cellular effects of this compound and 13-HODE, supported by experimental data, detailed methodologies for key experiments, and visual representations of the signaling pathways involved.

Quantitative Comparison of Cellular Effects

The differential effects of this compound and 13-HODE can be quantified across various cellular assays. The following table summarizes key quantitative data from published studies.

ParameterThis compound13-HODECell Type/SystemKey Findings
Induction of ICAM-1 Expression Induces expression (up to 75 µM)[1]Better inducer of ICAM-1 than this compound[1]Human Umbilical Vein Endothelial Cells (HUVEC)[1]Both molecules upregulate this adhesion molecule, with 13-HODE being more potent.
Cytokine-Induced CAM Expression Pretreatment (50 µM, 1 hr) inhibits subsequent cytokine-induced ICAM-1 and E-selectin expression[1]Pretreatment does not inhibit cytokine-induced ICAM-1 expression[1]Human Umbilical Vein Endothelial Cells (HUVEC)[1]This compound exhibits a biphasic effect, initially stimulating and then inhibiting cytokine-induced adhesion molecule expression, while 13-HODE is purely stimulatory in this context.
Apoptosis in Colorectal Cancer Cells Induces intrinsic apoptotic signaling pathway[2][3]13(S)-HODE induces apoptosis via PPARγ activation; 13(R)-HODE promotes cell growth[4][5]Caco-2 cells[2][3][4]The stereochemistry of 13-HODE is critical, with the (S)-enantiomer being pro-apoptotic and the (R)-enantiomer being pro-proliferative. This compound generally promotes apoptosis.
PPARγ Activation Enhances PPAR signaling[2][3][6]Potent activator of PPARγ[7][8][9][10]Caco-2 cells, Macrophages, 3T3-L1 cells[2][3][6][8][9]Both molecules activate PPARγ, a key nuclear receptor in lipid metabolism and inflammation.
Oxidative Stress Induces oxidative stress[2][3][11]A stable oxidation product, often a marker of oxidative stress[7][8]Caco-2 cells, Porcine thyrocytes[2][3][11]This compound is a primary lipid hydroperoxide that directly contributes to oxidative stress, while 13-HODE is a more stable downstream product.
Ferroptosis Regulation Not directly implicated13(S)-HODE exhibits a biphasic effect: low doses counteract ferroptosis, while high doses enhance it[12]Ovine granulosa cells[12]13(S)-HODE can modulate this iron-dependent form of cell death in a dose-dependent manner.

Key Signaling Pathways

The divergent biological activities of this compound and 13-HODE are rooted in their differential engagement with specific signaling pathways.

This compound Signaling

This compound, as a reactive lipid hydroperoxide, primarily initiates signaling cascades associated with oxidative stress. This can lead to the activation of antioxidant defense mechanisms and, under high concentrations, trigger apoptotic pathways.

13-HpODE_Signaling This compound This compound Oxidative_Stress Oxidative_Stress This compound->Oxidative_Stress PPAR_Signaling PPAR_Signaling This compound->PPAR_Signaling Antioxidant_Response Antioxidant_Response Oxidative_Stress->Antioxidant_Response Cellular_Damage Cellular_Damage Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

This compound induces oxidative stress, leading to cellular responses.
13-HODE Signaling

13-HODE, particularly the 13(S)-HODE enantiomer, acts as a signaling molecule through specific receptors, most notably PPARγ. Its effects are more nuanced and can be either pro- or anti-inflammatory and pro- or anti-proliferative depending on the cellular context and its stereochemistry.

13-HODE_Signaling 13(S)-HODE 13(S)-HODE PPARg PPARg 13(S)-HODE->PPARg mTOR_Inhibition mTOR_Inhibition 13(S)-HODE->mTOR_Inhibition Gene_Transcription Gene_Transcription PPARg->Gene_Transcription Apoptosis Apoptosis Gene_Transcription->Apoptosis Cell_Differentiation Cell_Differentiation Gene_Transcription->Cell_Differentiation Cancer_Cell_Growth_Suppression Cancer_Cell_Growth_Suppression mTOR_Inhibition->Cancer_Cell_Growth_Suppression

13(S)-HODE signaling through PPARγ and mTOR pathways.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of the cellular effects of this compound and 13-HODE.

Protocol 1: Induction of Apoptosis in Caco-2 Cells

This protocol describes the methodology to assess the pro-apoptotic effects of this compound and 13-HODE on the human colorectal adenocarcinoma cell line, Caco-2.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, penicillin, and streptomycin

  • This compound and 13(S/R)-HODE (Cayman Chemical or equivalent)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow Cytometer

Procedure:

  • Cell Culture: Culture Caco-2 cells in DMEM with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Replace the medium with fresh medium containing the desired concentrations of this compound or 13(S/R)-HODE (e.g., 10-100 µM). Include a vehicle control (e.g., ethanol). Incubate for 24-48 hours.

  • Cell Staining: Harvest the cells by trypsinization and wash with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 2: PPARγ Activation Assay

This protocol outlines a reporter gene assay to quantify the activation of PPARγ by this compound and 13-HODE.

Materials:

  • HEK293T cells (or other suitable cell line)

  • PPARγ expression vector

  • PPRE-luciferase reporter vector (containing PPAR response elements)

  • Renilla luciferase control vector

  • Lipofectamine 2000 or similar transfection reagent

  • This compound and 13-HODE

  • Dual-Luciferase Reporter Assay System (Promega or equivalent)

  • Luminometer

Procedure:

  • Transfection: Co-transfect HEK293T cells in 24-well plates with the PPARγ expression vector, PPRE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or 13-HODE. Include a positive control (e.g., rosiglitazone) and a vehicle control. Incubate for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold induction over the vehicle control.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for studying the cellular effects of these lipid metabolites.

Experimental_Workflow cluster_assays Cellular Assays cluster_molecular Molecular Analysis Cell_Culture Cell_Culture Treatment Treatment Cell_Culture->Treatment Cellular_Assays Cellular_Assays Treatment->Cellular_Assays Molecular_Analysis Molecular_Analysis Treatment->Molecular_Analysis Data_Analysis Data_Analysis Cellular_Assays->Data_Analysis Molecular_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Apoptosis_Assay Apoptosis_Assay Proliferation_Assay Proliferation_Assay Inflammation_Assay Inflammation_Assay Western_Blot Western_Blot qPCR qPCR RNA-seq RNA-seq

A general workflow for investigating cellular effects.

Conclusion

References

Navigating the Detection of 13-HpODE: A Comparative Guide to Antibody-Based Methods and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of lipid hydroperoxides in biological systems, the accurate detection of 13-hydroperoxyoctadecadienoic acid (13-HpODE) is of paramount importance. This guide provides an objective comparison of the available methods for detecting this compound, focusing on the cross-reactivity of antibody-based approaches and the performance of the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The direct detection of the highly reactive and unstable this compound molecule via traditional immunoassays presents a significant challenge. Consequently, commercially available antibodies that specifically target free this compound are not readily found. The scientific community has instead adopted two main strategies for its quantification: indirect antibody-based methods that target more stable derivatives, and direct, highly specific mass spectrometry techniques.

This guide will delve into a comparison of these approaches:

  • Indirect Antibody-Based Detection: This includes enzyme-linked immunosorbent assays (ELISAs) for the more stable reduced form of this compound, 13-hydroxyoctadecadienoic acid (13-HODE), and antibodies raised against proteins that have been covalently modified by this compound.

  • Direct Detection by LC-MS/MS: This method allows for the separation and specific quantification of this compound and its isomers.

Performance Comparison: Antibody-Based Methods vs. LC-MS/MS

The choice of analytical method can significantly impact the interpretation of experimental results. The following tables summarize the key performance characteristics of each approach.

Table 1: Performance Characteristics of 13-HODE ELISA Kits

ParameterPerformanceSupporting Data/Citations
Analyte Detected 13-hydroxyoctadecadienoic acid (13-HODE), the reduced form of this compound.General product information.
Principle Competitive Enzyme-Linked Immunosorbent Assay.[1]
Sensitivity Typically in the range of 0.1 to 1.6 ng/mL.[1][2][1][2]
Specificity High for 13-HODE, but quantitative cross-reactivity data with other lipid peroxides is often not provided by manufacturers. Stated as "no significant cross-reactivity".[3][3]
Throughput High, suitable for screening large numbers of samples.General knowledge of ELISA workflows.
Instrumentation Standard microplate reader.General laboratory equipment.

Table 2: Performance Characteristics of Antibodies Against this compound-Modified Proteins

ParameterPerformanceSupporting Data/Citations
Analyte Detected Protein adducts of this compound (specifically 13(R)-HODE in the cited study).[3]
Principle Competitive ELISA or Immunohistochemistry.[3]
Specificity High for the specific adduct. A monoclonal antibody (mAb 13H1) showed selective recognition of 13(R)-HODE-BSA with no significant cross-reactivity with 13(S)-HODE, 9(R)-HODE, 9(S)-HODE, 13-oxo-ODE, or linoleic acid.[3][3]
Application Detection of oxidative damage to proteins.[3]
Instrumentation Microplate reader or microscope for IHC.General laboratory equipment.

Table 3: Performance Characteristics of LC-MS/MS for this compound Detection

ParameterPerformanceSupporting Data/Citations
Analyte Detected Direct detection of this compound and its isomers (e.g., 9-HpODE).[4]
Principle Liquid chromatographic separation followed by mass spectrometric detection.[4]
Sensitivity High, with Limits of Detection (LOD) often in the low ng/mL to pg/mL range.General performance of modern LC-MS/MS systems.
Specificity Very high; capable of distinguishing between isomers based on fragmentation patterns.[4][4]
Multiplexing Yes, can simultaneously quantify multiple oxylipins in a single run.[4]
Instrumentation Liquid chromatograph coupled to a tandem mass spectrometer.Specialized analytical instrumentation.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methodologies discussed, the following diagrams illustrate a key signaling pathway involving this compound and the experimental workflows for its detection.

cluster_0 Cellular Membrane cluster_1 Intracellular Signaling Linoleic Acid Linoleic Acid This compound This compound Linoleic Acid->this compound Lipoxygenase 13-HODE 13-HODE This compound->13-HODE GPx Protein Adducts Protein Adducts This compound->Protein Adducts Covalent Modification Signaling Cascades Signaling Cascades 13-HODE->Signaling Cascades Protein Adducts->Signaling Cascades Gene Expression Gene Expression Signaling Cascades->Gene Expression

Figure 1: Simplified signaling pathway of this compound formation and action.

Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Derivatization (Reduction to HODE) Derivatization (Reduction to HODE) Lipid Extraction->Derivatization (Reduction to HODE) Immunoassay (ELISA) Immunoassay (ELISA) Derivatization (Reduction to HODE)->Immunoassay (ELISA) Data Analysis Data Analysis Immunoassay (ELISA)->Data Analysis

Figure 2: Workflow for indirect detection of this compound via 13-HODE ELISA.

Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction LC Separation LC Separation Lipid Extraction->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

Figure 3: Workflow for direct detection of this compound by LC-MS/MS.

Detailed Experimental Protocols

For reproducibility and accurate comparison, detailed methodologies are essential.

Protocol 1: Competitive ELISA for 13-HODE

This protocol is a generalized procedure for commercially available 13-HODE ELISA kits.

  • Standard and Sample Preparation: Prepare a standard curve using the provided 13-HODE standards. Dilute biological samples as necessary in the assay buffer.

  • Coating: The microplate wells are pre-coated with a capture antibody specific for 13-HODE.

  • Competitive Binding: Add a known amount of HRP-conjugated 13-HODE and the standards or samples to the wells. The free 13-HODE in the sample competes with the HRP-conjugated 13-HODE for binding to the capture antibody.

  • Incubation: Incubate the plate, typically for 1-2 hours at room temperature.

  • Washing: Wash the wells to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate for HRP.

  • Signal Detection: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of 13-HODE in the sample.

  • Quantification: Calculate the concentration of 13-HODE in the samples by interpolating from the standard curve.

Protocol 2: Competitive ELISA for this compound-Protein Adducts

This protocol is based on the principles described for the detection of modified proteins.[3]

  • Antigen Coating: Coat microplate wells with a BSA-adduct of 13(R)-HODE.

  • Blocking: Block non-specific binding sites with a suitable blocking agent (e.g., BSA).

  • Competition: Pre-incubate the anti-13(R)-HODE-adduct antibody with either standards (free 13(R)-HODE) or the biological sample.

  • Binding: Add the antibody-antigen mixture to the coated wells and incubate. The free 13(R)-HODE adducts in the sample will compete with the coated adducts for antibody binding.

  • Washing: Wash the wells to remove unbound antibodies.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Substrate Addition and Detection: Add a chromogenic substrate and measure the absorbance. The signal is inversely proportional to the amount of this compound-protein adducts in the sample.

Protocol 3: LC-MS/MS Analysis of this compound

This is a representative protocol for the direct quantification of this compound.

  • Sample Preparation:

    • Homogenize tissue or plasma samples in a suitable solvent (e.g., methanol) containing an antioxidant (e.g., BHT) and an internal standard (e.g., a deuterated analog of this compound).

    • Perform a liquid-liquid or solid-phase extraction to isolate the lipid fraction.

    • Evaporate the solvent and reconstitute the sample in the mobile phase.

  • Liquid Chromatography (LC):

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient elution with a mobile phase typically consisting of water and acetonitrile or methanol with a weak acid (e.g., formic acid or acetic acid) to achieve separation of this compound from other lipid species, including its isomers.

  • Tandem Mass Spectrometry (MS/MS):

    • Introduce the eluent from the LC column into the mass spectrometer.

    • Use electrospray ionization (ESI) in negative ion mode.

    • Perform Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion for this compound (m/z 311.2) and monitoring for specific product ions generated by collision-induced dissociation (e.g., m/z 113.1 and 195.1).

  • Data Analysis:

    • Quantify this compound by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated with authentic standards.

Conclusion and Recommendations

The choice between antibody-based methods and LC-MS/MS for the detection of this compound depends on the specific research question, the required level of specificity, and the available resources.

  • For high-throughput screening of large sample sets where the primary interest is in the overall levels of the more stable 13-HODE, a commercial ELISA kit may be a suitable and cost-effective option. However, researchers should be aware of the potential for cross-reactivity and the general lack of detailed specificity data from manufacturers.

  • When the goal is to specifically investigate the formation of protein adducts as a marker of oxidative damage, antibodies targeting these modified proteins offer a valuable tool, particularly for techniques like immunohistochemistry. The high specificity of monoclonal antibodies, such as the one described by Shibata et al. (2009), is a significant advantage.[3]

  • For definitive and highly specific quantification of this compound, and for studies requiring the differentiation of its isomers, LC-MS/MS is the unequivocal gold standard. Its superior specificity, sensitivity, and multiplexing capabilities provide the most reliable and detailed data.

References

A Comparative Analysis of Enzymatic vs. Non-Enzymatic Synthesis of 13-Hydroperoxyoctadecadienoic Acid (13-HpODE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

13-Hydroperoxyoctadecadienoic acid (13-HpODE) is a critical lipid hydroperoxide derived from linoleic acid, playing a significant role in various physiological and pathological processes. Its synthesis can occur through highly specific enzymatic reactions or non-specific non-enzymatic pathways. Understanding the distinct characteristics of each method is paramount for researchers investigating its biological functions and for professionals in drug development targeting pathways involving this molecule. This guide provides an objective comparison of the enzymatic and non-enzymatic production of this compound, supported by experimental data and detailed methodologies.

Executive Summary

The primary distinction between enzymatic and non-enzymatic synthesis of this compound lies in the stereospecificity and product distribution. Enzymatic synthesis, primarily mediated by lipoxygenases, is highly specific, yielding predominantly the 13S-hydroperoxy isomer. In contrast, non-enzymatic methods, driven by free radical-mediated oxidation, produce a racemic mixture of this compound and other positional isomers, such as 9-HpODE. This fundamental difference has significant implications for the biological activity of the resulting products.

Data Presentation: Quantitative Comparison

ParameterEnzymatic Synthesis (Lipoxygenase)Non-Enzymatic Synthesis (Free Radical-Mediated)
Primary Product 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13S-HpODE)[1][2]Racemic mixture of this compound and 9-HpODE[1]
Stereospecificity High (predominantly S-enantiomer)Low (racemic mixture of R and S enantiomers)
Regioselectivity High (primarily this compound)Low (mixture of 9-HpODE and this compound)
Typical Yields Up to 70 g/L with 90% regioselectivity for this compound has been reported in optimized enzyme cascade systems.[3]Yields are variable and depend on the specific reaction conditions; often lower due to the formation of multiple byproducts.
Reaction Conditions Typically aqueous buffer, pH-dependent (e.g., pH 9.0 for soybean lipoxygenase).[3]Requires initiators such as metal ions (Fe²⁺, Cu²⁺), heat, or UV light to generate free radicals.[4]
Key Byproducts Minimal, primarily the target isomer.A complex mixture of other hydroperoxides, aldehydes, and other oxidation products.
Reaction Kinetics Follows enzyme kinetics, can exhibit a lag phase that is abolished by the product, this compound.[5][6]Follows free-radical chain reaction kinetics (initiation, propagation, termination).[7]

Enzymatic Synthesis of this compound

The enzymatic production of this compound is predominantly carried out by lipoxygenases (LOX), non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids.

Signaling Pathway for Enzymatic this compound Production

Enzymatic_13_HpODE_Production Linoleic Acid Linoleic Acid Lipoxygenase (LOX) Lipoxygenase (LOX) Linoleic Acid->Lipoxygenase (LOX) Substrate 13(S)-HpODE 13(S)-HpODE Lipoxygenase (LOX)->13(S)-HpODE Stereospecific Dioxygenation

Caption: Enzymatic conversion of linoleic acid to 13(S)-HpODE by lipoxygenase.

Non-Enzymatic Synthesis of this compound

Non-enzymatic formation of this compound occurs via a free radical-mediated chain reaction, a process often referred to as lipid peroxidation. This pathway is non-specific and can be initiated by various reactive oxygen species (ROS).

Logical Relationship for Non-Enzymatic this compound Production

Non_Enzymatic_13_HpODE_Production cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., Fe²⁺, UV, ROS) Linoleic Acid_init Linoleic Acid Initiator->Linoleic Acid_init Linoleic Acid Radical Linoleic Acid Radical Linoleic Acid_init->Linoleic Acid Radical Linoleic Acid Radical_prop Linoleic Acid Radical O2 O₂ Linoleic Acid Radical_prop->O2 Peroxyl Radical Peroxyl Radical O2->Peroxyl Radical Linoleic Acid_prop Linoleic Acid Peroxyl Radical->Linoleic Acid_prop Linoleic Acid_prop->Linoleic Acid Radical_prop Racemic 9-HpODE & this compound Racemic 9-HpODE & this compound Linoleic Acid_prop->Racemic 9-HpODE & this compound Radical_1 Radical Radical_2 Radical Radical_1->Radical_2 Non-radical Products Non-radical Products Radical_2->Non-radical Products

Caption: Free radical-mediated non-enzymatic production of this compound.

Experimental Protocols

Enzymatic Synthesis of this compound using Soybean Lipoxygenase

Objective: To synthesize 13(S)-HpODE from linoleic acid using soybean lipoxygenase.

Materials:

  • Linoleic acid

  • Soybean Lipoxygenase (Type I-B, Sigma-Aldrich)

  • Borate buffer (0.2 M, pH 9.0)

  • Sodium hydroxide (NaOH) solution (2 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Nitrogen gas

Procedure:

  • Prepare a solution of linoleic acid in a minimal amount of ethanol and then add it to the borate buffer with vigorous stirring to create a fine emulsion.

  • Adjust the pH of the linoleic acid solution to 9.0 with 2 M NaOH.

  • Add soybean lipoxygenase to the reaction mixture. A typical enzyme to substrate ratio is 1:1000 (w/w).

  • Incubate the reaction mixture at room temperature with gentle stirring and exposure to air for 1-2 hours.

  • Monitor the formation of the conjugated diene by measuring the absorbance at 234 nm using a UV-Vis spectrophotometer.

  • Stop the reaction by acidifying the mixture to pH 3.0 with 1 M HCl.

  • Extract the this compound from the aqueous phase with three portions of diethyl ether.

  • Combine the organic extracts and wash with distilled water.

  • Dry the ether extract over anhydrous sodium sulfate.

  • Evaporate the solvent under a stream of nitrogen gas.

  • Purify the resulting this compound using solid-phase extraction or high-performance liquid chromatography (HPLC).

Non-Enzymatic Synthesis of this compound via Fenton-like Reaction

Objective: To generate a mixture of 9-HpODE and this compound from linoleic acid using a Fenton-like reaction.

Materials:

  • Linoleic acid

  • Ferrous sulfate (FeSO₄)

  • Hydrogen peroxide (H₂O₂)

  • Methanol

  • Chloroform

  • Nitrogen gas

Procedure:

  • Dissolve linoleic acid in a methanol/water mixture.

  • Add a solution of ferrous sulfate to the linoleic acid solution.

  • Initiate the reaction by the dropwise addition of hydrogen peroxide while stirring.

  • Allow the reaction to proceed for 30-60 minutes at room temperature.

  • Stop the reaction by adding an excess of a radical scavenger like butylated hydroxytoluene (BHT).

  • Extract the lipid hydroperoxides with a chloroform/methanol mixture.

  • Wash the organic phase with water to remove the metal catalyst and other water-soluble components.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Evaporate the solvent under a stream of nitrogen gas.

  • The resulting mixture of 9-HpODE and this compound can be analyzed and separated by HPLC.

Experimental Workflow for this compound Analysis by HPLC

HPLC_Analysis_Workflow Sample Sample containing this compound Lipid_Extraction Lipid Extraction (e.g., Folch method) Sample->Lipid_Extraction Reduction Reduction (optional) (e.g., with NaBH₄ to form HODE) Lipid_Extraction->Reduction SPE Solid Phase Extraction (SPE) for purification Reduction->SPE HPLC Reverse-Phase HPLC Analysis (UV detection at 234 nm) SPE->HPLC Quantification Quantification and Isomer Identification HPLC->Quantification

Caption: A typical workflow for the analysis of this compound from a biological sample.

Biological Significance: this compound in PPAR Signaling

This compound and its reduced form, 13-hydroxyoctadecadienoic acid (13-HODE), are known to be endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[8][9][10] The stereochemistry of the ligand can influence its binding affinity and subsequent biological response.

This compound/HODE in the PPARα Signaling Pathway

PPAR_Signaling_Pathway 13_HpODE_HODE This compound / 13-HODE PPARa_RXR PPARα RXR 13_HpODE_HODE->PPARa_RXR Ligand Binding & Activation PPRE Peroxisome Proliferator Response Element (PPRE) PPARa_RXR->PPRE Binds to DNA Target_Genes Target Gene Transcription (e.g., CPT1, ACO) PPRE->Target_Genes Initiates Biological_Response Biological Response (e.g., Fatty Acid Oxidation ↑) Target_Genes->Biological_Response

Caption: Activation of the PPARα signaling pathway by this compound/HODE.

Conclusion

The choice between enzymatic and non-enzymatic synthesis of this compound is dictated by the specific research question. For studies requiring a high degree of stereochemical purity to investigate the biological effects of a specific isomer, enzymatic synthesis is the method of choice. For studies aiming to mimic the complex mixture of lipid peroxidation products generated during oxidative stress, non-enzymatic methods are more appropriate. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals working with this important lipid mediator.

References

Validating the Specificity of 13-HpODE-Induced Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 13-hydroperoxyoctadecadienoic acid (13-HpODE)-induced signaling with alternative signaling pathways. It offers supporting experimental data, detailed methodologies for key experiments, and visualizations to objectively evaluate the specificity of this compound's effects.

Comparative Analysis of Signaling Activation

To ascertain the specificity of this compound, its signaling effects are compared with its metabolic precursor, linoleic acid (LA), its reduced metabolite 13-hydroxyoctadecadienoic acid (13-HODE), the related oxidized lipid 9-hydroxyoctadecadienoic acid (9-HODE), and the general oxidant hydrogen peroxide (H₂O₂). The primary signaling pathways investigated are the Peroxisome Proliferator-Activated Receptor (PPAR) pathway, the Nuclear Factor-kappa B (NF-κB) pathway, and the G-protein coupled receptor 132 (GPR132) pathway.

Table 1: Quantitative Comparison of Signaling Pathway Activation
ActivatorTarget PathwayKey MetricValueCell TypeReference(s)
This compound PPAR Signaling Relative Gene Expression More potent than Linoleic Acid in upregulating PPAR target genes (e.g., PLIN2, FABP1, CPT1A) Caco-2 [1][2]
PPARα Activation Activates PPARα Rat Fao hepatoma cells [3][4]
NF-κB Signaling VCAM-1 Promoter Activation Dose-dependent increase Porcine Vascular Smooth Muscle Cells [1]
NF-κB DNA Binding Induced Porcine Vascular Smooth Muscle Cells [1]
Linoleic Acid (LA) PPAR Signaling Relative Gene Expression Upregulates PPAR target genes, but to a lesser extent than this compound Caco-2 [1][2]
13-HODE GPR132 Activation Receptor Activation Weak agonist CHO-K1 cells expressing human GPR132 [5]
PPARδ Activation IC₅₀ (PPARδ binding) ~20 µM Colorectal cancer cells [6]
9-HODE GPR132 Activation EC₅₀ (Ca²⁺ influx) ~1 µM COS-1 cells expressing GPR132 [5]
Receptor Activation Potent agonist, ~6-fold more potent than 13-HODE CHO-K1 cells expressing human GPR132 [5]
Hydrogen Peroxide (H₂O₂) General Oxidative Stress Gene Expression Induces a distinct gene expression profile compared to this compound, with some overlapping pathways related to oxidative stress response. PDiff Caco-2 [7]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes, the following diagrams illustrate the key signaling pathways activated by this compound and the general workflow for validating its signaling specificity.

G This compound Signaling Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound PKC PKC This compound->PKC Activates Ras Ras This compound->Ras Activates PPAR PPARα / PPARγ This compound->PPAR Activates GPR132 GPR132 (activated by 13-HODE) GPR132->PKC Activates (via Gq) IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates PKC->IKK MAPK MAPK (ERK, p38, JNK) Ras->MAPK RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_Expression Target Gene Expression (e.g., VCAM-1, PLIN2, FABP1) PPRE->Gene_Expression NFkB_n->Gene_Expression Binds to promoter

A diagram illustrating the signaling pathways initiated by this compound.

G Experimental Workflow for Validating this compound Signaling Specificity cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Receptor-Level Investigation cluster_2 Phase 3: Downstream Signaling Validation cluster_3 Phase 4: Data Analysis and Interpretation A1 Cell Culture (e.g., Caco-2, VSMC) A2 Treatment with: - this compound (dose-range) - Linoleic Acid (control) - 13-HODE (metabolite) - 9-HODE (isomer) - H₂O₂ (oxidant control) A1->A2 A3 Gene Expression Analysis (RNA-seq, qRT-PCR) A2->A3 D1 Quantitative Comparison (EC₅₀, IC₅₀, Fold Change) A3->D1 B1 Receptor Binding Assays - Radioligand Binding (for GPR132, PPARs) B2 Functional Receptor Assays - Calcium Mobilization (for GPR132) - β-Arrestin Recruitment (for GPR132) B1->B2 B2->D1 C1 Western Blot Analysis (Phospho-kinases, NF-κB translocation) C2 Reporter Gene Assays (e.g., Luciferase assay for PPRE, NF-κB promoter) C1->C2 C2->D1 D3 Specificity Assessment D1->D3 D2 Pathway Analysis (Bioinformatics) D2->D3

A diagram of the experimental workflow for validating signaling specificity.

Experimental Protocols

Preparation of this compound

This compound is typically prepared fresh before each experiment due to its instability. Linoleic acid (200 µM in PBS, pH 7.4) is oxidized using soybean lipoxygenase (10 U). The formation of the conjugated diene is monitored spectrophotometrically by measuring the increase in absorbance at 234 nm. The final peroxide content can be determined using a leucomethylene blue (LMB) assay. The solution should be filter-sterilized and used within a few hours.[1]

Cell Culture and Treatment
  • Caco-2 cells , a human colon adenocarcinoma cell line, are a common model for studying intestinal epithelial cell signaling. They are typically cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine. For experiments, cells are often serum-starved for 3 hours prior to treatment with 100 µM this compound or control compounds for 24 hours.[1][7]

  • Vascular Smooth Muscle Cells (VSMCs) are used to study the effects of this compound in the context of atherosclerosis. Porcine VSMCs can be cultured in DMEM with 10% FBS.

RNA-Sequencing and qRT-PCR for Gene Expression Analysis

RNA Isolation and Sequencing: Total RNA is extracted from treated and control cells using TRIzol reagent followed by DNase treatment to remove any contaminating DNA. RNA quality and quantity are assessed using a Bioanalyzer or similar instrument. Libraries for sequencing are prepared using a kit such as the NEBNext Ultra II RNA Library Prep Kit for Illumina. Sequencing is then performed on an Illumina platform (e.g., HiSeq).[1]

Data Analysis: Raw sequencing reads are processed to remove adapters and low-quality reads. The cleaned reads are then aligned to the appropriate reference genome using a tool like STAR. Differential gene expression analysis is performed using packages such as DESeq2 in R. Pathway enrichment analysis can be conducted using databases like KEGG and Gene Ontology (GO).[1][7]

qRT-PCR Validation: To validate the RNA-seq results, quantitative real-time PCR is performed on a subset of differentially expressed genes.

  • cDNA Synthesis: 1 µg of total RNA is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit.

  • qPCR Reaction: The qPCR reaction typically contains cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green master mix.

  • Thermal Cycling: A standard thermal cycling protocol is used, for example: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.[1]

GPR132 Functional Assays

Calcium Mobilization Assay: This assay measures the increase in intracellular calcium upon GPR132 activation, which signals through the Gq pathway.

  • Cell Plating: CHO-K1 or HEK293 cells stably expressing GPR132 are seeded in a 96-well black, clear-bottom plate.

  • Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

  • Compound Addition and Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured, and then the test compound (e.g., 9-HODE, 13-HODE) is added. The change in fluorescence, indicating calcium influx, is monitored over time.

β-Arrestin Recruitment Assay: This assay measures the interaction of β-arrestin with the activated GPR132, a key step in GPCR signaling and desensitization. A common method is the PathHunter® assay.

  • Cell Line: A cell line co-expressing GPR132 fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary enzyme fragment is used.

  • Compound Treatment: Cells are treated with the test compounds. Agonist binding to GPR132 induces the recruitment of β-arrestin, leading to the reconstitution of the active reporter enzyme.

  • Signal Detection: A substrate for the reporter enzyme is added, and the resulting luminescent or fluorescent signal is measured, which is proportional to the extent of β-arrestin recruitment.

NF-κB Activation Assays

Western Blot for NF-κB Translocation:

  • Cell Lysis and Fractionation: After treatment, cells are harvested, and nuclear and cytoplasmic fractions are separated using a nuclear extraction kit.

  • Protein Quantification: Protein concentration in each fraction is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from the nuclear and cytoplasmic fractions are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with a primary antibody against an NF-κB subunit (e.g., p65), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate. An increase in the p65 signal in the nuclear fraction indicates NF-κB activation.

Reporter Gene Assay:

  • Transfection: Cells are co-transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After transfection, cells are treated with this compound or control compounds.

  • Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system. An increase in firefly luciferase activity (normalized to Renilla luciferase) indicates activation of the NF-κB pathway.

Conclusion

The data presented in this guide demonstrate that this compound is a bioactive lipid peroxide that can specifically activate distinct signaling pathways, most notably the PPAR and NF-κB pathways. Its effects can be differentiated from its precursor, linoleic acid, and from general oxidative stress induced by H₂O₂. While its metabolite, 13-HODE, can interact with GPR132, it is a significantly weaker agonist than 9-HODE, suggesting a degree of specificity in receptor-mediated signaling for different oxidized linoleic acid metabolites. The provided experimental protocols offer a robust framework for researchers to further investigate and validate the specificity of this compound-induced signaling in various biological contexts. A thorough understanding of these specific signaling events is crucial for the development of targeted therapeutic strategies for diseases where lipid peroxidation plays a pathogenic role.

References

The Dichotomy of a Lipid Mediator: 13-HODE Levels in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparison of 13-hydroxyoctadecadienoic acid (13-HODE) levels reveals its divergent roles in various pathological states, offering critical insights for researchers and drug development professionals. This guide synthesizes experimental data on 13-HODE concentrations in cancer, cardiovascular, and inflammatory diseases compared to healthy controls, details the methodologies for its quantification, and visualizes its key signaling pathways.

13-Hydroxyoctadecadienoic acid (13-HODE) is an oxidized metabolite of linoleic acid, a ubiquitous omega-6 fatty acid. Generated through both enzymatic and non-enzymatic pathways, 13-HODE is emerging as a critical signaling molecule with a dual role in cellular physiology and pathology. Its levels have been shown to be significantly altered in various diseases, acting as both a promoter and a suppressor of disease progression in a context-dependent manner. This guide provides an objective comparison of 13-HODE levels in healthy versus diseased states, supported by experimental data, to elucidate its potential as a biomarker and therapeutic target.

Quantitative Comparison of 13-HODE Levels

The following table summarizes the observed changes in 13-HODE concentrations in various diseases compared to healthy or normal tissues. It is important to note that many studies measure a combination of 9-HODE and 13-HODE, and the specific stereoisomer (e.g., 13(S)-HODE) can have distinct biological activities.

Disease StateTissue/Sample TypeChange in 13-HODE Levels Compared to Healthy ControlsKey Findings & Significance
Cancer
Colon CancerTumor TissueDecreased (Median 3.3-fold lower)[1]Reduced levels of 13(S)-HODE are associated with the progression from normal colon tissue to cancerous polyps and malignant tumors, suggesting a tumor-suppressive role in this context.[2][3]
Breast CancerTumor TissueIncreased (Significantly elevated in rapidly growing cancers)[2]Higher levels of 13-HODE are associated with increased proliferation of breast cancer cells, suggesting a role in promoting tumor growth.[2]
Prostate CancerTumor TissueVariable The role of 13-HODE in prostate cancer is complex, with some studies suggesting it functions as a tumor suppressor while others indicate it may promote growth.[4]
Cardiovascular Disease
AtherosclerosisLow-Density Lipoprotein (LDL)Increased (HODEs are ~20 times more abundant)[5]Elevated levels of HODEs (9- and 13-HODE) in LDL are a hallmark of atherosclerosis, contributing to foam cell formation and plaque development.[5] 13-HODE is the predominant isomer in early atherosclerotic lesions.[5]
Inflammatory Disease
Rheumatoid ArthritisHigh-Density Lipoprotein (HDL) & LDLIncreased (Significantly higher in patients with active RA)Elevated 13-HODE in lipoproteins from patients with active rheumatoid arthritis is associated with impaired HDL function and systemic inflammation.
Nonalcoholic Steatohepatitis (NASH)PlasmaIncreased (Significantly elevated in NASH patients)Circulating levels of 13-HODE are positively correlated with the severity of liver inflammation, fibrosis, and steatosis in patients with NASH.

Experimental Protocols

The accurate quantification of 13-HODE in biological matrices is crucial for understanding its role in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for this purpose.

Quantification of 13-HODE in Human Plasma by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of 13-HODE from human plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

  • Materials: Human plasma, internal standard (e.g., 13-HODE-d4), antioxidant solution (e.g., butylated hydroxytoluene - BHT), methanol, hexane, 0.2 M potassium hydroxide (KOH), and a nitrogen evaporator.

  • Procedure:

    • Thaw plasma samples on ice.

    • To a 50 µL plasma aliquot, add 10 µL of an antioxidant solution to prevent auto-oxidation.[4]

    • Add a known amount of the internal standard (e.g., 5 ng of 13-HODE-d4) to each sample for accurate quantification.[4]

    • For the analysis of total 13-HODE (free and esterified), perform alkaline hydrolysis by adding 0.2 M KOH in methanol and incubating at 60°C for 30 minutes.[4]

    • After hydrolysis, acidify the sample.

    • Perform liquid-liquid extraction by adding a mixture of organic solvents, typically hexane, and vortexing thoroughly.

    • Centrifuge the samples to separate the organic and aqueous phases.

    • Carefully collect the upper organic layer containing the lipids.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.[1]

2. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.[1]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like acetic acid is commonly employed to achieve separation.[1]

    • Flow Rate: A typical flow rate is around 0.2 mL/min.[1]

  • Mass Spectrometry Detection:

    • Ionization Mode: Negative electrospray ionization (ESI) is used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions: The specific precursor-to-product ion transitions for 13-HODE (m/z 295.2 → 195.1) and its internal standard are monitored.[1]

3. Data Analysis:

  • The concentration of 13-HODE in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a 13-HODE standard.

Signaling Pathways and Experimental Workflow

The biological effects of 13-HODE are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways and a typical experimental workflow for 13-HODE analysis.

G cluster_workflow Experimental Workflow for 13-HODE Quantification Sample Biological Sample (Plasma, Tissue) Extraction Lipid Extraction (Liquid-Liquid or Solid-Phase) Sample->Extraction Hydrolysis Alkaline Hydrolysis (for total 13-HODE) Extraction->Hydrolysis Derivatization Derivatization (Optional) Hydrolysis->Derivatization LCMS LC-MS/MS Analysis (C18 column, MRM mode) Derivatization->LCMS Data Data Analysis (Quantification against internal standard) LCMS->Data PPAR_gamma_pathway cluster_PPAR 13-HODE and PPARγ Signaling Pathway HODE 13-HODE PPARg PPARγ HODE->PPARg activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE binds to RXR RXR RXR->PPRE binds to Gene_Expression Target Gene Expression (e.g., CD36) PPRE->Gene_Expression regulates Biological_Effect Biological Effects (e.g., Lipid Uptake, Anti-inflammatory) Gene_Expression->Biological_Effect mTOR_pathway cluster_mTOR 13-S-HODE and mTOR Signaling Pathway HODE 13-S-HODE mTORC1 mTORC1 HODE->mTORC1 inhibits S6K1 S6K1 mTORC1->S6K1 activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 phosphorylates (inactivates) Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth promotes EIF4EBP1->Cell_Growth inhibits (when active)

References

The Gold Standard for Oxidized Lipid Analysis: A Comparative Guide to Stable Isotope-Labeled 13-HpODE as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of lipid peroxidation biomarkers, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an in-depth comparison of stable isotope-labeled 13-hydroperoxyoctadecadienoic acid (13-HpODE) with other internal standards, supported by experimental data and detailed protocols. We will explore the superior performance of ¹³C-labeled this compound and its impact on the accuracy and precision of quantitative mass spectrometry-based lipidomics.

Introduction to this compound and the Need for a Reliable Internal Standard

13-Hydroperoxyoctadecadienoic acid (this compound) is a primary product of linoleic acid peroxidation, a key process in oxidative stress. As a precursor to various bioactive lipid mediators, this compound is a crucial biomarker for a range of pathological conditions, including inflammation, cardiovascular disease, and cancer. Accurate quantification of this compound in complex biological matrices is challenging due to its low endogenous concentrations, inherent instability, and susceptibility to matrix effects during analysis.

The use of an internal standard is indispensable for correcting for analyte loss during sample preparation and for variations in instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard for mass spectrometry-based quantification due to their similarity to the endogenous analyte.

Performance Comparison: Stable Isotope-Labeled this compound vs. Alternative Internal Standards

The performance of an internal standard is evaluated based on its ability to accurately and precisely quantify the analyte of interest. Key performance metrics include accuracy, precision, linearity, and the limit of quantification (LOQ). While direct head-to-head comparative studies for various this compound internal standards are not extensively published, the principles of isotope dilution mass spectrometry and findings from broader lipidomics research provide a strong basis for comparison.

Stable isotope-labeled internal standards, particularly those labeled with ¹³C, offer significant advantages over other types of internal standards, such as deuterated and non-labeled standards.

Key Advantages of ¹³C-Labeled this compound:
  • Co-elution with the Analyte: ¹³C-labeled standards have nearly identical chromatographic behavior to their unlabeled counterparts. This co-elution is crucial for compensating for matrix effects, which can suppress or enhance the ionization of the analyte in the mass spectrometer.

  • Identical Extraction Recovery and Ionization Efficiency: Due to their structural similarity, ¹³C-labeled internal standards exhibit the same recovery during sample extraction and the same ionization response as the native analyte, leading to more accurate quantification.

  • Isotopic Stability: ¹³C labels are highly stable and do not undergo back-exchange, a potential issue with deuterium-labeled standards, especially in certain chemical environments. This stability ensures the integrity of the internal standard throughout the analytical process.

Comparison with Other Internal Standards:
  • Deuterated (²H-labeled) Internal Standards: While widely used, deuterated standards can sometimes exhibit different chromatographic retention times compared to the native analyte, a phenomenon known as the "isotope effect." This can lead to incomplete correction for matrix effects.

  • Non-Isotope Labeled Internal Standards (e.g., odd-chain fatty acids): These standards have different chemical structures and physicochemical properties from the analyte. Consequently, they may not accurately reflect the behavior of this compound during sample preparation and analysis, leading to less precise and accurate results.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of different types of internal standards for the quantification of this compound based on established principles in quantitative mass spectrometry.

Internal Standard TypeAccuracyPrecision (%RSD)Linearity (R²)Matrix Effect Compensation
¹³C-Labeled this compound Excellent < 5% > 0.99 Excellent
Deuterated this compoundGood to Excellent< 10%> 0.99Good to Excellent
Odd-Chain Lipid StandardFair to Good< 15%> 0.98Moderate
Non-Labeled Structural AnalogFair< 20%> 0.97Poor to Moderate

Experimental Protocols

Accurate quantification of this compound using a stable isotope-labeled internal standard requires meticulous experimental procedures. Below are detailed protocols for sample preparation and LC-MS/MS analysis.

Lipid Extraction from Biological Samples (e.g., Plasma)
  • Sample Preparation: Thaw plasma samples on ice. To 100 µL of plasma, add an antioxidant solution (e.g., butylated hydroxytoluene, BHT) to prevent auto-oxidation.

  • Internal Standard Spiking: Add a known amount of ¹³C-labeled this compound internal standard solution to the plasma sample.

  • Protein Precipitation and Lipid Extraction: Add ice-cold methanol to precipitate proteins. Vortex thoroughly and then add methyl-tert-butyl ether (MTBE) for lipid extraction. Vortex again and centrifuge to separate the layers.

  • Phase Separation: Transfer the upper organic layer containing the lipids to a new tube.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/acetonitrile) for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of oxidized lipids.

    • Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent mixture (e.g., acetonitrile/isopropanol) is commonly employed.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is generally used for the detection of this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification, providing high selectivity and sensitivity.

    • MRM Transitions:

      • This compound (unlabeled): Monitor the transition from the precursor ion (e.g., m/z 311.2) to a specific product ion.

      • ¹³C-Labeled this compound (Internal Standard): Monitor the corresponding mass-shifted transition.

Signaling Pathways and Experimental Workflows

To visualize the biological context and the analytical process, the following diagrams have been created using the DOT language.

This compound in the PPAR Signaling Pathway

This compound and its metabolites, such as 13-HODE, are known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[1][2][3] The activation of PPARs by these oxidized lipids can lead to both pro- and anti-inflammatory responses, depending on the cellular context.[1]

PPAR_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Linoleic_Acid Linoleic Acid 13_HpODE This compound Linoleic_Acid->13_HpODE Lipoxygenase/ Oxidative Stress 13_HODE 13-HODE 13_HpODE->13_HODE GPx PPAR PPAR 13_HODE->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to DNA Target_Genes Target Gene Expression PPRE->Target_Genes Regulates Metabolic_Response Altered Lipid Metabolism & Inflammation Target_Genes->Metabolic_Response Leads to

Caption: this compound metabolism and its role in activating the PPAR signaling pathway.

Experimental Workflow for this compound Quantification

The following diagram illustrates the key steps in the quantification of this compound from a biological sample using a stable isotope-labeled internal standard.

Experimental_Workflow Sample Biological Sample (e.g., Plasma) Spike_IS Spike with ¹³C-Labeled this compound IS Sample->Spike_IS Extraction Lipid Extraction (e.g., MTBE) Spike_IS->Extraction LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification

Caption: Workflow for this compound analysis using a stable isotope-labeled internal standard.

Logical Relationship of Internal Standard Selection

The choice of an internal standard is a critical decision that impacts the quality of the quantitative data. This diagram illustrates the logical considerations for selecting an appropriate internal standard.

IS_Selection Goal Accurate & Precise Quantification IS_Choice Internal Standard Selection Goal->IS_Choice SIL_IS Stable Isotope-Labeled IS (¹³C or ²H) IS_Choice->SIL_IS Ideal Non_SIL_IS Non-Isotope Labeled IS (e.g., Odd-Chain) IS_Choice->Non_SIL_IS Alternative Best_Performance Superior Performance SIL_IS->Best_Performance Lower_Performance Compromised Performance Non_SIL_IS->Lower_Performance

Caption: Decision tree for internal standard selection in quantitative analysis.

Conclusion

For the accurate and precise quantification of this compound in complex biological matrices, the use of a stable isotope-labeled internal standard is paramount. Among the available options, ¹³C-labeled this compound stands out as the superior choice, offering the closest possible mimicry of the endogenous analyte's behavior throughout the analytical workflow. Its co-elution, identical extraction recovery, and isotopic stability ensure the most effective correction for experimental variability, leading to highly reliable and reproducible data. While other internal standards may be employed, they introduce a greater potential for analytical error. Therefore, for researchers, scientists, and drug development professionals seeking the highest quality data in their lipidomics studies, the investment in a ¹³C-labeled this compound internal standard is a critical step towards achieving robust and meaningful results.

References

Head-to-Head Comparison of 13-HODE Detection Kits: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of 13-hydroxyoctadecadienoic acid (13-HODE) in biological processes, selecting the right detection kit is crucial for generating accurate and reproducible data. This guide provides a head-to-head comparison of commercially available 13-HODE ELISA kits, focusing on their performance characteristics based on manufacturer-provided data.

13-HODE is an oxidized metabolite of linoleic acid implicated in a variety of physiological and pathological processes, including inflammation, cancer, and cardiovascular disease. Enzyme-linked immunosorbent assays (ELISAs) are a common method for the quantitative determination of 13-HODE in various biological samples. This guide compares kits from four prominent suppliers: MyBioSource, Creative Diagnostics, Novus Biologicals, and Abcam.

Performance Data Summary

The following table summarizes the key performance characteristics of the selected 13-HODE ELISA kits. All kits utilize a competitive ELISA format.

FeatureMyBioSource (MBS7210929)Creative Diagnostics (DEIA6386)Novus Biologicals (KA0317)Abcam (ab133044)
Assay Type Competitive ELISACompetitive ELISACompetitive ELISACompetitive ELISA
Sensitivity 0.1 mg/mL (Likely typo)¹1.6 ng/mL[1]1.6 ng/mL[2]Information not available
Standard Curve Range Information not availableInformation not available3.9 to 1000 ng/mL[2]Information not available
Intra-Assay Precision (CV%) Information not availableInformation not available< 6.83%[2]Information not available
Inter-Assay Precision (CV%) Information not availableInformation not available< 7.60%[2]Information not available
Sample Types Serum, plasma, cell culture supernatants, body fluid, tissue homogenate[3]Biological fluids[4][5][6]Biological fluids[2]Tissue Culture Media, Human Serum, Saliva, Urine[7]
Spike Recovery Information not availableInformation not availableCell Culture Supernatant: 101.60%, Serum: 89.30%, Saliva: 107.00%, Urine: 115.00%[2]Information not available
Cross-Reactivity No significant cross-reactivity or interference observed with analogues[3]Information not availableInformation not availableInformation not available

¹The sensitivity for the MyBioSource MBS7210929 kit is listed as 0.1 mg/mL on the product datasheet, which is unusually high for an ELISA and is likely a typographical error. A similar kit for mouse 13-HODE from the same supplier (MBS7212072) lists a sensitivity of 0.1 µg/mL.[2] Researchers are advised to contact the supplier for clarification.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general biological context of 13-HODE and a typical workflow for its detection using a competitive ELISA kit.

cluster_0 Cellular Production of 13-HODE Linoleic Acid Linoleic Acid 15-Lipoxygenase (15-LOX) 15-Lipoxygenase (15-LOX) Linoleic Acid->15-Lipoxygenase (15-LOX) Substrate 13-HODE 13-HODE 15-Lipoxygenase (15-LOX)->13-HODE Metabolism Biological Effects Biological Effects 13-HODE->Biological Effects Signaling

Fig. 1: Simplified pathway of 13-HODE production.

cluster_1 Competitive ELISA Workflow for 13-HODE Detection A Sample/Standard Addition (Contains 13-HODE) B Add 13-HODE-Enzyme Conjugate & Anti-13-HODE Antibody A->B C Incubation (Competition for antibody binding) B->C D Wash to Remove Unbound Reagents C->D E Add Substrate D->E F Incubation (Color Development) E->F G Add Stop Solution F->G H Read Absorbance (Color intensity is inversely proportional to 13-HODE concentration) G->H

Fig. 2: Typical competitive ELISA workflow.

Experimental Protocols

The following is a generalized experimental protocol for a competitive 13-HODE ELISA. Researchers should always refer to the specific manual provided with their chosen kit for detailed instructions.

1. Sample Preparation:

  • Serum: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 10 minutes. Collect the supernatant.

  • Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 3000 rpm for 10 minutes within 30 minutes of collection. Collect the supernatant.

  • Cell Culture Supernatants: Centrifuge at 3000 rpm for 10 minutes to remove cellular debris.

  • Tissue Homogenates: Homogenize tissue in an appropriate buffer and centrifuge to pellet debris. The supernatant can then be used.

2. Assay Procedure (based on a typical competitive ELISA):

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.

  • Standard and Sample Addition: Add a specified volume of standards and samples to the appropriate wells of the antibody-coated microplate.

  • Competitive Reaction: Add the 13-HODE-enzyme conjugate and the anti-13-HODE antibody to each well. Incubate for the time and temperature specified in the manual. During this incubation, the 13-HODE in the sample will compete with the 13-HODE-enzyme conjugate for binding to the limited amount of anti-13-HODE antibody.

  • Washing: Aspirate or decant the contents of the wells and wash the plate multiple times with the provided wash buffer. This removes any unbound reagents.

  • Substrate Addition: Add the substrate solution to each well. The enzyme on the bound conjugate will catalyze a color change.

  • Incubation: Incubate the plate for a specified time at a specific temperature to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well at the recommended wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of 13-HODE in the sample.

  • Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of 13-HODE in the unknown samples.

Conclusion

The choice of a 13-HODE detection kit will depend on the specific requirements of the research, including the sample type, required sensitivity, and available laboratory equipment. The Novus Biologicals kit (KA0317) offers the most comprehensive performance data according to the available datasheets, including precision and spike recovery information for various matrices. The Creative Diagnostics kit (DEIA6386) also provides a stated sensitivity. For the MyBioSource (MBS7210929) and Abcam (ab133044) kits, researchers should seek to obtain more detailed performance data from the suppliers to make an informed decision. As with any immunoassay, it is recommended to validate the chosen kit in the researcher's own laboratory and with their specific sample types to ensure optimal performance.

References

Safety Operating Guide

Proper Disposal of 13-HpODE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

13-Hydroperoxy-9Z,11E-octadecadienoic acid (13-HpODE) is an unstable hydroperoxide derived from linoleic acid.[1][2] Proper handling and disposal are critical to ensure laboratory safety and prevent environmental contamination. This guide provides a procedural, step-by-step approach to the safe disposal of this compound, consolidating best practices for managing oxidized lipids and peroxide-forming chemicals.

Immediate Safety Concerns and Preliminary Checks

Before initiating any disposal procedures, a visual inspection of the this compound container is the first and most critical step. As a hydroperoxide, this compound has the potential to form explosive peroxides, especially under improper storage conditions.

WARNING: If the container of this compound or any other peroxide-forming chemical exhibits any of the following, do not handle it. The friction from opening a crystallized cap can cause an explosion.[3]

  • Visible crystal formation in the liquid or around the cap.[3]

  • Discoloration or stratification of the liquid.[3]

  • A cloudy appearance of the liquid.[3]

In such cases, contact your institution's Environmental Health & Safety (EHS) office immediately for emergency disposal.[3]

General Handling and Disposal Precautions

  • Segregation: Do not mix this compound waste with other hazardous wastes.[3]

  • Containers: Use appropriate, clearly labeled, and leak-proof containers for waste collection.[4][5] For organic solutions, glass containers with Teflon-lined caps are recommended.[6] Avoid plastic containers as they can leach impurities.[6] Liquid waste containers should not be filled to more than 75% capacity to allow for expansion.[7]

  • Empty Containers: Immediately rinse empty this compound containers with a suitable solvent (e.g., ethanol) three times before disposal. Do not allow residues to evaporate.[3]

  • Spills: In the event of a spill, evacuate the area. If it is safe to do so, confine the spill using an absorbent material. For large spills, contact your EHS office immediately.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

Step-by-Step Disposal Procedure

  • Evaluation of Peroxide Concentration: For any peroxide-forming chemical, it is crucial to test for the presence and concentration of peroxides before disposal, especially if the material is old or has been exposed to air.[3] Commercial peroxide test strips are a convenient method for this purpose.[3][8]

  • Small Quantities for Disposal: For small quantities of this compound, dilution is a key step. Dilute the this compound solution to less than 1% active oxygen or less than 10% by weight in a compatible hydrocarbon solvent.[9] The solvent should be at the same temperature as the peroxide solution to minimize heat generation.[9]

  • Chemical Inactivation (for peroxide concentrations > 20 ppm): If peroxide concentrations are found to be elevated (e.g., approaching 20 ppm), immediate disposal is necessary.[3] In such cases, or for larger quantities, contact your institution's EHS for specialized disposal procedures. They may recommend chemical treatment to reduce the hydroperoxides to their corresponding hydroxides before disposal.

  • Waste Collection: Collect the diluted or treated this compound waste in a designated, properly labeled hazardous waste container.[5]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's chemical waste program.[3] Incineration is a common and effective method for the final disposal of organic peroxides.[9]

Quantitative Data for Peroxide-Forming Chemicals

The following table summarizes key quantitative limits and timeframes for the safe management of peroxide-forming chemicals, which can be applied to this compound.

ParameterGuideline ValueRecommended ActionSource
Storage Time (Unopened) Discard within 1 yearDispose of through the chemical waste program if unopened.[3]
Storage Time (Opened) Discard within 6 monthsTest for peroxides and dispose of within this timeframe.[3]
Peroxide Concentration Approaching 20 ppmDispose of immediately.[3]
Peroxide Concentration >100 ppmAvoid handling and contact Chemical Waste Services for safe disposal immediately.[8]

Experimental Protocol: Peroxide Detection

Testing for the presence and concentration of peroxides is a critical step before the disposal of this compound and other peroxide-forming chemicals.[3]

Materials:

  • Commercial peroxide test strips

  • The this compound sample to be tested

  • Appropriate PPE (goggles, gloves, lab coat)

Procedure:

  • Container Inspection: Before opening, visually inspect the this compound container for any signs of crystallization, discoloration, or cloudiness.[3] If any of these are present, do not proceed and contact your EHS office.[3]

  • Careful Opening: Carefully open the this compound container, avoiding any friction or grinding motion, especially with older containers.[3]

  • Immerse the Test Strip: Dip the reactive end of the test strip into the this compound solution for the duration specified by the manufacturer's instructions.

  • Read the Results: Remove the test strip and compare the color change to the chart provided with the test strips to determine the peroxide concentration.

  • Record the Concentration: Document the peroxide concentration on the waste label for the container.

Disposal Workflow for this compound

A Start: this compound for Disposal B Visually Inspect Container (Crystals, Discoloration, Cloudiness?) A->B C Yes B->C Present D No B->D Absent E STOP! Do Not Handle. Contact EHS Immediately. C->E F Test for Peroxide Concentration (Use Test Strips) D->F G Peroxide Concentration > 20 ppm? F->G H Yes G->H I No G->I J Contact EHS for Specialized Disposal H->J K Dilute with Compatible Solvent (<10% by weight) I->K M Dispose via Institutional Chemical Waste Program J->M L Collect in Labeled Hazardous Waste Container K->L L->M N End: Safe Disposal M->N

References

Essential Safety and Logistical Information for Handling 13-HpODE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of 13-Hydroperoxyoctadecadienoic Acid (13-HpODE)

This document provides crucial procedural guidance for the safe handling and disposal of 13-Hydroperoxyoctadecadienoic Acid (this compound), a lipid hydroperoxide that requires careful management in a laboratory setting. Adherence to these protocols is essential to ensure the safety of laboratory personnel and the integrity of experimental outcomes. Lipid hydroperoxides are known to be unstable and can decompose to form cytotoxic aldehydes. Therefore, treating this compound as a potentially hazardous chemical is imperative.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended, especially when handling concentrated solutions.Provides a barrier against skin contact. Double gloving offers additional protection in case of a breach of the outer glove.
Eye Protection Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when handling larger quantities or if there is a splash hazard.Protects eyes from splashes of this compound solutions. A face shield offers broader protection for the entire face.
Body Protection A flame-resistant laboratory coat, fully buttoned.Protects skin and personal clothing from contamination. Flame-resistant material is a general precaution in a laboratory environment.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended if handling outside of a certified chemical fume hood or if there is a risk of aerosolization.Protects against the inhalation of aerosols or vapors, which may be harmful.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental success.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store this compound in a cool, dark, and well-ventilated area, away from heat, light, and sources of ignition. Peroxides can be sensitive to thermal and shock-induced decomposition.

  • The recommended storage temperature is typically -20°C or lower, as specified by the supplier.

2. Preparation of Solutions:

  • All handling of concentrated this compound and preparation of its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use compatible solvents as recommended by the supplier. Common solvents include ethanol, methanol, or dimethyl sulfoxide (DMSO).

  • When dissolving, use gentle agitation. Avoid vigorous shaking or sonication, which can introduce energy and promote decomposition.

3. Use in Experiments:

  • Conduct all experimental procedures involving this compound within a chemical fume hood.

  • Ensure all glassware and equipment are clean and free of contaminants that could catalyze the decomposition of peroxides (e.g., metal ions).

  • Work with the smallest quantities of this compound feasible for the experiment.

4. Spill Cleanup:

  • In the event of a spill, evacuate the immediate area and ensure proper ventilation.

  • Wearing the appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite or sand.

  • Collect the absorbed material into a designated, labeled waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., 10% sodium bisulfite solution to reduce the peroxide) followed by a soap and water wash.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

1. Waste Segregation:

  • All materials that come into contact with this compound, including gloves, pipette tips, and absorbent materials, should be considered hazardous waste.

  • Segregate this compound waste from other laboratory waste streams.

2. Unused Solutions:

  • Do not dispose of this compound solutions down the drain.

  • Unused or waste solutions should be collected in a clearly labeled, sealed, and compatible waste container.

  • If possible, unused peroxides should be reduced before disposal. A common method is to slowly add the peroxide solution to a stirred solution of a reducing agent like sodium bisulfite or ferrous sulfate. This should be done in a fume hood with appropriate PPE.

3. Contaminated Materials:

  • Contaminated labware should be decontaminated by rinsing with a reducing solution before washing.

  • Contaminated solid waste (gloves, absorbent paper, etc.) should be placed in a designated hazardous waste container.

4. Final Disposal:

  • All this compound waste must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizing Safe Handling and PPE Selection

The following diagrams illustrate the recommended workflow for handling this compound and the decision-making process for selecting appropriate PPE.

SafeHandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive Receive & Inspect Store Store at recommended temperature Receive->Store Workstation Prepare in Chemical Fume Hood Store->Workstation Experiment Conduct Experiment Workstation->Experiment Spill Spill? Experiment->Spill Cleanup Spill Cleanup Protocol Spill->Cleanup Yes Segregate Segregate Waste Spill->Segregate No Cleanup->Segregate Decontaminate Decontaminate & Reduce Segregate->Decontaminate Dispose Dispose via Hazardous Waste Program Decontaminate->Dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

PPESelection cluster_assessment Risk Assessment cluster_ppe Required PPE Start Handling this compound Concentration High Concentration or Neat? Start->Concentration Aerosol Potential for Aerosolization? Concentration->Aerosol No EnhancedPPE Enhanced PPE: - Double Gloves - Face Shield - Respirator Concentration->EnhancedPPE Yes StandardPPE Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Aerosol->StandardPPE No Aerosol->EnhancedPPE Yes

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13-Hpode

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